molecular formula C3H5N3 B154310 1-methyl-1H-1,2,3-triazole CAS No. 16681-65-5

1-methyl-1H-1,2,3-triazole

Cat. No.: B154310
CAS No.: 16681-65-5
M. Wt: 83.09 g/mol
InChI Key: JWAWEQBUZOGIBZ-UHFFFAOYSA-N
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Description

1-Methyl-1H-1,2,3-triazole is a valuable nitrogen-containing heterocyclic building block in medicinal chemistry and drug discovery. The 1,2,3-triazole core is a privileged scaffold in pharmaceutical research due to its ability to improve the physicochemical properties, toxicology, and pharmacokinetics of lead compounds . Its structural rigidity and strong dipole moment allow it to act as a bioisostere for various functional groups, including amides, esters, and carboxylic acids, facilitating the optimization of drug-like molecules . This compound is a key intermediate accessed via reliable synthetic methods like Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry, enabling the rapid and regioselective construction of complex molecular architectures for biological screening . Researchers leverage this compound in the design of novel compounds with a broad spectrum of investigated biological activities. These include serving as potential anticancer agents by targeting various cancer cell lines , antimicrobials, antivirals, and anti-inflammatory agents . The triazole ring can also function as a linker, connecting pharmacophores in hybrid molecules and conjugates to enhance binding affinity and efficacy against multifactorial diseases . Its versatility makes it an essential reagent for synthesizing libraries of novel molecules for high-throughput screening and the development of new therapeutic candidates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3/c1-6-3-2-4-5-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWAWEQBUZOGIBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90937250
Record name 1-Methyl-1H-1,2,3-triazole
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Molecular Weight

83.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16681-65-5
Record name 1-Methyl-1,2,3-triazole
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Record name 1-Methyl-1H-1,2,3-triazole
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Record name 1-methyl-1H-1,2,3-triazole
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Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 1-methyl-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-1H-1,2,3-triazole is a five-membered heterocyclic aromatic compound containing three adjacent nitrogen atoms, with a methyl group substituted at the 1-position of the triazole ring. This compound and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique chemical properties and diverse biological activities. The 1,2,3-triazole core is a key structural motif in numerous pharmaceuticals, attributed to its stability, ability to form hydrogen bonds, and its role as a bioisostere for other functional groups. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its synthesis, physical and spectroscopic characteristics, and reactivity.

Core Chemical and Physical Properties

This compound is a colorless liquid at room temperature. Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₃H₅N₃[1]
Molecular Weight 83.09 g/mol [1]
CAS Number 16681-65-5[1]
Appearance Colorless liquid[2]
Boiling Point Not explicitly found for 1-methyl derivative. The parent 1H-1,2,3-triazole has a boiling point of 203 °C.[2]
Melting Point Not explicitly found for 1-methyl derivative. The parent 1H-1,2,3-triazole has a melting point of 21-24 °C.[1]
pKa of Conjugate Acid ~1.25[3]

Synthesis

The synthesis of this compound can be achieved through the methylation of the parent 1H-1,2,3-triazole. The methylation can lead to a mixture of N1 and N2-methylated isomers, and the regioselectivity is influenced by the reaction conditions. A general and adaptable protocol for the N-methylation of a triazole ring is detailed below.

Experimental Protocol: N-Methylation of 1H-1,2,3-triazole

This protocol is adapted from a general procedure for the N-methylation of triazole derivatives.[4][5]

Materials:

  • 1H-1,2,3-triazole

  • Anhydrous Methanol

  • Sodium Methoxide (25% solution in methanol)

  • Methyl Iodide

  • Dichloromethane

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Ethyl Acetate and Hexane for elution

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 1H-1,2,3-triazole (1.0 equivalent) in anhydrous methanol. Cool the solution to 0 °C using an ice-water bath.

  • Deprotonation: Slowly add sodium methoxide (1.05 equivalents) dropwise to the cooled solution over 10 minutes. Stir the mixture at 0 °C for an additional 20 minutes.

  • Methylation: While maintaining the temperature at 0 °C, add methyl iodide (1.1 equivalents) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol. To the residue, add dichloromethane and a saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel.

  • Extraction and Drying: Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product, which may contain a mixture of N1 and N2 isomers, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Logical Workflow for Synthesis and Purification:

synthesis_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Dissolve 1H-1,2,3-triazole in Methanol (0 °C) B 2. Add Sodium Methoxide (Deprotonation) A->B C 3. Add Methyl Iodide (Methylation) B->C D 4. Stir at RT for 12-16h C->D E 5. Concentrate to remove Methanol D->E F 6. Add Dichloromethane & Sat. NaHCO₃ E->F G 7. Separate Organic Layer F->G H 8. Extract Aqueous Layer with Dichloromethane G->H I 9. Combine Organic Layers, Wash with Brine, Dry H->I J 10. Concentrate Crude Product I->J K 11. Column Chromatography (Silica Gel) J->K L 12. Isolate Pure This compound K->L

Synthesis and Purification Workflow

Spectroscopic Properties

The structural elucidation of this compound relies on various spectroscopic techniques. The expected data is summarized in the following tables.

1H and 13C NMR Spectroscopy
1H NMR Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~4.1s-N-CH₃
~7.6d~1.0H-5
~7.8d~1.0H-4
13C NMR Chemical Shift (δ, ppm)Assignment
~36N-CH₃
~125C-5
~134C-4

Note: The exact chemical shifts can vary depending on the solvent and instrument used. The data presented here are estimations based on related structures and general principles of NMR spectroscopy.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000Medium=C-H stretch (aromatic)
~2950MediumC-H stretch (methyl)
~1600-1400Medium-WeakC=C and C=N stretching (ring)
~1220MediumN-N=N stretch
~1190MediumC-N stretch
~830Medium=C-H out-of-plane bend (triazole ring)

Note: These are expected characteristic absorption bands. Experimental spectra should be consulted for precise peak positions and intensities.[6][7]

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z 83. The fragmentation pattern is influenced by the stability of the triazole ring and can involve the loss of neutral molecules such as N₂, HCN, and CH₃CN.

m/zProposed Fragment
83[C₃H₅N₃]⁺ (Molecular Ion)
55[M - N₂]⁺
56[M - HCN]⁺
42[M - CH₃CN]⁺

Note: The relative intensities of the fragment ions will depend on the ionization method and energy.[8]

Reactivity

The 1,2,3-triazole ring is a stable aromatic system. The reactivity of this compound is characterized by reactions of the triazole ring and the methyl group.

Ring Reactivity
  • Cycloaddition Reactions: The parent 1H-1,2,3-triazole is formed via the Huisgen 1,3-dipolar cycloaddition of an azide and an alkyne.[9] Substituted 1,2,3-triazoles can also participate in cycloaddition reactions, although the aromaticity of the ring makes it less reactive as a dipole or dipolarophile compared to non-aromatic analogues.

  • Electrophilic and Nucleophilic Substitution: The triazole ring is generally resistant to electrophilic substitution. However, activation of the ring, for example by N-oxidation, can facilitate substitution reactions. Nucleophilic substitution can occur on triazole rings bearing leaving groups.

Methyl Group Reactivity

The methyl group can be a site for functionalization, although this typically requires harsh conditions or specific activation.

General Reactivity Overview:

reactivity_overview cluster_ring Ring Reactivity cluster_methyl Methyl Group Reactivity Triazole This compound Cycloaddition Cycloaddition (as dipole/dipolarophile) Triazole->Cycloaddition [3+2] Substitution Electrophilic/Nucleophilic Substitution (requires activation) Triazole->Substitution Functionalization Functionalization (e.g., radical reactions) Triazole->Functionalization

Reactivity of this compound

Applications in Drug Development

The 1,2,3-triazole moiety is a prominent scaffold in a variety of biologically active compounds. Its stability, hydrogen bonding capability, and dipole moment make it a favorable linker and pharmacophore in drug design. While specific biological targets for this compound are not extensively documented in the provided search results, the broader class of 1,2,3-triazoles has been shown to exhibit a wide range of activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[10][11] For instance, some 1,2,3-triazole derivatives act as inhibitors of thymidylate synthase, an important target in cancer chemotherapy.[12]

Potential Role in Signaling Pathways:

Given the diverse biological activities of 1,2,3-triazole derivatives, it is plausible that they can modulate various cellular signaling pathways. For example, by inhibiting key enzymes like kinases or interfering with protein-protein interactions, these compounds could impact pathways involved in cell proliferation, apoptosis, and inflammation. Further research is needed to elucidate the specific mechanisms of action for this compound.

Hypothetical Signaling Pathway Modulation:

signaling_pathway Triazole This compound Derivative Target Cellular Target (e.g., Enzyme, Receptor) Triazole->Target Inhibition/Activation Pathway Signaling Pathway (e.g., Proliferation, Apoptosis) Target->Pathway Modulation Response Cellular Response Pathway->Response

Hypothetical Mechanism of Action

Conclusion

This compound is a fundamental heterocyclic compound with a rich chemistry. Its synthesis is accessible through the methylation of 1H-1,2,3-triazole, and its structure can be readily characterized by standard spectroscopic methods. While the triazole ring itself is relatively stable, it can participate in a range of chemical transformations, making it a versatile building block in organic synthesis. The broader family of 1,2,3-triazoles holds significant promise in drug discovery, and further investigation into the specific biological activities and mechanisms of action of this compound is warranted to fully explore its therapeutic potential. This guide provides a foundational understanding of its core chemical properties to aid researchers and scientists in their endeavors.

References

The Biological Versatility of the 1-Methyl-1H-1,2,3-triazole Scaffold: A Technical Overview of Derivative Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1-methyl-1H-1,2,3-triazole core is a privileged scaffold in medicinal chemistry, serving as a fundamental building block for a diverse array of biologically active compounds. While the parent molecule, this compound, exhibits limited intrinsic biological activity, its derivatives have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and enzyme inhibition. This technical guide provides a comprehensive overview of the biological activities of select this compound derivatives, detailing experimental methodologies, quantitative data, and relevant biological pathways to inform and guide future drug discovery and development efforts.

Anticancer Activity of this compound Derivatives

Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines. The modular nature of their synthesis, often employing "click chemistry," allows for the systematic exploration of structure-activity relationships, leading to the identification of potent and selective compounds.

Quantitative Anticancer Activity Data

The cytotoxic effects of various this compound derivatives have been quantified using standard in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of a cell population by 50%.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
1a Pyrazolyl-1,2,3-triazoleMCF-7 (Breast)5.2
1b Pyrazolyl-1,2,3-triazoleHepG2 (Liver)7.8[1]
2a Stilbene-linked 1,2,3-triazolePANC-1 (Pancreatic)11.6[2]
2b Stilbene-linked 1,2,3-triazoleHCT-116 (Colorectal)15.2[2]
3a Thymol-1,3,4-oxadiazole-tethered 1,2,3-triazoleMCF-7 (Breast)1.1[3]
3b Thymol-1,3,4-oxadiazole-tethered 1,2,3-triazoleHepG2 (Liver)1.4[3][4]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell viability and, consequently, the cytotoxic potential of chemical compounds.[3]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) are also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for an additional 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate adhesion Overnight Adhesion cell_seeding->adhesion add_compounds Add Test Compounds (Varying Concentrations) adhesion->add_compounds incubation Incubate for 48-72 hours add_compounds->incubation add_mtt Add MTT Solution incubation->add_mtt formazan_formation Incubate (Formazan Formation) add_mtt->formazan_formation solubilize Solubilize Formazan Crystals formazan_formation->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Workflow of the MTT assay for determining cytotoxicity.

Antimicrobial Activity of this compound Derivatives

The this compound scaffold has been incorporated into numerous compounds exhibiting potent antimicrobial activity against a range of bacterial and fungal pathogens. These derivatives often function by disrupting essential cellular processes in microorganisms.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of these compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDDerivative ClassMicroorganismMIC (µg/mL)Reference
4a Metronidazole-1,2,3-triazoleEscherichia coli12.5[5]
4b Metronidazole-1,2,3-triazoleStaphylococcus aureus6.25[5]
4c Metronidazole-1,2,3-triazoleCandida albicans25[5]
5a Glycoside-1,2,3-triazoleStaphylococcus aureus15.6[6]
5b Glycoside-1,2,3-triazolePseudomonas aeruginosa31.2[6]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The lowest concentration of the agent that inhibits visible growth after a defined incubation period is the MIC.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: A positive control (broth with inoculum, no compound) and a negative control (broth only) are included. A standard antibiotic is also typically tested as a reference.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 35°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Result Analysis prep_inoculum Prepare Standardized Microbial Inoculum inoculate_wells Inoculate Wells with Microbial Suspension prep_inoculum->inoculate_wells serial_dilution Perform Serial Dilution of Test Compounds in 96-well Plate serial_dilution->inoculate_wells add_controls Include Positive and Negative Controls inoculate_wells->add_controls incubation Incubate Plate under Appropriate Conditions add_controls->incubation visual_inspection Visually Inspect for Growth Inhibition incubation->visual_inspection determine_mic Determine MIC (Lowest Concentration with No Visible Growth) visual_inspection->determine_mic

Workflow for Minimum Inhibitory Concentration (MIC) determination.

Enzyme Inhibition by this compound Derivatives

The this compound scaffold has also been utilized in the design of potent enzyme inhibitors. These derivatives have shown activity against a variety of enzymes implicated in different diseases, such as cholinesterases in Alzheimer's disease and α-glucosidase in diabetes.

Quantitative Enzyme Inhibition Data

The inhibitory potency of these compounds is typically expressed as the IC50 value, the concentration of the inhibitor required to reduce the activity of an enzyme by 50%.

Compound IDDerivative ClassTarget EnzymeIC50 (µM)Reference
6a Azinane-triazoleAcetylcholinesterase (AChE)0.73[7][8]
6b Azinane-triazoleButyrylcholinesterase (BChE)0.038[7][8]
6c Azinane-triazoleα-Glucosidase36.74[7][8]
7a Carbonic Anhydrase InhibitorCarbonic Anhydrase II13.8[9]
Experimental Protocol: General Enzyme Inhibition Assay

A general protocol for determining the IC50 of an enzyme inhibitor is outlined below. Specific conditions such as buffer composition, substrate, and detection method will vary depending on the target enzyme.

Principle: The activity of an enzyme is measured in the presence of varying concentrations of an inhibitor. The rate of the enzymatic reaction is monitored, and the concentration of the inhibitor that causes 50% inhibition is determined.

Methodology:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compounds in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and varying concentrations of the test compound. Include a control with no inhibitor.

  • Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is determined from the initial linear portion of the kinetic curve.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the compound relative to the control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Enzyme_Inhibition_Assay cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis prepare_reagents Prepare Enzyme, Substrate, and Inhibitor Solutions plate_loading Load Plate with Buffer, Enzyme, and Inhibitor prepare_reagents->plate_loading pre_incubation Pre-incubate for Inhibitor Binding plate_loading->pre_incubation add_substrate Initiate Reaction with Substrate pre_incubation->add_substrate kinetic_read Monitor Reaction Kinetics add_substrate->kinetic_read calculate_inhibition Calculate % Inhibition kinetic_read->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

General workflow for an enzyme inhibition assay.

Conclusion

The this compound nucleus is a highly versatile and valuable scaffold in the design and development of novel therapeutic agents. While the parent compound itself is not biologically active, its derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and enzyme inhibitory effects. The synthetic accessibility of these compounds, particularly through click chemistry, allows for extensive structural modifications and the fine-tuning of their biological profiles. The data and experimental protocols presented in this guide serve as a valuable resource for researchers in the field, providing a foundation for the continued exploration and optimization of this compound derivatives as promising drug candidates. Further research into the mechanisms of action and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.

References

The Enduring Legacy of the 1,2,3-Triazole: A Journey from Discovery to the Forefront of Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole core, a seemingly simple five-membered heterocycle, has etched an indelible mark on the landscape of chemical sciences. Its journey, from an obscure discovery to a cornerstone of modern medicinal chemistry, is a testament to the power of synthetic innovation and the relentless pursuit of molecular function. This technical guide provides a comprehensive overview of the discovery and history of 1,2,3-triazoles, detailing the pivotal synthetic methodologies, their quantitative outputs, and the profound impact these structures have on contemporary drug development.

A Historical Perspective: From Pechmann's Discovery to Huisgen's Cycloaddition

The story of the 1,2,3-triazole begins in the late 19th century with the pioneering work of German chemist Hans von Pechmann. In 1888, while reacting diazomethane with acetylene, Pechmann serendipitously synthesized the parent 1,2,3-triazole ring. This initial synthesis, while historically significant, remained a niche reaction for many decades.

It was not until the mid-20th century that the synthetic potential of the 1,2,3-triazole ring was truly unlocked. In the 1960s, Rolf Huisgen's extensive work on 1,3-dipolar cycloadditions provided a more general and predictable method for their synthesis. The Huisgen 1,3-dipolar cycloaddition involves the reaction of an azide with an alkyne. However, this thermal process suffered from significant drawbacks: it required high temperatures and often resulted in a mixture of 1,4- and 1,5-disubstituted regioisomers, which were difficult to separate. These limitations hampered its widespread adoption in complex molecule synthesis.

Historical_Development_of_1_2_3_Triazole_Synthesis Pechmann Pechmann Synthesis (1888) Reaction of diazomethane and acetylene Huisgen Huisgen 1,3-Dipolar Cycloaddition (1960s) Thermal reaction of azides and alkynes Pechmann->Huisgen Generalization CuAAC Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) 'Click Chemistry' (2002) Huisgen->CuAAC Regioselectivity & Mild Conditions RuAAC Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Access to 1,5-regioisomers Huisgen->RuAAC Alternative Regioselectivity

Figure 1: Key milestones in the synthesis of 1,2,3-triazoles.

The "Click Chemistry" Revolution: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The turn of the 21st century witnessed a paradigm shift in 1,2,3-triazole synthesis. In 2002, the independent work of Morten Meldal and K. Barry Sharpless introduced the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction, a cornerstone of "click chemistry," addressed the major shortcomings of the Huisgen cycloaddition. The CuAAC reaction is highly regioselective, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer.[1] Furthermore, it proceeds under mild, often aqueous conditions, with high yields and tolerance for a wide range of functional groups. This breakthrough transformed the 1,2,3-triazole from a chemical curiosity into a versatile and indispensable building block in drug discovery, materials science, and bioconjugation.

Expanding the Toolkit: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

While the CuAAC reaction provides reliable access to 1,4-disubstituted 1,2,3-triazoles, the synthesis of the 1,5-regioisomer remained a challenge. This gap was filled by the development of the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC). This method, in contrast to CuAAC, selectively produces 1,5-disubstituted 1,2,3-triazoles.[2][3] The availability of both CuAAC and RuAAC provides chemists with a powerful toolkit to selectively synthesize either regioisomer, enabling fine-tuned control over the molecular architecture of complex molecules.

Quantitative Comparison of Key Synthetic Methods

The evolution of synthetic methodologies for 1,2,3-triazoles has been marked by significant improvements in efficiency and selectivity. The following table summarizes typical quantitative data for the key synthetic routes.

Method Catalyst Temperature Reaction Time Regioselectivity Typical Yield
Huisgen Cycloaddition None (Thermal)High ( >100 °C)Hours to DaysMixture of 1,4 and 1,5 isomersModerate to Good
CuAAC Copper(I)Room TemperatureMinutes to HoursExclusively 1,4-isomerHigh to Quantitative[4]
RuAAC Ruthenium(II)Room Temperature to 80 °CHoursPredominantly 1,5-isomerGood to High[3]

Detailed Experimental Protocols

For the practical application of these synthetic methods, detailed and reliable experimental protocols are essential.

Protocol 1: Huisgen 1,3-Dipolar Cycloaddition (Thermal)

Materials:

  • Azide (1.0 mmol)

  • Alkyne (1.0 mmol)

  • Toluene (5 mL)

Procedure:

  • In a sealed tube, dissolve the azide (1.0 mmol) and the alkyne (1.0 mmol) in toluene (5 mL).

  • Heat the reaction mixture at 110 °C for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the resulting mixture of 1,4- and 1,5-disubstituted 1,2,3-triazoles by column chromatography on silica gel.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Azide (1.0 mmol)

  • Terminal Alkyne (1.0 mmol)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)

  • Sodium ascorbate (0.1 mmol, 10 mol%)

  • tert-Butanol/Water (1:1, 10 mL)

Procedure:

  • In a round-bottom flask, dissolve the azide (1.0 mmol) and the terminal alkyne (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1 mmol in 1 mL of water).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the addition of copper(II) sulfate pentahydrate (0.05 mmol).

  • Stir the reaction mixture vigorously at room temperature. The reaction is often accompanied by a color change.

  • Monitor the reaction progress by TLC. Reactions are typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting 1,4-disubstituted 1,2,3-triazole is often pure enough for subsequent use, but can be further purified by recrystallization or column chromatography if necessary.[5]

Protocol 3: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

Materials:

  • Azide (1.0 mmol)

  • Alkyne (1.0 mmol)

  • [Cp*RuCl(PPh₃)₂] (0.02 mmol, 2 mol%)

  • Toluene (5 mL)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the azide (1.0 mmol), the alkyne (1.0 mmol), and the ruthenium catalyst [Cp*RuCl(PPh₃)₂] (0.02 mmol) in anhydrous toluene (5 mL).

  • Stir the reaction mixture at room temperature or heat to 60-80 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 1,5-disubstituted 1,2,3-triazole.[2][3]

The 1,2,3-Triazole in Drug Development: A Privileged Scaffold

The unique properties of the 1,2,3-triazole ring—its stability, planarity, and ability to participate in hydrogen bonding and dipole-dipole interactions—have made it a "privileged scaffold" in medicinal chemistry. It is found in a variety of approved drugs and clinical candidates, where it can act as a pharmacophore, a linker, or a bioisostere for other functional groups.

Two prominent examples of drugs containing a 1,2,3-triazole moiety are the antibacterial agents Cefatrizine and Tazobactam.

Cefatrizine: Inhibiting Bacterial Cell Wall Synthesis

Cefatrizine is a cephalosporin antibiotic that contains a 1,2,3-triazole ring. Its mechanism of action involves the inhibition of bacterial cell wall synthesis. Specifically, Cefatrizine targets and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, the major component of the bacterial cell wall.[6] By disrupting this process, Cefatrizine weakens the cell wall, leading to bacterial cell lysis and death.

Cefatrizine_Mechanism_of_Action cluster_cytoplasm Bacterial Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM Synthesis UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide Addition of amino acids Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I Translocation Lipid_II Lipid II Lipid_I->Lipid_II Glycosylation Crosslinked_PG Cross-linked Peptidoglycan Lipid_II->Crosslinked_PG Transglycosylation & Transpeptidation PBP Penicillin-Binding Proteins (PBPs) PBP->Crosslinked_PG Catalyzes Cross-linking Cefatrizine Cefatrizine Cefatrizine->PBP Inhibits

Figure 2: Cefatrizine inhibits the final step of peptidoglycan synthesis.

Tazobactam: A Suicide Inhibitor of β-Lactamases

Tazobactam is not an antibiotic itself but a β-lactamase inhibitor. Many bacteria have developed resistance to β-lactam antibiotics by producing β-lactamase enzymes, which hydrolyze and inactivate the antibiotic. Tazobactam, which features a 1,2,3-triazole ring, acts as a "suicide inhibitor." It irreversibly binds to the active site of β-lactamase, inactivating the enzyme and thereby protecting the co-administered β-lactam antibiotic from degradation.[7] This allows the partner antibiotic to effectively inhibit the PBPs and kill the bacteria.

Tazobactam_Mechanism_of_Action Beta_Lactam_Antibiotic β-Lactam Antibiotic PBP Penicillin-Binding Proteins (PBPs) Beta_Lactam_Antibiotic->PBP Inhibits Inactive_Antibiotic Inactive Antibiotic Beta_Lactamase β-Lactamase (Bacterial Enzyme) Beta_Lactamase->Beta_Lactam_Antibiotic Hydrolyzes Inactive_Enzyme Inactive β-Lactamase Bacterial_Cell_Wall Bacterial Cell Wall Synthesis PBP->Bacterial_Cell_Wall Essential for Cell_Lysis Bacterial Cell Lysis Bacterial_Cell_Wall->Cell_Lysis Disruption leads to Tazobactam Tazobactam Tazobactam->Beta_Lactamase Irreversibly Inhibits (Suicide Inhibition)

Figure 3: Tazobactam protects β-lactam antibiotics from degradation.

Conclusion and Future Outlook

The journey of the 1,2,3-triazole is a compelling narrative of chemical innovation. From its humble beginnings, it has risen to become an indispensable tool in the arsenal of chemists. The development of robust and regioselective synthetic methods, particularly the CuAAC and RuAAC reactions, has cemented its role in the design and synthesis of new therapeutic agents. As our understanding of complex biological systems deepens, the versatility and reliability of the 1,2,3-triazole will undoubtedly continue to fuel the discovery of novel drugs and advanced materials, ensuring its enduring legacy in the scientific world.

References

An In-depth Technical Guide to the Stability and Reactivity of 1-methyl-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core stability and reactivity characteristics of 1-methyl-1H-1,2,3-triazole, a key heterocyclic compound in medicinal chemistry and materials science. The information presented herein is intended to support research and development efforts by providing detailed data, experimental context, and visual representations of its chemical behavior.

Core Stability Profile

This compound exhibits a notable degree of stability, a characteristic that contributes to its utility as a scaffold in complex molecular architectures. This stability, however, is not absolute and is dependent on environmental conditions.

1.1. Thermal Stability

1.2. Chemical Stability

The chemical stability of this compound is robust under many conditions, though it is susceptible to degradation by strong reagents.

  • Acids and Bases: It is generally stable in the presence of weak acids and bases. However, it may be incompatible with strong acids and alkalis.[3]

  • Oxidizing and Reducing Agents: Strong oxidizing and reducing agents can lead to the degradation of the triazole ring.[3]

  • Storage: For long-term storage, it is recommended to keep this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[3] Recommended storage is at room temperature in a dry, sealed environment.[4]

1.3. Photochemical Stability

The photochemical behavior of 1,2,3-triazoles has been a subject of study. While detailed photochemical data for the 1-methyl derivative is sparse in the provided results, studies on other 1H-1,2,3-triazole derivatives indicate that they can undergo photochemical decomposition.[5] Further investigation into the specific photochemical stability of this compound is warranted for applications involving exposure to light.

Diagram: Stability Profile of this compound

General Stability of this compound cluster_conditions Conditions cluster_stability Stability Outcome Thermal Thermal Stable Stable Thermal->Stable Moderate Temperatures Unstable Unstable Thermal->Unstable High Temperatures (e.g., Pyrolysis) Chemical Chemical Chemical->Stable Weak Acids/Bases Chemical->Unstable Strong Oxidizers/Reducers Strong Acids/Bases Photochemical Photochemical Potentially Unstable Potentially Unstable Photochemical->Potentially Unstable UV/Vis Light

Caption: Logical relationships of this compound stability.

Reactivity and Functionalization

This compound serves as a versatile building block in organic synthesis, participating in a range of chemical transformations.

2.1. Cycloaddition Reactions

The 1,2,3-triazole core is famously synthesized via the Huisgen 1,3-dipolar cycloaddition of azides and alkynes.[6] This reaction can be catalyzed by copper(I) (CuAAC) to afford 1,4-disubstituted 1,2,3-triazoles or by ruthenium to yield the 1,5-regioisomer.[7][8] While this compound is the product of such reactions (using methyl azide), the triazole ring itself can participate in further cycloaddition reactions under specific conditions, although this is less common. More prevalent is the intramolecular cycloaddition of precursors to form fused triazole systems.[9][10]

2.2. C-H Functionalization

Direct C-H functionalization of the triazole ring is a powerful strategy for the synthesis of substituted triazoles, avoiding the need for pre-functionalized starting materials.[11][12] Both palladium and copper catalysts have been effectively employed for this purpose.[13] The 1,2,3-triazole ring can act as a directing group to facilitate regioselective C-H activation at other positions in the molecule.[14] For 1-substituted 1,2,3-triazoles, C-H functionalization often occurs at the C5 position.

2.3. Reactions Involving the Triazole Ring

The 1,2,3-triazole ring can undergo rearrangements, with the Dimroth rearrangement being a notable example, which involves ring-opening and re-closure to form an isomeric triazole.[1][15] N-sulfonyl-1,2,3-triazoles have been shown to be valuable precursors for rhodium(II)-catalyzed reactions, as they can exist in equilibrium with their open-chain α-diazo imine forms.[16]

Diagram: C-H Arylation Workflow

Typical C-H Arylation of a 1-Substituted 1,2,3-Triazole Start Start Reactants 1-Substituted 1,2,3-Triazole + Aryl Halide Start->Reactants Reaction C-H Activation and Cross-Coupling Reactants->Reaction CatalystSystem Palladium Catalyst (e.g., Pd(OAc)2) + Ligand + Base (e.g., K2CO3) CatalystSystem->Reaction Product C5-Arylated 1,2,3-Triazole Reaction->Product End End Product->End Synthesis of this compound Reactants 1H-1,2,3-triazole Iodomethane Potassium Carbonate Reaction Stir at Room Temperature (3 hours) Reactants->Reaction Solvent Tetrahydrofuran (THF) Solvent->Reaction Workup Extraction with Ethyl Acetate / Water Reaction->Workup Purification Silica Gel Column Chromatography Workup->Purification Product This compound Purification->Product

References

Theoretical Exploration of 1-methyl-1H-1,2,3-triazole: A Computational Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-1H-1,2,3-triazole is a five-membered heterocyclic aromatic compound containing three adjacent nitrogen atoms, with a methyl group substituted on one of the nitrogen atoms. The triazole core is a significant pharmacophore in medicinal chemistry, appearing in a wide array of therapeutic agents due to its metabolic stability and ability to engage in various non-covalent interactions. Theoretical and computational studies provide a powerful lens through which to understand the intrinsic molecular properties of this compound, offering insights into its structure, reactivity, and potential as a building block in drug design. This technical guide provides an in-depth overview of the theoretical approaches used to characterize this molecule, presenting key quantitative data and outlining the computational methodologies employed.

Computational Methodology: A Detailed Protocol

The theoretical investigation of this compound's molecular and electronic properties is predominantly carried out using quantum chemical calculations, with Density Functional Theory (DFT) being a widely adopted and reliable method.

Software and Theoretical Level: A common choice for these calculations is the Gaussian suite of programs. The molecular geometry of this compound is typically optimized without any symmetry constraints to find the global minimum on the potential energy surface. A frequently used and effective level of theory is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a Pople-style basis set, such as 6-311++G(d,p). This combination provides a good balance between computational cost and accuracy for organic molecules.

Key Computational Analyses:

  • Geometry Optimization: The initial step involves finding the most stable three-dimensional arrangement of atoms in the molecule. This is achieved by minimizing the energy of the system with respect to all atomic coordinates.

  • Vibrational Frequency Analysis: Following geometry optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman) which can be compared with experimental data.

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transitions.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) sites. This is invaluable for predicting how the molecule will interact with biological targets.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is employed to study intramolecular interactions, charge delocalization, and hyperconjugative effects, providing deeper insight into the electronic structure and bonding.

Data Presentation

Table 1: Calculated Geometric Parameters (Illustrative)

ParameterBond Length (Å)ParameterBond Angle (°)
N1-N21.35N1-N2-N3109.0
N2-N31.30N2-N3-C4108.5
N3-C41.38N3-C4-C5107.0
C4-C51.37C4-C5-N1108.5
C5-N11.37C5-N1-N2107.0
N1-C(CH3)1.47C5-N1-C(CH3)126.0

Table 2: Calculated Electronic and Molecular Properties (Illustrative)

PropertyCalculated Value
HOMO Energy-6.8 eV
LUMO Energy-0.5 eV
HOMO-LUMO Energy Gap6.3 eV
Dipole Moment3.8 Debye
Ionization Energy (Experimental)9.5 eV[1]
Molecular Weight83.09 g/mol [1]

Visualizing Theoretical Workflows and Molecular Properties

Diagrams generated using Graphviz provide a clear visual representation of the computational workflows and conceptual relationships in theoretical studies of this compound.

G cluster_input Input cluster_calculation Quantum Chemical Calculation cluster_output Output & Analysis mol_structure Initial Molecular Structure geom_opt Geometry Optimization mol_structure->geom_opt comp_params Computational Parameters (e.g., B3LYP/6-311++G(d,p)) comp_params->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_props Electronic Property Calculation geom_opt->electronic_props optimized_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->optimized_geom vibrational_spectra Vibrational Spectra freq_calc->vibrational_spectra homo_lumo HOMO-LUMO Energies electronic_props->homo_lumo mep Molecular Electrostatic Potential electronic_props->mep

Caption: Workflow of a typical theoretical study on this compound.

G cluster_properties Calculated Molecular Properties cluster_applications Informed Applications geom Optimized Geometry reactivity Reactivity Prediction geom->reactivity predicts electronic Electronic Structure (HOMO, LUMO, MEP) electronic->reactivity determines interaction Molecular Interaction (e.g., with proteins) electronic->interaction guides vibrational Vibrational Frequencies spectroscopy Spectroscopic Characterization vibrational->spectroscopy correlates with

Caption: Relationship between calculated properties and their applications.

Conclusion

Theoretical studies provide a fundamental understanding of the molecular structure and electronic properties of this compound. Through methods like Density Functional Theory, researchers can elucidate geometric parameters, frontier molecular orbital energies, and charge distributions, which are critical for predicting the molecule's reactivity and potential for biological activity. The synergy between these computational predictions and experimental validations is crucial for the rational design of novel triazole-containing compounds in drug discovery and materials science. The methodologies and workflows outlined in this guide offer a standardized approach for researchers in the field to further explore the potential of this important heterocyclic scaffold.

References

Unlocking the Potential of 1,2,3-Triazole Derivatives: A Technical Guide to Emerging Research Areas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole scaffold has emerged as a privileged structure in modern chemistry, with its applications spanning medicinal chemistry, materials science, and catalysis. This technical guide provides an in-depth exploration of the burgeoning research areas for 1,2,3-triazole derivatives, offering a comprehensive resource for professionals in drug discovery and development. The unique properties of the 1,2,3-triazole ring, including its stability, hydrogen bonding capability, and dipole moment, contribute to its remarkable versatility and make it a cornerstone for the development of novel therapeutic agents and functional materials.[1] The advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of these derivatives, allowing for the rapid and efficient generation of diverse molecular libraries.[1][2]

Medicinal Chemistry: A Hub of Therapeutic Innovation

The 1,2,3-triazole moiety is a prominent feature in a wide array of biologically active compounds, demonstrating significant potential in the treatment of various diseases.[3] Its ability to act as a pharmacophore and a bioisostere for other functional groups has propelled its use in the design of novel drugs with enhanced efficacy and pharmacokinetic profiles.[4]

Anticancer Activity

A significant body of research has focused on the development of 1,2,3-triazole derivatives as potent anticancer agents.[5][6][7] These compounds have been shown to exhibit cytotoxic effects against a broad spectrum of cancer cell lines, including those of the lung, breast, colon, and liver.[5][8][9] The mechanism of action for many of these derivatives involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Table 1: Anticancer Activity of Representative 1,2,3-Triazole Derivatives (IC50 values in µM)

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 8HT-108015.13[5][7]
Compound 8A-54921.25[5][7]
Compound 8MCF-718.06[5][7]
Compound 8MDA-MB-23116.32[5][7]
1,2,3-triazole-dithiocarbamateHuman colon, lung, prostate, and breast cancer cell linesNot specified[5][7]
1,2,3-triazole-amino acid conjugate 6MCF7<10[8]
1,2,3-triazole-amino acid conjugate 6HepG2<10[8]
1,2,3-triazole-amino acid conjugate 7MCF7<10[8]
1,2,3-triazole-amino acid conjugate 7HepG2<10[8]
Tetrahydrocurcumin derivative 4gHCT-1161.09 ± 0.17[10]
Tetrahydrocurcumin derivative 4gA54945.16 ± 0.92[10]
Tetrahydrocurcumin derivative 4kA54957.96[10]
Tetrahydrocurcumin derivative 4fHCT11615.59[10]
Tetrahydrocurcumin derivative 4fHepG253.64[10]

Several critical signaling pathways involved in tumorigenesis have been identified as targets for 1,2,3-triazole derivatives. These include the EGFR signaling cascade, which plays a pivotal role in cell proliferation and survival, and the tubulin polymerization process, essential for cell division. Furthermore, many of these compounds induce apoptosis, or programmed cell death, through the modulation of the Bcl-2 family of proteins and the activation of caspases.

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (EGF) EGFR EGFR Ligand->EGFR Grb2 Grb2 EGFR->Grb2 P PI3K PI3K EGFR->PI3K P Triazole 1,2,3-Triazole Inhibitor Triazole->EGFR SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt P MEK MEK Raf->MEK P mTOR mTOR Akt->mTOR P ERK ERK MEK->ERK P Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation ERK->Proliferation

EGFR Signaling Pathway Inhibition

Tubulin_Polymerization_Pathway cluster_tubulin Microtubule Dynamics cluster_cell_cycle Cell Cycle Tubulin αβ-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Polymerization->Microtubule G2M_Arrest G2/M Phase Arrest Polymerization->G2M_Arrest Depolymerization Depolymerization Microtubule->Depolymerization Depolymerization->Tubulin Triazole 1,2,3-Triazole Inhibitor Triazole->Polymerization Apoptosis Apoptosis G2M_Arrest->Apoptosis

Tubulin Polymerization Inhibition

Apoptosis_Pathway cluster_mitochondria Mitochondrial Pathway cluster_cytoplasm Cytoplasm cluster_cell_death Cellular Outcome Bcl2 Bcl-2 (Anti-apoptotic) Bax Bax/Bak (Pro-apoptotic) Bcl2->Bax CytochromeC Cytochrome c Bax->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Triazole 1,2,3-Triazole Derivative Triazole->Bcl2 Triazole->Bax Caspase9 Pro-caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Caspase9->Apoptosome Caspase3 Pro-caspase-3 Apoptosome->Caspase3 Activation ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis

Induction of Apoptosis
Antimicrobial and Antifungal Activity

The emergence of drug-resistant pathogens poses a significant threat to global health, necessitating the development of novel antimicrobial and antifungal agents.[11] 1,2,3-Triazole derivatives have demonstrated promising activity against a range of bacteria and fungi, making them attractive candidates for further investigation.[11][12][13]

Table 2: Antimicrobial and Antifungal Activity of Representative 1,2,3-Triazole Derivatives (MIC values in µg/mL)

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 5S. aureus5[13]
Compound 5P. aeruginosa5[13]
Compound 5C. albicans10[13]
Compound 5A. niger10[13]
Compound 4cCandida strains64-256[14]
Triazole-sucrose derivative 24M. tuberculosis H37Rv3.125[6]
Triazole-sucrose derivative 25M. tuberculosis H37Rv3.125[6]
Triazole-sucrose derivative 26M. tuberculosis H37Rv3.125[6]
Triazole-8-quinolinol hybrid 1S. aureus10[6]
Triazole-8-quinolinol hybrid 1B. subtilis20[6]
Triazole-8-quinolinol hybrid 1E. coli20[6]

Materials Science: Innovations Beyond Medicine

The applications of 1,2,3-triazole derivatives extend beyond the realm of medicine into the field of materials science. Their unique chemical and physical properties make them valuable components in the development of corrosion inhibitors, fluorescent sensors, and advanced polymers.[1]

Corrosion Inhibition

1,2,3-Triazole derivatives have proven to be highly effective corrosion inhibitors for various metals and alloys, particularly in acidic environments.[15] Their ability to adsorb onto the metal surface and form a protective film is attributed to the presence of heteroatoms and π-electrons in the triazole ring.

Table 3: Corrosion Inhibition Efficiency of Representative 1,2,3-Triazole Derivatives

InhibitorMetalCorrosive MediumInhibition Efficiency (%)Reference
3-(4-phenyl-[5][14][16]triazol-1-yl)-propyl-phosphonic acid diethyl ester (PTP)Mild Steel1 M HCl>90[15]
3-[4-(4-dimethylamino-phenyl)-[5][14][16]triazol-1-yl]-propyl]-phosphonic acid diethyl ester (DMPTP)Mild Steel1 M HCl>90[15]
4-[1-(4-methoxy-phenyl)-1H-[5][14][16]triazol-4-ylmethyl]-morpholine (MPTM)Mild Steel1 M HCl>90[15]
(1-p-tolyl-1H-1,2,3-triazol-4-yl) methanol (TTM)Steel1.0 M HCl81[17]
5-hexylsulfanyl-1,2,4-triazole (HST)Steel1.0 M HCl97[17]

Experimental Protocols

The synthesis and biological evaluation of 1,2,3-triazole derivatives involve a series of well-established experimental protocols. The following sections provide detailed methodologies for key experiments.

Synthesis of 1,4-Disubstituted-1,2,3-Triazoles via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the synthesis of 1,4-disubstituted-1,2,3-triazoles, a cornerstone reaction in the preparation of these derivatives.

Materials:

  • Terminal alkyne (1.0 mmol)

  • Organic azide (1.0 mmol)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)

  • Sodium ascorbate (0.1 mmol, 10 mol%)

  • Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere (optional but recommended)

Procedure:

  • To a round-bottom flask, add the terminal alkyne (1.0 mmol) and the organic azide (1.0 mmol).

  • Dissolve the reactants in the chosen solvent (e.g., 5 mL of t-BuOH/H₂O 1:1).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 mmol) in water (1 mL).

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 mmol) in water (1 mL).

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution followed by the copper(II) sulfate solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 1-24 hours), dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1,4-disubstituted-1,2,3-triazole.

CuAAC_Workflow Start Start Reactants Combine Terminal Alkyne and Organic Azide in Solvent Start->Reactants Add_Reagents Add Sodium Ascorbate and CuSO4 solutions Reactants->Add_Reagents Stir Stir at Room Temperature Add_Reagents->Stir Monitor Monitor Reaction by TLC Stir->Monitor Monitor->Stir Incomplete Workup Work-up: Dilute with water, extract, wash, and dry Monitor->Workup Complete Purify Purify by Column Chromatography Workup->Purify Product 1,4-Disubstituted-1,2,3-triazole Purify->Product End End Product->End

CuAAC Synthesis Workflow
In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • 1,2,3-Triazole derivative stock solutions (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the 1,2,3-triazole derivatives in the complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plates Start->Seed_Cells Incubate1 Incubate for 24h Seed_Cells->Incubate1 Treat_Cells Treat Cells with 1,2,3-Triazole Derivatives Incubate1->Treat_Cells Incubate2 Incubate for 48-72h Treat_Cells->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Dissolve_Formazan Dissolve Formazan with DMSO Incubate3->Dissolve_Formazan Measure_Absorbance Measure Absorbance at 570 nm Dissolve_Formazan->Measure_Absorbance Calculate_IC50 Calculate IC50 Value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

MTT Assay Workflow
Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • 1,2,3-Triazole derivative stock solutions (in DMSO)

  • Microorganism inoculum (adjusted to 0.5 McFarland standard)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare serial twofold dilutions of the 1,2,3-triazole derivatives in the appropriate broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism in the broth medium.

  • Add an equal volume of the inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.

Future Directions and Conclusion

The field of 1,2,3-triazole chemistry continues to be a vibrant and rapidly evolving area of research. Future investigations will likely focus on the development of more potent and selective therapeutic agents with improved pharmacokinetic profiles. The exploration of novel applications in materials science, such as in the design of advanced sensors and functional polymers, also holds significant promise. The versatility of the "click chemistry" approach will undoubtedly continue to facilitate the discovery of new 1,2,3-triazole derivatives with diverse and valuable properties. This technical guide serves as a foundational resource for researchers and scientists, providing a comprehensive overview of the current landscape and highlighting the immense potential that lies within the continued exploration of the 1,2,3-triazole scaffold.

References

Methodological & Application

Application Notes and Protocols: 1-Methyl-1H-1,2,3-triazole in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of 1-methyl-1H-1,2,3-triazole in the realm of click chemistry. While not employed as a catalyst or accelerating ligand, this methylated triazole is a significant structural motif and building block in the development of pharmacologically active compounds. Its synthesis via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of modern medicinal chemistry.

Introduction to this compound in Drug Discovery

The 1,2,3-triazole core is a highly valued pharmacophore in drug discovery due to its unique combination of properties. It is a stable, aromatic heterocycle that is resistant to metabolic degradation, hydrolysis, and oxidation/reduction. The triazole ring can act as a bioisostere for amide bonds, offering improved pharmacokinetic profiles. Furthermore, it can engage in hydrogen bonding and dipole-dipole interactions with biological targets.[1][2] The N-methylation to form this compound can further modulate a compound's solubility, lipophilicity, and binding affinity to its target.[3][4]

The CuAAC reaction, a prime example of click chemistry, provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[5][6] This reaction's reliability and mild conditions have made the 1,2,3-triazole linker a popular choice for connecting different molecular fragments in the creation of novel drug candidates.[7][8]

Synthesis of this compound via Click Chemistry

The primary method for synthesizing this compound is the copper-catalyzed cycloaddition of methyl azide and acetylene. This reaction is highly efficient and regioselective, yielding the 1-substituted product.

Experimental Workflow for Synthesis

Workflow for the Synthesis of this compound cluster_reactants Reactants cluster_catalyst Catalytic System cluster_reaction Reaction Conditions cluster_product Product & Purification Methyl Azide Methyl Azide Reaction Reaction Methyl Azide->Reaction Acetylene Gas Acetylene Gas Acetylene Gas->Reaction Cu(I) Source (e.g., CuI) Cu(I) Source (e.g., CuI) Cu(I) Source (e.g., CuI)->Reaction Base (e.g., Et3N) Base (e.g., Et3N) Base (e.g., Et3N)->Reaction Solvent (e.g., DMSO) Solvent (e.g., DMSO) Solvent (e.g., DMSO)->Reaction Room Temperature Room Temperature Room Temperature->Reaction This compound This compound Work-up & Purification Work-up & Purification This compound->Work-up & Purification Reaction->this compound Click Cycloaddition Role of this compound in Drug Discovery cluster_synthesis Synthesis cluster_product Hybrid Molecule cluster_application Application Pharmacophore A (Azide) Pharmacophore A (Azide) Click Chemistry (CuAAC) Click Chemistry (CuAAC) Pharmacophore A (Azide)->Click Chemistry (CuAAC) Pharmacophore B (Alkyne) Pharmacophore B (Alkyne) Pharmacophore B (Alkyne)->Click Chemistry (CuAAC) Bioactive Molecule Bioactive Molecule Click Chemistry (CuAAC)->Bioactive Molecule 1-Methyl-1,2,3-triazole Linker 1-Methyl-1,2,3-triazole Linker Bioactive Molecule->1-Methyl-1,2,3-triazole Linker Biological Target Biological Target Bioactive Molecule->Biological Target Binding Therapeutic Effect Therapeutic Effect Biological Target->Therapeutic Effect

References

Application Notes and Protocols for the Synthesis of 1-methyl-1H-1,2,3-triazole via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as a powerful and versatile tool for the synthesis of 1,2,3-triazoles. This reaction is characterized by its high efficiency, mild reaction conditions, and exceptional regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. The resulting 1,2,3-triazole core is a prevalent scaffold in a wide array of biologically active compounds, making the CuAAC reaction particularly valuable in drug discovery and development.[1][2][3] 1-methyl-1H-1,2,3-triazole, a simple yet important derivative, serves as a fundamental building block in the synthesis of more complex pharmaceutical agents and functional materials.

These application notes provide a comprehensive guide for the synthesis of this compound using the CuAAC reaction. Detailed experimental protocols, a summary of reaction parameters, and visual representations of the workflow and catalytic cycle are presented to facilitate its successful implementation in a laboratory setting.

Data Presentation

The following table summarizes typical quantitative data for the copper-catalyzed azide-alkyne cycloaddition reaction to synthesize 1,4-disubstituted 1,2,3-triazoles, which can be adapted for the synthesis of this compound.

ParameterValue/RangeNotesReference(s)
Reactants
Azide1.0 equivalentMethyl azide (can be generated in situ or used as a solution)[4]
Alkyne1.0 - 1.2 equivalentsAcetylene gas or a suitable acetylene surrogate[4]
Catalyst System
Copper Source0.01 - 0.1 equivalentsCuSO₄·5H₂O, CuI, Cu(OAc)₂, [Cu(CH₃CN)₄]PF₆[5][6][7]
Reducing Agent0.1 - 5.0 equivalentsSodium Ascorbate[5][8]
Ligand (optional)0.05 - 0.2 equivalentsTBTA, THPTA, bipyridine[9][10]
Reaction Conditions
SolventVarioust-BuOH/H₂O (1:1), DMSO, DMF, CH₂Cl₂, Glycerol[4][5][7]
TemperatureRoom Temperature to 80°CMicrowave irradiation can accelerate the reaction[7]
Reaction Time0.5 - 24 hoursMonitored by TLC or LC-MS[5][7]
Yield >90%Typically high to quantitative yields[4][7]

Experimental Protocols

Protocol 1: Synthesis of this compound using CuSO₄/Sodium Ascorbate in t-BuOH/H₂O

This protocol describes a common and reliable method for the CuAAC reaction.

Materials:

  • Methyl azide (handle with extreme caution, preferably generated in situ from sodium azide and an alkylating agent like dimethyl sulfate or methyl iodide)

  • Acetylene gas

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • Gas inlet tube/balloon filled with acetylene

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reactant Preparation: In a well-ventilated fume hood, dissolve methyl azide (1.0 eq) in a 1:1 mixture of t-butanol and water in a round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: To the stirring solution, add copper(II) sulfate pentahydrate (0.05 eq) followed by sodium ascorbate (0.1 eq). The solution will typically change color, indicating the reduction of Cu(II) to the active Cu(I) species.[11]

  • Acetylene Introduction: Carefully bubble acetylene gas through the reaction mixture via a gas inlet tube or maintain an acetylene atmosphere using a balloon.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).[5]

  • Workup: Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. If necessary, purify the product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis of this compound

This protocol utilizes microwave irradiation to significantly reduce the reaction time.[7]

Materials:

  • Same as Protocol 1

  • Microwave synthesis vial

  • Microwave reactor

Procedure:

  • Reactant and Catalyst Loading: In a microwave synthesis vial, combine methyl azide (1.0 eq), copper(II) sulfate pentahydrate (0.02 eq), and sodium ascorbate (0.04 eq) in a suitable solvent such as a t-BuOH/H₂O mixture or DMF.

  • Acetylene Introduction: Saturate the solution with acetylene gas.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 80°C) for a short period (e.g., 10-30 minutes).

  • Workup and Purification: After cooling to room temperature, perform the workup and purification as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Prepare Solutions: - Methyl Azide in t-BuOH/H₂O - CuSO₄·5H₂O (aq) - Sodium Ascorbate (aq) setup Combine Azide and Catalyst Solutions reagents->setup acetylene Introduce Acetylene Gas setup->acetylene stir Stir at Room Temperature or Microwave Irradiation acetylene->stir monitor Monitor by TLC/LC-MS stir->monitor extract Aqueous Workup & Extraction monitor->extract purify Column Chromatography (if necessary) extract->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

cuaac_mechanism cluster_catalyst Catalyst Activation cluster_cycle Catalytic Cycle cu2 Cu(II) cu1 Cu(I) cu2->cu1 Reduction ascorbate Sodium Ascorbate ascorbate->cu2 cu_acetylide Copper(I) Acetylide cu1->cu_acetylide alkyne Acetylene alkyne->cu_acetylide azide Methyl Azide intermediate Six-membered Copper Intermediate azide->intermediate cu_acetylide->intermediate triazolide Copper Triazolide intermediate->triazolide Cyclization product This compound triazolide->product Protonation product->cu1 Catalyst Regeneration

Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

Application Notes and Protocols for 1-methyl-1H-1,2,3-triazole in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-methyl-1H-1,2,3-triazole as a versatile ligand in coordination chemistry. The content covers its synthesis, the preparation of its metal complexes, and its applications in catalysis and medicinal chemistry, with a focus on anticancer research. Detailed experimental protocols and quantitative data are provided to facilitate the practical application of this compound in a laboratory setting.

Introduction

This compound is a five-membered heterocyclic compound that has garnered significant interest as a ligand in coordination chemistry. The presence of three nitrogen atoms in the triazole ring offers multiple coordination sites, allowing it to act as a monodentate or bridging ligand. The advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has made the synthesis of 1,2,3-triazole derivatives straightforward and highly efficient.[1] This ease of synthesis, coupled with the stable and aromatic nature of the triazole ring, makes this compound an attractive building block for the construction of functional coordination complexes. These complexes have shown promise in diverse fields, including catalysis and the development of therapeutic agents.[2][3]

Synthesis of this compound

The synthesis of this compound can be achieved through the copper(I)-catalyzed cycloaddition of methyl azide and acetylene. This method is highly efficient and regioselective, yielding the 1-substituted product.[4]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of 1-substituted-1,2,3-triazoles using acetylene gas.[4]

Materials:

  • Methyl azide (handle with extreme care due to its explosive nature)

  • Acetylene gas

  • Copper(I) iodide (CuI)

  • Triethylamine (Et3N)

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (CH2Cl2)

  • Saturated aqueous solution of NH4Cl

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a stirred solution of methyl azide (1.0 mmol) in DMSO (5 mL) in a pressure-resistant vessel, add CuI (0.1 mmol, 10 mol%) and Et3N (0.2 mmol, 20 mol%).

  • Purge the vessel with acetylene gas and then maintain a positive pressure of acetylene (e.g., using a balloon).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl (10 mL).

  • Extract the product with CH2Cl2 (3 x 15 mL).

  • Combine the organic layers, wash with brine (2 x 10 mL), and dry over anhydrous Na2SO4.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Coordination Chemistry of this compound

This compound typically coordinates to metal centers through the N3 atom of the triazole ring. It can form stable complexes with a variety of transition metals, including but not limited to rhodium, palladium, gold, platinum, nickel, cobalt, copper, and zinc.[5] The resulting complexes exhibit diverse geometries, such as octahedral and square planar, depending on the metal ion and other coordinating ligands.[2]

Experimental Protocol: Synthesis of a Generic Metal Complex with this compound

This protocol is a generalized procedure based on the synthesis of various 1,2,3-triazole-containing metal complexes.

Materials:

  • This compound

  • A suitable metal salt (e.g., RhCl3, PdCl2, AuCl3) (1.0 mmol)

  • Ethanol

  • Diethyl ether

Procedure:

  • Dissolve the metal salt (1.0 mmol) in ethanol (10 mL).

  • To this solution, add a solution of this compound (1.0-2.0 mmol, depending on the desired stoichiometry) in ethanol (10 mL) with stirring.

  • Reflux the reaction mixture for 2-4 hours. The formation of a precipitate may be observed.

  • After cooling to room temperature, collect the precipitate by filtration.

  • Wash the collected solid with ethanol and then with diethyl ether.

  • Dry the product in a desiccator.

  • Characterize the resulting complex using techniques such as FT-IR, NMR, UV-Vis spectroscopy, and elemental analysis.

Table 1: Physicochemical Data of Representative 1,2,3-Triazole Metal Complexes

ComplexColorYield (%)M.P. (°C)Magnetic Moment (μeff, B.M.)
[Co(TTM)(CH₃COO)₂]·2H₂O[5]Light pink86>3003.38
[Ni(TTM)(CH₃COO)₂]·H₂O[5]Turquoise84>3002.25
[Cu(TTM)(CH₃COO)₂]·2H₂O[5]Cyan81>3001.75
[Zn(TTM)(CH₃COO)₂]·H₂O[5]Light beige80>300Diamagnetic

Table 2: Selected Bond Lengths and Angles for a Representative Ni(II) Complex with a Pyridyl-Triazole Ligand [6]

BondLength (Å)AngleDegree (°)
Ni1–N12.1015(19)N8-Ni1-N8180.0
Ni1–N82.0739(19)N8-Ni1-N177.00(8)
Ni1–Cl12.4123(6)N1-Ni1-N1180.0
N8–N91.316(3)N8-Ni1-Cl190.01(6)
N9–N101.352(3)N1-Ni1-Cl191.03(6)

*Data for [Ni(L)₂Cl₂] where L = 2-(1-(4-methyl-phenyl)-1H-1,2,3-triazol-1-yl)pyridine. This data provides an example of the coordination geometry around a metal center with a triazole-containing ligand.

Applications in Catalysis

Coordination complexes of 1,2,3-triazoles have emerged as effective catalysts in a range of organic transformations. The electronic properties and steric environment of the ligand can be readily tuned by modifying the substituents on the triazole ring, allowing for the optimization of catalytic activity and selectivity.

Experimental Workflow: Catalytic Activity Evaluation

G cluster_0 Catalyst Preparation cluster_1 Catalytic Reaction cluster_2 Analysis and Evaluation catalyst_synthesis Synthesis and Characterization of Metal-Triazole Complex reaction_setup Reaction Setup: Substrates, Solvent, Catalyst Loading catalyst_synthesis->reaction_setup reaction_run Run Reaction under Optimized Conditions (Temperature, Time) reaction_setup->reaction_run sampling Reaction Monitoring (TLC, GC, HPLC) reaction_run->sampling workup Reaction Work-up and Product Isolation reaction_run->workup sampling->reaction_run characterization Product Characterization (NMR, MS) workup->characterization evaluation Calculate Yield, Turnover Number (TON), Turnover Frequency (TOF) characterization->evaluation

Workflow for evaluating catalytic performance.

Applications in Drug Development: Anticancer Agents

Metal complexes containing 1,2,3-triazole ligands have shown significant potential as anticancer agents.[7] These compounds can induce cancer cell death through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.[8][9]

Mechanism of Action: Induction of Apoptosis

Several studies have indicated that 1,2,3-triazole-based compounds can trigger the intrinsic apoptotic pathway. A key mechanism involves the downregulation of the PI3K/Akt signaling pathway.[8] This leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, resulting in the loss of mitochondrial membrane potential. Consequently, caspases, which are key executioners of apoptosis, are activated, leading to cell death.[8]

G A This compound Metal Complex B Inhibition of PI3K/Akt Pathway A->B C Decreased Bcl-2 (Anti-apoptotic) B->C D Increased Bax (Pro-apoptotic) B->D E Mitochondrial Membrane Potential Depolarization C->E D->E F Caspase Activation (e.g., Caspase-9, Caspase-3) E->F G Apoptosis F->G

Apoptosis induction by triazole metal complexes.

Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)

This protocol is based on a standard procedure for evaluating the cytotoxicity of metal complexes against cancer cell lines.[10][11][12]

Materials:

  • Cancer cell line (e.g., A549 - lung cancer)

  • Normal cell line (e.g., HEK293 - for selectivity assessment)

  • Cell culture medium (e.g., RPMI 1640)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test complex (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well microtiter plates

Procedure:

  • Cell Culture: Maintain the cancer and normal cell lines in the appropriate culture medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Harvest the cells using trypsin-EDTA, count them, and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test complex in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test complex at various concentrations. Include a vehicle control (medium with the same amount of solvent used to dissolve the complex) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Table 3: Anticancer Activity of Representative 1,2,3-Triazole-Containing Compounds

CompoundCell LineAssayIC50 (µM)Reference
1,2,3-triazolo[4,5-d]pyrimidine derivativeNCI-H1650MTT2.37[7]
1,2,3-triazole-containing purine derivativeA549SRB0.03-0.14[7]
Dehydroepiandrosterone-1,2,3-triazole hybridA549MTT7.6-75.2[7]
CDK9 Degrader with triazole linkerMV4-11CytotoxicityLow nM[9]

This data highlights the potent anticancer activity of various compounds incorporating the 1,2,3-triazole motif. The specific activity can be significantly influenced by the overall molecular structure.

Conclusion

This compound is a valuable and accessible ligand for the development of novel coordination complexes. Its straightforward synthesis via "click chemistry" allows for facile incorporation into more complex molecular architectures. The resulting metal complexes exhibit a wide range of applications, from catalysis to medicinal chemistry, with particularly promising results in the field of anticancer drug discovery. The detailed protocols and data presented in these application notes provide a solid foundation for researchers to explore the rich coordination chemistry of this compound and its potential to contribute to advancements in science and medicine.

References

Protocol for the Regioselective N-Methylation of 1H-1,2,3-Triazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,2,3-triazole moiety is a fundamental scaffold in medicinal chemistry and drug development, exhibiting a wide range of biological activities. The N-methylation of the 1H-1,2,3-triazole ring is a critical synthetic transformation that significantly influences the molecule's pharmacological profile, including its binding affinity, solubility, and metabolic stability. However, the methylation of 1H-1,2,3-triazole presents a regioselectivity challenge, as it can yield two primary isomers: 1-methyl-1H-1,2,3-triazole (N1-isomer) and 2-methyl-1H-1,2,3-triazole (N2-isomer). The ratio of these isomers is highly dependent on the reaction conditions, including the choice of base, solvent, and methylating agent. This application note provides detailed experimental protocols for the N-methylation of 1H-1,2,3-triazole, with a focus on controlling the regioselectivity to favor either the N1 or N2 isomer.

Reaction Principle

The N-methylation of 1H-1,2,3-triazole proceeds via a two-step mechanism. First, a base is used to deprotonate the acidic N-H proton of the triazole ring, forming a triazolate anion. This anion then acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent (e.g., methyl iodide or dimethyl sulfate) in a nucleophilic substitution reaction to yield the N-methylated products.

The regioselectivity of the reaction is governed by a combination of kinetic and thermodynamic factors. Generally, the N1-position is kinetically favored due to its higher electron density, while the N2-substituted product is the thermodynamically more stable isomer. By carefully selecting the reaction conditions, the formation of one isomer over the other can be promoted.

Experimental Protocols

Materials and Reagents
  • 1H-1,2,3-Triazole

  • Methyl Iodide (CH₃I)

  • Dimethyl Sulfate ((CH₃)₂SO₄)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Sodium Carbonate (Na₂CO₃), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Protocol 1: Preferential Synthesis of this compound (N1-Isomer)

This protocol utilizes a strong, non-nucleophilic base in an aprotic solvent, which tends to favor the kinetically controlled N1-alkylation.

1. Reaction Setup:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add sodium hydride (0.44 g of 60% dispersion, 11.0 mmol, 1.1 eq).
  • Wash the sodium hydride three times with anhydrous hexanes to remove the mineral oil, carefully decanting the hexanes each time under a stream of nitrogen.
  • Add anhydrous tetrahydrofuran (THF, 40 mL) to the flask.
  • Cool the suspension to 0 °C in an ice-water bath.

2. Deprotonation:

  • Dissolve 1H-1,2,3-triazole (0.69 g, 10.0 mmol, 1.0 eq) in anhydrous THF (10 mL).
  • Slowly add the triazole solution to the stirred NaH suspension at 0 °C.
  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.

3. Methylation:

  • Cool the reaction mixture back to 0 °C.
  • Add methyl iodide (0.68 mL, 1.56 g, 11.0 mmol, 1.1 eq) dropwise to the reaction mixture.
  • Allow the reaction to warm to room temperature and stir for 12-16 hours.
  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

4. Work-up and Purification:

  • Carefully quench the reaction by the slow, dropwise addition of water (5 mL) at 0 °C.
  • Remove the THF under reduced pressure.
  • Add dichloromethane (50 mL) and water (30 mL) to the residue and transfer to a separatory funnel.
  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 25 mL).
  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.
  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the isomers.

Protocol 2: Preferential Synthesis of 2-Methyl-1H-1,2,3-triazole (N2-Isomer)

This protocol employs a weaker base in a polar aprotic solvent, which has been shown to favor the formation of the thermodynamically more stable N2-isomer for substituted triazoles.[1]

1. Reaction Setup:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1H-1,2,3-triazole (0.69 g, 10.0 mmol, 1.0 eq) and anhydrous sodium carbonate (1.59 g, 15.0 mmol, 1.5 eq).
  • Add anhydrous N,N-dimethylformamide (DMF, 50 mL) to the flask.

2. Methylation:

  • Add dimethyl sulfate (1.04 mL, 1.39 g, 11.0 mmol, 1.1 eq) dropwise to the stirred suspension at room temperature. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a fume hood.
  • Heat the reaction mixture to 60 °C and stir for 6-8 hours.
  • Monitor the reaction progress by TLC or GC-MS.

3. Work-up and Purification:

  • Cool the reaction mixture to room temperature.
  • Pour the reaction mixture into water (150 mL) and extract with ethyl acetate (3 x 50 mL).
  • Combine the organic layers and wash with brine (3 x 50 mL) to remove DMF.
  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the isomers.

Data Presentation

The following table summarizes the expected yields and regioselectivity for the methylation of 1H-1,2,3-triazole under the conditions described above. The data is compiled from analogous reactions of substituted triazoles and general principles of triazole alkylation.[1]

ProtocolMethylating AgentBaseSolventTemperatureTotal Yield (%)N1:N2 Isomer Ratio (approx.)
1Methyl IodideNaHTHF0 °C to rt75-85~3:1 to 4:1
2Dimethyl SulfateNa₂CO₃DMF60 °C70-80~1:5 to 1:7

Characterization of Products

The two isomers can be distinguished by their ¹H NMR spectra.

  • This compound (N1-Isomer): ¹H NMR (CDCl₃, 400 MHz): δ 7.74 (s, 1H, H-5), 7.58 (s, 1H, H-4), 4.11 (s, 3H, N-CH₃).

  • 2-Methyl-1H-1,2,3-triazole (N2-Isomer): ¹H NMR (CDCl₃, 400 MHz): δ 7.55 (s, 2H, H-4 and H-5), 4.18 (s, 3H, N-CH₃).[2]

The ratio of the isomers in the crude product can be determined by integration of the respective signals in the ¹H NMR spectrum.

Visualization of Reaction Pathways

Methylation_of_Triazole Triazole 1H-1,2,3-Triazole Triazolate Triazolate Anion Triazole->Triazolate + Base - H⁺ Base Base N1_Isomer This compound (N1-Isomer) Triazolate->N1_Isomer + CH₃-X (Kinetic Control) N2_Isomer 2-Methyl-1H-1,2,3-triazole (N2-Isomer) Triazolate->N2_Isomer + CH₃-X (Thermodynamic Control)

Caption: General reaction scheme for the methylation of 1H-1,2,3-triazole.

Experimental_Workflow cluster_protocol1 Protocol 1: N1-Isomer Focus cluster_protocol2 Protocol 2: N2-Isomer Focus P1_Start Start P1_Deprotonation Deprotonation (NaH in THF, 0°C to rt) P1_Start->P1_Deprotonation P1_Methylation Methylation (CH₃I, 0°C to rt) P1_Deprotonation->P1_Methylation P1_Workup Aqueous Work-up P1_Methylation->P1_Workup P1_Purification Column Chromatography P1_Workup->P1_Purification P1_Product N1-Methyl Isomer (Major Product) P1_Purification->P1_Product P2_Start Start P2_Reaction One-pot Reaction (Na₂CO₃, (CH₃)₂SO₄ in DMF, 60°C) P2_Start->P2_Reaction P2_Workup Aqueous Work-up & Extraction P2_Reaction->P2_Workup P2_Purification Column Chromatography P2_Workup->P2_Purification P2_Product N2-Methyl Isomer (Major Product) P2_Purification->P2_Product

Caption: Experimental workflows for the regioselective methylation of 1H-1,2,3-triazole.

Safety Precautions

  • Methyl iodide is highly toxic, a suspected carcinogen, and volatile. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Dimethyl sulfate is extremely toxic, corrosive, and a known carcinogen. All manipulations should be performed in a certified chemical fume hood with appropriate personal protective equipment, including heavy-duty gloves.

  • Sodium hydride is a flammable solid and reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere and away from ignition sources.

Conclusion

The regioselectivity of the N-methylation of 1H-1,2,3-triazole can be effectively controlled by the judicious choice of reaction conditions. For the preferential synthesis of the kinetically favored this compound, the use of a strong base like sodium hydride in THF is recommended. Conversely, to obtain the thermodynamically more stable 2-methyl-1H-1,2,3-triazole as the major product, a weaker base such as sodium carbonate in a polar aprotic solvent like DMF is effective. These protocols provide researchers, scientists, and drug development professionals with reliable methods for accessing specific N-methylated 1,2,3-triazole isomers for their research needs.

References

Application of 1-methyl-1H-1,2,3-triazole in Anticancer Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-methyl-1H-1,2,3-triazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the design and development of novel anticancer agents. Its unique electronic properties, metabolic stability, and ability to form diverse molecular interactions have made it a versatile building block for creating potent and selective therapies. This document provides a comprehensive overview of the application of this compound derivatives in anticancer drug design, including quantitative data on their activity, detailed experimental protocols for their evaluation, and visualization of the key signaling pathways they modulate.

Anticancer Activity of this compound Derivatives

Derivatives of this compound have exhibited a broad spectrum of cytotoxic and antiproliferative activities against various human cancer cell lines. The following tables summarize the in vitro anticancer activities of several representative compounds, with data presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.

Compound IDCancer Cell LineIC50 / GI50 (µM)Reference
Series 1: Phenyl-substituted Triazoles
Compound 17MCF-7 (Breast)0.31[1]
Compound 22MCF-7 (Breast)3.31[1]
Compound 22Caco-2 (Colon)4.98[1]
Compound 25MCF-7 (Breast)4.46[1]
Compound 25Caco-2 (Colon)7.22[1]
Series 2: Triazole-Chalcone Hybrids
Hybrid 4aHCT116 (Colon)3.57[2]
Hybrid 4bHCT116 (Colon)4.81[2]
Hybrid 4eHCT116 (Colon)4.32[2]
Hybrid 4iHCT116 (Colon)4.87[2]
Hybrid 4jHCT116 (Colon)2.53[2]
Series 3: Triazole-Coumarin-Glycoside Hybrids
Compound 8VariousPotent Activity[3]
Compound 10VariousPotent Activity[3]
Compound 16VariousPotent Activity[3]
Compound 21VariousPotent Activity[3]
Series 4: Miscellaneous Derivatives
Phosphonate derivative 8HT-1080 (Fibrosarcoma)15.13[4]
Phosphonate derivative 8A-549 (Lung)21.25[4]
Phosphonate derivative 8MCF-7 (Breast)18.06[4]
Phosphonate derivative 8MDA-MB-231 (Breast)16.32[4]
Uridine-triazole hybrid 3dMCF-7 (Breast)11.34[5]
Uridine-triazole hybrid 3dHeLa (Cervical)16.48[5]
Uridine-triazole hybrid 3fMCF-7 (Breast)11.73[5]

Key Mechanisms of Action and Signaling Pathways

The anticancer effects of this compound derivatives are mediated through various mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest. Key signaling pathways and molecular targets identified include:

  • Induction of Apoptosis: Many 1,2,3-triazole derivatives trigger the intrinsic apoptotic pathway by modulating the expression of Bcl-2 family proteins, leading to the release of cytochrome c from mitochondria and subsequent activation of caspases.[3]

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at different phases, most commonly at the G2/M or G1 phase, thereby preventing cancer cell proliferation.[4][6]

  • Inhibition of Tubulin Polymerization: Some derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization, which is crucial for mitotic spindle formation and cell division.[7]

  • Kinase Inhibition: The PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation, has been identified as a target for some 1,2,3-triazole compounds.[8][9]

Below are diagrams illustrating these key processes.

experimental_workflow Experimental Workflow for Anticancer Drug Screening cluster_invitro In Vitro Assays cell_culture Cancer Cell Culture drug_treatment Treatment with 1,2,3-Triazole Derivative cell_culture->drug_treatment mtt_assay MTT Assay (Cytotoxicity) drug_treatment->mtt_assay apoptosis_assay Apoptosis Assay (Flow Cytometry) drug_treatment->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (Flow Cytometry) drug_treatment->cell_cycle_assay

Caption: General experimental workflow for evaluating the anticancer properties of this compound derivatives.

apoptosis_pathway Intrinsic Apoptosis Signaling Pathway triazole 1,2,3-Triazole Derivative bcl2 Bcl-2 (Anti-apoptotic) triazole->bcl2 Inhibits bax Bax (Pro-apoptotic) triazole->bax Activates mitochondrion Mitochondrion bcl2->mitochondrion bax->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic apoptosis pathway induced by 1,2,3-triazole derivatives.

cell_cycle_pathway Cell Cycle Arrest Mechanism triazole 1,2,3-Triazole Derivative g1 G1 Phase triazole->g1 Arrest g2 G2 Phase triazole->g2 Arrest s S Phase g1->s arrest Cell Cycle Arrest s->g2 m M Phase g2->m m->g1

Caption: Schematic of cell cycle arrest induced by 1,2,3-triazole derivatives.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the screening and characterization of novel this compound anticancer drug candidates.

Protocol 1: MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound derivative (test compound)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Annexin V-FITC/PI Apoptosis Assay

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect both adherent and floating cells after treatment. Centrifuge at 300 x g for 5 minutes.

  • Cell Washing: Wash the cell pellet twice with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Principle: This method uses a fluorescent DNA-binding dye, such as Propidium Iodide (PI), to determine the DNA content of cells. The fluorescence intensity is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Materials:

  • Treated and untreated cancer cells

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect cells as described in the apoptosis assay protocol.

  • Cell Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Cell Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

References

Application Notes and Protocols for 1-Methyl-1H-1,2,3-Triazole Derivatives in Antimicrobial and Antifungal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial and antifungal applications of 1-methyl-1H-1,2,3-triazole derivatives. This document includes a summary of their activity, detailed experimental protocols for their evaluation, and diagrams illustrating their mechanism of action and a general experimental workflow. The 1,2,3-triazole scaffold has been identified as a versatile component in the design of new antimicrobial agents, demonstrating a broad spectrum of activity against various pathogens, including drug-resistant strains.[1] The facile synthesis of these compounds, often utilizing "click chemistry," allows for the creation of diverse molecular hybrids with potent biological activities.[2][3]

Mechanisms of Action

1,2,3-triazole derivatives exert their antimicrobial effects through multiple mechanisms, making them promising candidates to combat antimicrobial resistance.[1] These mechanisms include:

  • Enzyme Inhibition: They have been shown to inhibit critical bacterial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), which are essential for bacterial DNA replication and proliferation.[1]

  • Cell Membrane Disruption: Some derivatives can disrupt the bacterial cell membrane, compromising its integrity and leading to cell death.[1]

  • Inhibition of Ergosterol Biosynthesis: In fungi, triazole derivatives are known to inhibit the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4][5]

  • Generation of Reactive Oxygen Species (ROS): Certain 1,2,3-triazole hybrids can induce the production of intracellular ROS, leading to oxidative stress and damage to cellular components.[1]

Mechanism_of_Action cluster_0 This compound Derivative cluster_1 Bacterial Cell cluster_2 Fungal Cell cluster_3 Outcome Derivative This compound Derivative Enzyme_Inhibition Enzyme Inhibition (DNA Gyrase, DHFR) Derivative->Enzyme_Inhibition Membrane_Disruption Cell Membrane Disruption Derivative->Membrane_Disruption ROS_Production ROS Production Derivative->ROS_Production Ergosterol_Inhibition Ergosterol Biosynthesis Inhibition (CYP51) Derivative->Ergosterol_Inhibition Bacterial_Death Bacterial Cell Death Enzyme_Inhibition->Bacterial_Death Membrane_Disruption->Bacterial_Death ROS_Production->Bacterial_Death Fungal_Death Fungal Cell Death Ergosterol_Inhibition->Fungal_Death

Caption: Mechanisms of action of this compound derivatives.

Quantitative Data Summary

The following tables summarize the antimicrobial and antifungal activity of various this compound derivatives as reported in the literature.

Table 1: Antibacterial Activity of 1,2,3-Triazole Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusEscherichia coliPseudomonas aeruginosaKlebsiella pneumoniaeEnterococcus faecalisReference
Ofloxacin-triazole hybrid0.25 - 10.25 - 1---[6][7]
Clinafloxacin-triazole hybrid0.25 - 320.25 - 320.25 - 32--[6]
Phenylpiperazine-triazole-fluoroquinolone hybrid0.12 - 1.950.12 - 1.950.12 - 1.95-0.12 - 1.95[6]
2-Methylpiperazine derivative-0.25 (MDR)---[6]
2-bromo and 4-iodo phenyl substituted derivative----0.036[1]

Table 2: Antifungal Activity of 1,2,3-Triazole Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicansAspergillus nigerCryptococcus neoformansReference
Triazole alcohol derivatives0.063 - 1--[4]
Triazole-piperdine-oxadiazole hybrid (19g)0.031--[4]
Triazole-piperdine-oxadiazole hybrid (20b)0.016--[4]
Triazole phenylhydrazone derivative (5p)---[8]

Table 3: Zone of Inhibition for 1,2,3-Triazole Derivatives (mm)

Compound/DerivativeStaphylococcus aureusPseudomonas aeruginosaCandida albicansAspergillus nigerConcentration (µg/mL)Reference
Glycoside derivative 521-25-1514Not Specified[2]
4-((4-chloro-2-isopropyl-5-methylphenoxy)methyl)-1-(2-nitrobenzyl)-1H-1,2,3-triazole (9)38.7---100[9]

Experimental Protocols

A generalized workflow for the evaluation of antimicrobial and antifungal properties of novel compounds is depicted below.

Experimental_Workflow cluster_0 Compound Preparation cluster_1 Antimicrobial Screening cluster_2 Data Analysis Start Synthesis of this compound Derivatives Purification Purification and Characterization Start->Purification Stock_Solution Stock Solution Preparation Purification->Stock_Solution Primary_Screening Primary Screening (e.g., Agar Disk Diffusion) Stock_Solution->Primary_Screening MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination MBC_MFC_Determination MBC/MFC Determination MIC_Determination->MBC_MFC_Determination Data_Analysis Data Analysis and Interpretation MBC_MFC_Determination->Data_Analysis SAR_Studies Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR_Studies SAR_Studies->Start Further Optimization

Caption: Generalized workflow for antimicrobial/antifungal evaluation.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is adapted from methodologies described for testing novel antimicrobial agents.

1. Materials:

  • Test compounds (this compound derivatives)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Bacterial or fungal strains

  • Positive control antibiotic/antifungal (e.g., Ampicillin, Fluconazole)

  • Negative control (vehicle, e.g., DMSO)

  • Spectrophotometer or microplate reader

2. Procedure:

  • Preparation of Inoculum:

    • Culture the microbial strain overnight on an appropriate agar plate.

    • Suspend a few colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria or 1-5 x 10⁶ CFU/mL for fungi).

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compounds:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compounds in the appropriate broth in the 96-well plate to obtain a range of concentrations.

  • Assay Setup:

    • Add 100 µL of the diluted compound solutions to the corresponding wells of the microtiter plate.

    • Add 100 µL of the prepared microbial inoculum to each well.

    • Include a positive control (broth with inoculum and standard antimicrobial), a negative control (broth with inoculum and vehicle), and a sterility control (broth only).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.

Protocol 2: Agar Disk Diffusion Assay

This method is useful for preliminary screening of antimicrobial activity.

1. Materials:

  • Test compounds

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal strains

  • Positive control antibiotic/antifungal disks

  • Sterile swabs

2. Procedure:

  • Preparation of Inoculum:

    • Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plates:

    • Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

    • Swab the entire surface of the MHA plate evenly in three directions to ensure uniform growth.

  • Application of Disks:

    • Aseptically apply sterile filter paper disks impregnated with a known concentration of the test compound onto the surface of the inoculated agar plate.

    • Gently press the disks to ensure complete contact with the agar.

    • Place a positive control disk on the same plate.

  • Incubation:

    • Invert the plates and incubate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Measurement of Zone of Inhibition:

    • Measure the diameter of the zone of complete inhibition around each disk in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Conclusion

The available data strongly suggest that this compound derivatives are a promising class of compounds for the development of new antimicrobial and antifungal agents. Their diverse mechanisms of action and the potential for synthetic modification make them attractive candidates for overcoming existing drug resistance. The protocols provided herein offer a standardized approach for the evaluation of these and other novel antimicrobial compounds. Further research, including in vivo efficacy and toxicity studies, is warranted to fully explore their therapeutic potential.

References

Application Notes and Protocols for the Analytical Characterization of 1-methyl-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of 1-methyl-1H-1,2,3-triazole (C₃H₅N₃, Mol. Wt.: 83.09 g/mol ).[1] The following sections outline the application of key analytical techniques for structural elucidation, purity assessment, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. ¹H NMR provides information on the number of different types of protons and their connectivity, while ¹³C NMR identifies the number of chemically non-equivalent carbon atoms. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed for definitive signal assignments.[2] These methods are essential for confirming the substitution pattern on the triazole ring and ensuring the correct isomer has been synthesized.

Experimental Protocols:

A. ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.[3]

  • Data Acquisition:

    • Tune and shim the probe to the sample.

    • Acquire a standard ¹H NMR spectrum at ambient temperature.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[3]

B. ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for faster acquisition.

  • Instrument Setup: Use the same spectrometer as for ¹H NMR.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.0 ppm).[3]

Data Presentation: NMR Spectral Data

NucleusSolventChemical Shift (δ) ppmAssignmentReference
¹HCDCl₃~7.58H-5 (Triazole ring)[4]
¹HCDCl₃~7.35H-4 (Triazole ring)[4]
¹HCDCl₃~4.10N-CH₃ (Methyl group)[4]
¹³CCDCl₃~134.0C-5 (Triazole ring)[1]
¹³CCDCl₃~125.0C-4 (Triazole ring)[1]
¹³CCDCl₃~36.0N-CH₃ (Methyl group)[1]

Note: Chemical shifts can vary slightly depending on solvent, concentration, and instrument.

Mass Spectrometry (MS)

Application Note: Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern, which can aid in structural confirmation. Electron Ionization (EI) is a common technique for volatile compounds like this, often leading to characteristic fragmentation. Electrospray Ionization (ESI), typically coupled with a liquid chromatograph, is also effective, usually showing a strong protonated molecular ion [M+H]⁺.

Experimental Protocols:

A. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 100 µg/mL) in a volatile organic solvent such as methanol or dichloromethane.

  • GC Method:

    • Injector: 250°C, Split mode (e.g., 50:1).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Column: A non-polar or mid-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 35-200.

B. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) in the mobile phase, typically a mixture of acetonitrile and water.

  • LC Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]

    • Mobile Phase: Isocratic elution with 50:50 (v/v) acetonitrile:water containing 0.1% formic acid.[6]

    • Flow Rate: 0.4 mL/min.[6]

    • Column Temperature: 40°C.[6]

  • MS Method:

    • Ionization Mode: Electrospray Ionization (ESI), positive polarity.[6]

    • Capillary Voltage: 4000 V.[6]

    • Scan Range: m/z 50-250.

Data Presentation: Mass Spectrometry Data

TechniqueIonization ModeExpected m/zAssignment
GC-MSEI83[M]⁺, Molecular Ion
GC-MSEI55[M - N₂]⁺
GC-MSEI42[CH₃N₂]⁺ or [C₂H₂N]⁺
LC-MSESI (+)84[M+H]⁺, Protonated Molecule

Note: Fragmentation patterns are highly dependent on instrument conditions. The loss of N₂ is a characteristic fragmentation pathway for many triazole compounds.[7]

Chromatographic Techniques (GC/HPLC)

Application Note: Chromatographic methods are essential for assessing the purity of this compound. Gas Chromatography (GC) is well-suited due to the compound's volatility, while High-Performance Liquid Chromatography (HPLC) offers versatility with different stationary and mobile phases. These techniques separate the target compound from starting materials, by-products, and other impurities, allowing for accurate quantification of purity.

Experimental Protocols:

A. Gas Chromatography with Flame Ionization Detection (GC-FID)

  • Sample Preparation: Prepare a solution of the compound (~1 mg/mL) in a suitable volatile solvent (e.g., methanol).

  • GC Method:

    • Use the same GC parameters as described in the GC-MS protocol.

    • Detector: Flame Ionization Detector (FID) at 280°C.

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

B. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

  • Sample Preparation: Prepare a solution of the compound (~0.5 mg/mL) in the mobile phase.

  • HPLC Method:

    • Use the same LC parameters as described in the LC-MS protocol.

    • Detector: UV-Vis or Diode-Array Detector (DAD). Set the detection wavelength to a λ_max_ of the triazole ring (typically in the range of 210-240 nm).

  • Analysis: Inject the sample and calculate purity based on relative peak areas as done in the GC-FID method.

Data Presentation: Chromatographic Data

TechniqueColumnMobile Phase / Carrier GasPurity Assessment
GC-FIDHP-5MSHelium>99% (Typical for a purified sample)
HPLC-UVC18Acetonitrile / Water (with 0.1% TFA or Formic Acid)[5]>99% (Typical for a purified sample)

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note: FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. For this compound, FTIR can confirm the presence of C-H bonds (aromatic and aliphatic), C=N, and N=N bonds within the triazole ring structure. It serves as a good qualitative check and fingerprinting tool.

Experimental Protocol:

  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • KBr Pellet (for solids): Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the sample in the spectrometer.

    • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

    • Average multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

Data Presentation: FTIR Spectral Data

Wavenumber (cm⁻¹)Vibration TypeFunctional Group / Bond
~3150 - 3100C-H StretchAromatic C-H (Triazole)
~2960 - 2850C-H StretchAliphatic C-H (Methyl)
~1550 - 1450N=N / C=N StretchTriazole Ring
~1450 - 1350C-H BendAliphatic C-H (Methyl)

Note: The appearance of absorption bands around 1440-1447 cm⁻¹ can be assigned to -N=N- stretching.

Visualizations

G cluster_0 Analytical Workflow for this compound cluster_1 Structural Elucidation cluster_2 Purity & Identity Sample Synthesized Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (GC-MS, LC-MS) Sample->MS FTIR FTIR Spectroscopy Sample->FTIR Chroma Chromatography (GC-FID, HPLC-UV) Sample->Chroma Report Final Characterization Report (Structure, Purity, Identity Confirmed) NMR->Report MS->Report FTIR->Report Chroma->Report

Caption: Overall analytical workflow for characterization.

G cluster_0 Purity Assessment via HPLC-UV A 1. Sample Preparation (Dissolve in Mobile Phase) B 2. HPLC Injection A->B C 3. Chromatogram Acquisition (UV Detection) B->C D 4. Peak Integration C->D E 5. Purity Calculation (% Area) D->E

Caption: Step-by-step workflow for HPLC purity analysis.

G Data Integration for Structural Confirmation struct Proposed Structure This compound NMR ¹H & ¹³C NMR Proton Environment Carbon Skeleton Connectivity struct->NMR MS Mass Spec Molecular Weight (m/z 83) Fragmentation Pattern struct->MS FTIR FTIR Functional Groups (C-H, N=N, C=N) struct->FTIR confirmed Structure Confirmed NMR->confirmed MS->confirmed FTIR->confirmed

Caption: Logical relationship of data for structure confirmation.

References

Application Note: A Robust and Versatile Experimental Setup for the Continuous Flow Synthesis of 1,2,3-Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry, materials science, and chemical biology, largely due to its metabolic stability and unique electronic properties.[1] The development of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a quintessential "click" reaction, revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles by offering high yields and regioselectivity.[1][2] Translating this synthesis to a continuous flow process presents numerous advantages, including enhanced safety when handling potentially hazardous azides, improved heat and mass transfer, straightforward scalability, and the potential for process automation.[3][4] This application note provides a detailed protocol for the flow synthesis of 1,2,3-triazoles using a heterogeneous copper catalyst, suitable for researchers and professionals in drug development.

Core Principle: Heterogeneous Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary reaction is the 1,3-dipolar cycloaddition between an azide and a terminal alkyne.[5] In this flow protocol, a heterogeneous copper-on-charcoal (Cu/C) catalyst is employed.[1][6][7] This solid-supported catalyst is packed into a column, which simplifies product purification by eliminating the need to remove a soluble copper catalyst and allows for extended, stable use.[2][8] The reaction proceeds as the premixed reactant streams flow through the heated catalytic column, yielding the desired 1,4-disubstituted 1,2,3-triazole.

Experimental Workflow and Setup

The continuous flow setup consists of several key components: reagent reservoirs, HPLC pumps for precise fluid delivery, a mixing unit, a packed-bed reactor (a column containing the Cu/C catalyst) housed in a column heater, a back pressure regulator (BPR) to maintain a single phase, and a collection vessel.

Flow_Synthesis_Workflow cluster_0 Reagent Delivery cluster_1 Reaction & Collection azide_res Azide Solution (e.g., 0.1 M in DCM) pump_a Pump A azide_res->pump_a alkyne_res Alkyne Solution (e.g., 0.13 M in DCM) pump_b Pump B alkyne_res->pump_b mixer T-Mixer pump_a->mixer pump_b->mixer reactor Heated Packed-Bed Reactor (Cu/C Catalyst Column) mixer->reactor Premixed Stream bpr Back Pressure Regulator (BPR) reactor->bpr Product Stream collection Product Collection bpr->collection

Caption: General experimental workflow for the continuous flow synthesis of 1,2,3-triazoles.

Optimized Reaction Parameters

The following table summarizes the optimized conditions for the synthesis of 1,4-diphenyl-1H-1,2,3-triazole using a copper-on-charcoal packed-bed reactor.[1][2]

ParameterValueNotes / Significance
Catalyst Copper-on-charcoal (Cu/C)A robust, inexpensive, and reusable heterogeneous catalyst.[1][2]
Catalyst Loading 860 mg in a 4.6 mm ID x 150 mm columnThis amount provides sufficient active sites for the reaction scale.[1]
Solvent Dichloromethane (DCM)Provides good solubility for a wide range of substrates and products.[1][9]
Reactant Concentration Azide: 0.10 M; Alkyne: 0.13 MHigher azide concentrations may cause product precipitation and blockages.[1][2]
Flow Rate 0.75 mL/minThis flow rate, combined with the reactor volume, determines the residence time.[1]
Reactor Temperature 110 °CElevated temperature increases the reaction rate significantly.[1][2]
Residence Time ~129 secondsThe optimal time for the reactants to be in contact with the catalyst for full conversion.[1][2]
Back Pressure ~100 psiEnsures the solvent remains in a liquid state at the operating temperature.[10]
Yield >95% (Isolated)Demonstrates the high efficiency of the continuous flow process.[1]

Detailed Experimental Protocols

This section provides a general protocol for the synthesis of 1,4-disubstituted-1H-1,2,3-triazoles, exemplified by the reaction of phenyl azide and phenylacetylene.[1]

1. Materials and Equipment:

  • Reagents: Phenyl azide, phenylacetylene, dichloromethane (DCM, HPLC grade).

  • Catalyst: Copper-on-charcoal (Cu/C).

  • Equipment: Two HPLC pumps, a stainless steel column (e.g., 150 mm length, 4.6 mm internal diameter), column end fittings with frits, a T-mixer, a column heater, a back pressure regulator (BPR, e.g., 100 psi), connecting tubing (e.g., PFA or stainless steel), and a collection flask.

2. Catalyst Column Preparation:

  • Weigh 860 mg of the copper-on-charcoal catalyst.

  • Carefully pack the catalyst into the stainless steel column, ensuring it is filled uniformly to avoid channeling.

  • Securely attach the end fittings to both ends of the column.

3. Reagent Preparation:

  • Solution A (Azide): Prepare a 0.10 M solution of phenyl azide in DCM.

  • Solution B (Alkyne): Prepare a 0.13 M solution of phenylacetylene in DCM.

  • Degas both solutions, for instance by sparging with nitrogen or sonicating under vacuum, to remove dissolved gases that could interfere with the pumping system.

4. System Setup and Execution:

  • Assemble the flow reactor system as illustrated in the workflow diagram above. Place the packed column inside the column heater.

  • Set the column heater to the desired temperature (110 °C).

  • Prime the pumps with pure DCM to flush the system.

  • Set the flow rates for both pumps. To achieve a total flow rate of 0.75 mL/min for a 1:1 molar ratio stream, each pump would be set to 0.375 mL/min.

  • Once the system is flushed and the reactor has reached the target temperature, switch the pump inlets from the pure solvent to the reagent solutions (Solution A and Solution B).

  • Allow the system to reach a steady state, which typically takes a few residence times. Discard the initial output from the reactor.

  • Once at a steady state, begin collecting the product stream in a flask. The reaction can be run continuously for extended periods. A 24-hour experiment has been demonstrated to run successfully without a drop in conversion.[1][9]

5. Work-up and Purification:

  • Collect the desired volume of the product stream.

  • Remove the solvent (DCM) from the collected solution using a rotary evaporator.

  • For many substrates, the resulting crude product is of high purity.[9] If necessary, further purification can be performed by recrystallization or by passing the material through a short plug of silica gel.[9]

Example Application: Synthesis of Rufinamide

This flow methodology has been successfully applied to the synthesis of the antiepileptic drug Rufinamide.[1][6][7] The reaction between 2,6-difluorobenzyl azide and propiolamide was performed under optimized flow conditions, using DMSO as the solvent to ensure complete dissolution of the reactants.[2][9] The product was obtained in a 95.6% isolated yield as a single 1,4-regioisomer after a simple work-up, highlighting the protocol's utility in pharmaceutical manufacturing.[1][2]

Alternative Flow Methodologies

While the CuAAC is highly effective for 1,4-disubstituted triazoles, other catalytic systems can be used in flow to access different isomers or avoid copper.

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This method regioselectively yields 1,5-disubstituted 1,2,3-triazoles and can also be used with internal alkynes to produce fully substituted triazoles.[11][12][13] Ruthenium complexes like [Cp*RuCl] are effective catalysts for this transformation.[12]

  • Organocatalysis: To avoid potential metal contamination in the final product, metal-free organocatalytic methods have been developed.[14][15][16] These approaches align with green chemistry principles and are particularly valuable in the synthesis of pharmaceuticals and biologically active molecules.[15]

Continuous flow synthesis offers a safe, efficient, and scalable platform for the production of 1,2,3-triazoles via the Copper-Catalyzed Azide-Alkyne Cycloaddition. The use of a heterogeneous copper-on-charcoal catalyst simplifies the experimental setup and product purification, making it an attractive methodology for both academic research and industrial applications. The detailed protocol provided herein serves as a robust starting point for scientists and engineers looking to leverage the advantages of flow chemistry for the synthesis of this important heterocyclic motif.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methyl-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 1-methyl-1H-1,2,3-triazole and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The Cu(I) catalyst may have been oxidized to inactive Cu(II).[1][2] 2. Poor Quality Reagents: Impurities in azides, alkynes, or solvents can interfere with the reaction. 3. Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can lead to poor conversion. 4. Product Loss During Workup: The product may be lost during extraction or purification steps.1. Use a reducing agent like sodium ascorbate to generate Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄) or use a stabilizing ligand.[1][3] Ensure an inert atmosphere to prevent oxidation. 2. Purify starting materials before use. Ensure solvents are anhydrous and degassed. 3. Optimize reaction conditions by screening different solvents (e.g., t-BuOH/H₂O, DMSO, DMF), temperatures (room temperature to gentle heating), and reaction times.[3][4] Monitor reaction progress using TLC or LC-MS. 4. Ensure proper phase separation during extraction and minimize transfers. Wash glassware with a small amount of cold solvent to recover residual product.[5]
Formation of Regioisomers (1,4- and 1,5-isomers) 1. Non-catalyzed or Thermally Induced Cycloaddition: The uncatalyzed Huisgen 1,3-dipolar cycloaddition often results in a mixture of 1,4- and 1,5-regioisomers.[6] 2. Inappropriate Catalyst: The choice of catalyst dictates the regioselectivity.1. Employ a catalyst to control the regioselectivity. 2. For the synthesis of 1,4-disubstituted 1,2,3-triazoles, use a copper(I) catalyst . This is the basis of the well-known "click chemistry".[7][8] 3. For the synthesis of 1,5-disubstituted 1,2,3-triazoles, a ruthenium catalyst (e.g., [Cp*RuCl]) is typically used.[9][10]
Formation of N-Alkylation Isomers (N-1 vs. N-2) 1. Multiple Reactive Nitrogen Atoms: The 1,2,3-triazole ring has two potentially nucleophilic nitrogen atoms (N-1 and N-2) available for alkylation. 2. Reaction Conditions: The choice of base, solvent, and alkylating agent can influence the site of alkylation. N-1 alkylation is often kinetically favored, while N-2 substituted products can be thermodynamically more stable.[11]1. The regioselectivity of N-alkylation can be difficult to control and often results in mixtures. 2. Carefully select the reaction conditions. The use of specific bases and solvents can favor one isomer over the other. For instance, different bases can lead to varying ratios of N-1 and N-4 alkylation in 1,2,4-triazoles, a related system.[12] Purification of the resulting isomers by chromatography is often necessary.
Presence of Side Products (e.g., Diacetylenes, Bis-triazoles) 1. Homocoupling of Alkynes: In the presence of copper catalysts, terminal alkynes can undergo oxidative homocoupling to form diacetylenes. 2. Further Reactions of the Product: The newly formed triazole can sometimes react further.1. Use a ligand to stabilize the copper catalyst and minimize side reactions. Ensure an inert atmosphere to prevent oxidative coupling. 2. Monitor the reaction closely and stop it once the starting material is consumed to avoid the formation of byproducts.

Frequently Asked Questions (FAQs)

Q1: How can I improve the regioselectivity of my 1,3-dipolar cycloaddition reaction?

A1: The most effective way to control regioselectivity is by using a suitable catalyst. For the synthesis of 1,4-disubstituted 1,2,3-triazoles, a copper(I) catalyst is the standard choice, leading to the "click" reaction.[7][8] For 1,5-disubstituted isomers, a ruthenium-based catalyst is preferred.[9][10] The uncatalyzed thermal reaction typically yields a mixture of both regioisomers.[6]

Q2: What is the role of a ligand in a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction?

A2: A ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), plays a crucial role in CuAAC reactions by:

  • Stabilizing the Cu(I) oxidation state: This prevents oxidation to the inactive Cu(II) state and disproportionation.[3]

  • Accelerating the reaction rate: The ligand enhances the catalytic activity of the copper center.[3]

  • Reducing copper-induced cytotoxicity: This is particularly important in biological applications.[3]

Q3: My reaction is very slow. What can I do to speed it up?

A3: If your CuAAC reaction is sluggish, consider the following:

  • Increase the catalyst loading: A higher concentration of the copper catalyst can increase the reaction rate.

  • Add a ligand: If you are not already using one, a suitable ligand can significantly accelerate the reaction.[3]

  • Gentle heating: For slow reactions, gently heating the mixture (e.g., to 45°C) can improve the rate.[3]

  • Solvent choice: The reaction rate can be solvent-dependent. Protic solvents like t-BuOH/H₂O or polar aprotic solvents like DMSO and DMF are commonly used.[3][4]

Q4: How do I remove the copper catalyst from my final product?

A4: The copper catalyst can be removed by washing the reaction mixture with an aqueous solution of a chelating agent, such as saturated aqueous ammonium chloride, or by passing the crude product through a silica gel plug.[4]

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Synthesis of a 1,4-Disubstituted 1,2,3-Triazole

This protocol describes a general procedure for the CuAAC reaction using in situ generation of the Cu(I) catalyst from CuSO₄ and sodium ascorbate.[4]

Materials:

  • Terminal alkyne (1.0 eq)

  • Azide (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (0.2 eq)

  • tert-Butanol and deionized water (1:1 v/v)

Procedure:

  • Dissolve the terminal alkyne in a 1:1 mixture of tert-butanol and deionized water.

  • Add the azide to the solution.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in deionized water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate in deionized water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Alkylation of 1H-1,2,3-triazole with Iodomethane

This protocol is a general procedure for the methylation of a 1H-1,2,4-triazole, which can be adapted for 1H-1,2,3-triazole, and is known to produce a mixture of N-1 and N-2 isomers.[13]

Materials:

  • 1H-1,2,4-triazole (1.0 eq)

  • Sodium methoxide (NaOMe) in methanol (limiting reagent)

  • Iodomethane (1.1 eq)

  • Methanol (solvent)

Procedure:

  • Dissolve 1H-1,2,4-triazole in methanol in a round-bottom flask.

  • Cool the flask in an ice bath.

  • Add a solution of sodium methoxide in methanol dropwise.

  • Heat the reaction mixture for a period to ensure the formation of the sodium salt.

  • Cool the flask again in an ice bath.

  • Under an inert atmosphere, add iodomethane dropwise.

  • Allow the reaction to warm to room temperature and then heat at reflux for several hours.

  • Monitor the reaction by TLC.

  • After completion, remove the methanol by distillation.

  • Dissolve the residue in water and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product, which may require separation of isomers by chromatography or distillation.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Dissolve Alkyne and Azide in Solvent D Combine Reactants and Catalyst Solutions A->D B Prepare CuSO4 Solution B->D C Prepare Sodium Ascorbate Solution C->D E Stir at Room Temperature (or with gentle heating) D->E F Monitor by TLC E->F G Quench Reaction and Extract with Organic Solvent F->G H Wash, Dry, and Concentrate G->H I Purify by Column Chromatography H->I

Figure 1. General experimental workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

regioisomer_formation cluster_conditions Reaction Conditions reactants Azide + Terminal Alkyne thermal Thermal (Uncatalyzed) reactants->thermal cu_cat Copper(I) Catalyst reactants->cu_cat ru_cat Ruthenium Catalyst reactants->ru_cat product_mixture Mixture of 1,4- and 1,5-isomers thermal->product_mixture product_1_4 1,4-disubstituted-1,2,3-triazole cu_cat->product_1_4 product_1_5 1,5-disubstituted-1,2,3-triazole ru_cat->product_1_5

References

Technical Support Center: Synthesis of 1-methyl-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers improve the yield and purity of 1-methyl-1H-1,2,3-triazole. The primary focus is on the direct methylation of 1H-1,2,3-triazole, as it is a common and accessible synthetic route.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification of this compound.

Q1: My overall yield is very low after the reaction. What are the potential causes and how can I fix this?

A1: Low yield is a common problem stemming from several factors. Use the following logical workflow to diagnose the issue.

LowYield_Troubleshooting start Low Overall Yield check_sm Check Crude NMR/TLC: Is starting material (SM) consumed? start->check_sm sm_no Incomplete Reaction check_sm->sm_no No sm_yes SM Consumed. Check product profile. check_sm->sm_yes Yes sm_no_sol1 Increase reaction time or temperature. [Ref: Methylation often requires heating, e.g., reflux for 19h.] sm_no->sm_no_sol1 sm_no_sol2 Ensure base is active and added correctly. [Ref: In situ deprotonation is critical for methylation.] sm_no->sm_no_sol2 multiple_products Multiple Products Formed sm_yes->multiple_products Multiple spots/ peaks present no_product No Desired Product / Degradation sm_yes->no_product No clear product peaks/spots purification_issue Product Lost During Workup/Purification sm_yes->purification_issue Clean crude, low isolated yield multiple_sol1 Optimize for regioselectivity (See Q2). [Ref: Formation of 2-methyl isomer is common.] multiple_products->multiple_sol1 multiple_sol2 Minimize over-methylation (See Q3). [Ref: Quaternary salt formation reduces desired product.] multiple_products->multiple_sol2 no_product_sol Check stability of reagents. Verify reaction temperature is not too high. no_product->no_product_sol purification_sol Use continuous liquid-liquid extraction for water-soluble products. Avoid high vacuum/heat during solvent removal (See Q4). purification_issue->purification_sol

Caption: Troubleshooting logic for low yield experiments.

Q2: My reaction produces a mixture of isomers. How can I improve the regioselectivity for the 1-methyl product?

A2: The methylation of 1H-1,2,3-triazole can occur at the N1 or N2 position, leading to a mixture of this compound and 2-methyl-2H-1,2,3-triazole. Achieving high regioselectivity is a significant challenge.

  • Underlying Issue: The triazole anion, formed after deprotonation, has nucleophilic character at both N1 and N2. The ratio of products is influenced by steric and electronic factors of the alkylating agent and reaction conditions.

  • Strategies for Improvement:

    • Choice of Base and Solvent: Using a strong base like sodium methoxide in methanol is a common starting point.[1] The solvent can influence the solvation of the triazolate anion and the cation, which in turn can affect which nitrogen atom is more accessible for alkylation.

    • Alkylating Agent: While methyl iodide is common, other methylating agents like dimethyl sulfate could alter the isomer ratio. However, methyl iodide is often used in established protocols.[1]

    • Temperature Control: Running the reaction at a controlled temperature (e.g., dropwise addition of methyl iodide at 0 °C) can help manage the exothermic reaction and may influence selectivity.[1]

    • Purification: Since achieving perfect selectivity is difficult, an efficient purification method is crucial. Fractional distillation under reduced pressure or column chromatography may be required to separate the isomers, although this can be challenging due to similar boiling points and polarities.

Data Presentation: While specific data for 1,2,3-triazole is sparse, studies on the analogous 1,2,4-triazole highlight the challenge. Methylation of 1H-1,2,4-triazole often yields a mixture where the 1-methyl isomer is major, but the 4-methyl isomer is a significant byproduct.[1]

ReactantConditionsProduct Distribution (Example for 1,2,4-Triazole)Isolated Yield (1-methyl isomer)
1H-1,2,4-triazole1. NaOMe, MeOH 2. MeI, Reflux 19h93% 1-methyl, ~2% 4-methyl, ~2% starting material, ~2% quaternary salt (in crude)[1]63%[1]

Q3: I see a third product in my crude analysis, possibly a salt. What is it and how do I prevent its formation?

A3: This is likely a quaternary 1,3-dimethyl-1,2,3-triazolium salt, a product of over-methylation. This occurs when the desired this compound product acts as a nucleophile and reacts with another molecule of the methylating agent.

  • Prevention Strategies:

    • Control Stoichiometry: Use only a slight excess of the methylating agent (e.g., 1.05-1.1 equivalents of methyl iodide).[2] Using a large excess significantly increases the rate of the second methylation.[1]

    • Temperature and Addition Rate: Add the methylating agent slowly and at a low temperature (e.g., 0 °C) to control the reaction rate and minimize the chance for the product to react again.[1]

    • Reaction Time: Monitor the reaction by TLC or GC-MS. Stopping the reaction as soon as the starting material is consumed can help prevent over-alkylation. Extended reaction times may increase the formation of the quaternary salt.

Q4: I am having difficulty isolating my product. It seems to be water-soluble and volatile.

A4: Both 1H-1,2,3-triazole and its methylated products have low molecular weights and are polar, leading to appreciable water solubility and volatility.[1] This makes standard workup and purification challenging.

  • Recommended Isolation & Purification Protocol:

    • Solvent Removal: After the reaction, concentrate the mixture using a short-path distillation apparatus at atmospheric pressure to remove the bulk of the solvent (e.g., methanol). Avoid using a rotary evaporator under high vacuum, as this can lead to loss of the volatile product.[1]

    • Extraction: For the workup, a continuous liquid-liquid extractor is highly recommended. This method is superior for extracting water-soluble compounds into an organic solvent (like chloroform or dichloromethane) over many cycles.[1]

    • Final Purification: The ultimate purification is best achieved by a final short-path distillation under a carefully controlled vacuum. This is necessary to separate the product from non-volatile impurities and potentially the starting material or isomers if their boiling points are sufficiently different.

Frequently Asked Questions (FAQs)

Q: What is the most reliable synthetic route to this compound? A: Two primary routes exist:

  • Direct Methylation of 1H-1,2,3-triazole: This is often the most practical method for lab-scale synthesis. It involves deprotonating 1H-1,2,3-triazole with a base (like NaOMe) followed by reaction with a methylating agent (like MeI). The main challenges are controlling regioselectivity and purification.[1]

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This involves the reaction of methyl azide with acetylene. While this "click chemistry" approach can be very high-yielding and regioselective for substituted triazoles, it requires the handling of potentially explosive methyl azide and gaseous acetylene, which may require specialized equipment and safety precautions.[3]

Q: Which base should I use for the methylation reaction? A: A strong base is required to effectively deprotonate the triazole ring. Sodium methoxide (NaOMe) in methanol is a common and effective choice, as it allows for the in situ formation of the sodium triazolate salt.[1] Weaker bases like triethylamine have been shown to be ineffective.[1]

Q: Can I use microwave synthesis to speed up the reaction? A: Microwave-assisted synthesis can significantly reduce reaction times. However, for the methylation of triazoles, it has been reported that this does not offer any significant advantages in terms of product yield or purity profile compared to conventional heating.[1]

Experimental Protocols

Protocol 1: Methylation of 1H-1,2,3-triazole (Adapted from 1,2,4-triazole synthesis)

This protocol is adapted from a well-documented procedure for the methylation of 1,2,4-triazole and applies the same principles to 1,2,3-triazole.[1]

Materials:

  • 1H-1,2,3-triazole

  • Methanol (anhydrous)

  • Sodium methoxide (25% w/w solution in methanol)

  • Iodomethane (Methyl Iodide, MeI)

  • Chloroform (for extraction)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Deprotonation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1H-1,2,3-triazole (1.0 eq) in anhydrous methanol.

  • Add sodium methoxide solution (1.05 eq) dropwise to the solution. Heat the mixture gently (e.g., 50-60 °C) for 1-2 hours to ensure complete formation of the sodium triazolate salt.

  • Methylation: Cool the flask to 0 °C using an ice bath. Under a nitrogen atmosphere, add iodomethane (1.1 eq) dropwise over 30-60 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux and stir for 18-24 hours. Monitor the reaction progress by TLC or GC.

  • Workup: Cool the reaction mixture. Concentrate the solvent using a short-path distillation apparatus at atmospheric pressure.

  • Dissolve the residue in water and transfer to a continuous liquid-liquid extractor. Extract with chloroform for 24 hours.

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and carefully concentrate the solvent.

  • Purification: Purify the crude product by short-path distillation under controlled vacuum to obtain pure this compound.

Visualizations

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions Triazole 1H-1,2,3-Triazole Anion Triazolate Anion Triazole->Anion + Base - H+ Product1 This compound (Desired Product) Anion->Product1 + CH3I (N1 Attack) Product2 2-methyl-2H-1,2,3-triazole (Isomeric Byproduct) QuatSalt 1,3-Dimethyl-1,2,3-triazolium Iodide (Over-methylation Byproduct) Anion_side->Product2 + CH3I (N2 Attack) Product1_side->QuatSalt + CH3I

Caption: Reaction pathway for the methylation of 1H-1,2,3-triazole.

Experimental_Workflow start Start reactants 1. Combine 1H-1,2,3-Triazole, Base (NaOMe), and Solvent (MeOH) start->reactants methylation 2. Add Methylating Agent (MeI) at 0°C, then reflux reactants->methylation monitoring 3. Monitor Reaction by TLC/GC methylation->monitoring workup 4. Quench and Concentrate Solvent (Atmospheric Pressure) monitoring->workup Reaction Complete extraction 5. Continuous Liquid-Liquid Extraction workup->extraction purification 6. Dry and Purify by Vacuum Distillation extraction->purification end Pure Product purification->end

References

purification methods for 1-methyl-1H-1,2,3-triazole from reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 1-methyl-1H-1,2,3-triazole

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the purification of this compound from typical reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The impurities largely depend on the synthetic route.

  • From methylation of 1H-1,2,3-triazole: Common impurities include the unreacted 1H-1,2,3-triazole, the isomeric product 2-methyl-2H-1,2,3-triazole, and over-alkylation products like quaternary salts.[1]

  • From [3+2] cycloaddition (Click Chemistry): Impurities often consist of residual starting materials (e.g., methyl azide and a terminal alkyne), the copper catalyst, and ligands used in the reaction.

Q2: How do I choose the best purification method for my reaction mixture?

A2: The choice of purification method depends on the scale of your reaction and the nature of the impurities.

  • For removal of non-volatile impurities (salts, catalysts): Distillation is often effective.

  • For separation of isomers and closely related compounds: Flash column chromatography is generally the method of choice.[2][3][4]

  • For removing water-soluble byproducts: A liquid-liquid extraction is a good initial step.[1][2]

  • If the product is a solid: Recrystallization can be a highly effective final purification step.[5][6]

Q3: My this compound is a water-soluble oil. How can I effectively extract it from an aqueous solution?

A3: Due to its polarity and water solubility, standard extractions can be challenging. Continuous liquid-liquid extraction with a solvent like chloroform or dichloromethane is a scalable and effective approach to overcome this issue.[1][7] Alternatively, repeated extractions with a larger volume of an organic solvent like ethyl acetate can be used.[3]

Troubleshooting Guides

Issue 1: My TLC/crude NMR shows multiple spots/peaks with similar polarity, likely isomers.

Possible Cause Troubleshooting Step
Formation of regioisomers (e.g., 1-methyl and 2-methyl triazoles) during synthesis.Primary Solution: Use flash column chromatography with a shallow solvent gradient to improve separation. A solvent system of ethyl acetate in hexane or dichloromethane in methanol is a good starting point.[4] Secondary Solution: If chromatography fails, consider derivatization of the desired isomer to alter its polarity, followed by separation and deprotection.
Incomplete reaction.Primary Solution: Ensure the reaction has gone to completion using TLC or LC-MS analysis before workup. If not, consider extending the reaction time or adding more of the limiting reagent.

Issue 2: I am having difficulty removing the copper catalyst from my "click" reaction.

Possible Cause Troubleshooting Step
Copper salts are coordinated to the triazole product.Primary Solution: Wash the crude product solution with aqueous ammonia (e.g., 10% NH4OH) or a saturated solution of ammonium chloride.[2][3] These will complex with the copper, drawing it into the aqueous phase. Secondary Solution: Pass the crude product through a short plug of silica gel or activated carbon before full chromatographic purification.
Insoluble copper species have precipitated.Primary Solution: Filter the reaction mixture through a pad of Celite® before aqueous workup.

Issue 3: The final product is a pale yellow oil, but it should be colorless.

| Possible Cause | Troubleshooting Step | | Presence of trace polymeric impurities.[1] | Primary Solution: Purify by short-path distillation under reduced pressure.[1][7] This is effective for removing less volatile colored impurities. | | Residual solvents or starting materials. | Primary Solution: Co-evaporate the product with a suitable solvent like toluene or n-heptane on a rotary evaporator to azeotropically remove volatile impurities.[8] Secondary Solution: Perform a final purification step using flash chromatography. |

Quantitative Data Summary

The following table summarizes typical purity levels and yields reported for triazole synthesis, which can serve as a benchmark for your purification efforts.

Purification MethodStarting Material/ReactionPurity AchievedYieldReference
Short-Path Distillation1H-1,2,4-Triazole + IodomethaneSpectroscopically Pure63%[1][7]
Flash ChromatographyIodoalkyne + n-hexylazideNot specified50%[2]
Flash ChromatographyAzide + Alkyne (Flow Chemistry)High Purity99.8%[4]
RecrystallizationDiaminoguanidine + Formic AcidNot specified (Crystal Structure)80%[6][9]
HPLC AnalysisN/A>99% (for analytical method)N/A[10]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is suitable for separating this compound from isomers and other organic impurities.

  • Adsorbent Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of dichloromethane or the mobile phase. Alternatively, pre-adsorb the crude product onto a small amount of silica gel. Carefully load the sample onto the top of the packed column.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., to 5:5 Hexane:Ethyl Acetate) to elute the compounds.[4]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Short-Path Distillation

This method is ideal for purifying the product from non-volatile impurities on a larger scale.

  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry.

  • Sample Charging: Place the crude this compound into the distillation flask. Add a magnetic stir bar.

  • Vacuum Application: Carefully apply a vacuum to the system. A pressure of 0.1-0.3 mm Hg is often suitable.[1]

  • Heating: Gently heat the distillation flask in an oil bath while stirring.

  • Distillation & Collection: Collect the distillate that comes over at the appropriate boiling point for the applied pressure. The boiling point of 1-methyl-1H-1,2,4-triazole (a related isomer) is ~177-178°C at atmospheric pressure, so expect a significantly lower temperature under vacuum.[7]

  • Isolation: Once the distillation is complete, carefully release the vacuum and collect the purified product from the receiving flask.

Visualizations

G General Purification Workflow RM Crude Reaction Mixture FIL Filtration (Remove solids, e.g., Celite) RM->FIL If solids present EXT Aqueous Workup / Liquid-Liquid Extraction RM->EXT If no solids FIL->EXT DRY Dry Organic Layer (e.g., Na2SO4, MgSO4) EXT->DRY CONC Concentration (Rotary Evaporator) DRY->CONC PUR Final Purification Step (See Decision Diagram) CONC->PUR CHAR Characterization (NMR, MS, etc.) PUR->CHAR PP Pure Product CHAR->PP

Caption: A general workflow for the purification of this compound.

G Decision Diagram for Final Purification Method N1 Main Impurity Type? N2 Isomeric Mixture? N1->N2 Organic (e.g., starting material) A1 Distillation N1->A1 Non-volatile / Salts A4 Aqueous Wash (e.g., NH4OH) N1->A4 Metal Catalyst (e.g., Copper) N3 Product is a solid? N2->N3 No A2 Flash Chromatography N2->A2 Yes N3->A1 No, and scale >5g N3->A2 No, and scale <5g A3 Recrystallization N3->A3 Yes

Caption: Decision tree for selecting the appropriate final purification method.

References

Technical Support Center: Stability and Handling of Azide Precursors in 1,2,3-Triazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of azide precursors in 1,2,3-triazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with organic azides?

A1: Organic azides are energetic molecules that can be sensitive to heat, shock, friction, and light, posing potential explosion hazards.[1][2] Their stability is influenced by their molecular structure, particularly the ratio of carbon and oxygen atoms to nitrogen atoms.[3][4] Small, low-molecular-weight azides with a high nitrogen content are generally less stable and more hazardous.[2]

Q2: How can I assess the stability of a novel organic azide I have synthesized?

A2: Two key guidelines can help assess the stability of an organic azide:

  • The Rule of Six: This rule suggests that having at least six non-azide atoms (mostly carbons) for each azido group provides sufficient "dilution" to render the compound relatively safe to handle with standard precautions.[5]

  • Carbon to Nitrogen (C/N) Ratio: The total number of carbon atoms should ideally be greater than or equal to the number of nitrogen atoms in the azide group (3). A C/N ratio of less than 1 indicates a potentially explosive compound that should not be isolated.[4] The formula (NCarbon + NOxygen) / NNitrogen ≥ 3 is a useful guideline.[3]

Q3: What is the difference in stability between alkyl and aryl azides?

A3: Generally, alkyl azides are more thermally stable than aryl azides.[6] The decomposition onset for alkyl azides with a low nitrogen content can be above 175°C, while some aryl azides, especially those with electron-withdrawing groups, can start to decompose at temperatures as low as 80°C.[6][7]

Q4: Are there safer alternatives to traditional azide precursors for 1,2,3-triazole synthesis?

A4: Yes, due to the inherent hazards of some organic azides, azide-free methods for synthesizing 1,2,3-triazoles have been developed. These methods utilize alternative nitrogen sources such as hydrazones, diazo compounds, and nitrite esters.[8] While these methods can be safer, they may have different substrate scopes and reaction conditions.

Troubleshooting Guide: Common Issues with Azide Precursors

This guide addresses specific problems you might encounter during your experiments.

Problem Possible Cause Troubleshooting Steps & Solutions
Low or no yield in my CuAAC (Click) reaction. Azide Decomposition: The azide precursor may have decomposed during storage or reaction.1. Verify Azide Quality: Check the purity of your azide via NMR or IR spectroscopy. Look for signs of degradation (e.g., color change, gas evolution). 2. Storage Conditions: Ensure azides are stored at low temperatures (typically -18°C), protected from light, and in a tightly sealed container.[2] 3. Reaction Temperature: Avoid excessive heating during the reaction setup and execution, especially with less stable aryl azides.[6]
Poor Reagent Quality: Impurities in the azide or alkyne can inhibit the catalyst.1. Purify Starting Materials: If purity is questionable, purify the azide and alkyne before use.[9] 2. Use Fresh Reagents: Whenever possible, use freshly prepared or recently purchased reagents.
Catalyst Inactivation: The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state.1. Use a Reducing Agent: Add a fresh solution of a reducing agent like sodium ascorbate to the reaction mixture to maintain the copper in its +1 oxidation state.[9] 2. Degas Solvents: Remove dissolved oxygen from your reaction solvents by sparging with an inert gas (e.g., argon or nitrogen).[9] 3. Use a Ligand: Employ a stabilizing ligand, such as THPTA, to protect the Cu(I) catalyst from oxidation.[9]
Unexpected side products are observed. Azide Reactivity: The azide may be reacting with other functional groups in your molecule or with the solvent.1. Check Solvent Compatibility: Avoid using halogenated solvents like dichloromethane or chloroform, as they can react with azides to form highly unstable and explosive di- and tri-azidomethane.[2] 2. Protect Reactive Groups: If your molecule contains functional groups that could react with azides (e.g., phosphines), consider a protection strategy.
Difficulty in purifying the azide precursor. Thermal Instability: The azide may be decomposing during purification techniques that involve heating.1. Avoid Distillation and Sublimation: Never use distillation or sublimation to purify organic azides.[2] 2. Use Non-thermal Methods: Purification should be limited to techniques like extraction, precipitation, and, for relatively stable azides, column chromatography at room temperature.[2]
Safety concerns during handling and reaction setup. Inherent Hazards of Azides: Organic azides are potentially explosive and toxic.1. Follow Strict Safety Protocols: Always handle azides in a well-ventilated fume hood, behind a blast shield, and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[1][10] 2. Use Appropriate Tools: Do not use metal spatulas to handle azides, as this can lead to the formation of highly sensitive metal azides. Use plastic or ceramic spatulas instead.[10][11] 3. Avoid Friction: Do not use ground glass joints with azide-containing solutions, as the friction can initiate decomposition.[11]

Quantitative Data on Azide Stability

The stability of organic azides can be influenced by their structure. The following table provides a summary of stability indicators.

Stability IndicatorGuideline for Enhanced StabilityNotes
Rule of Six ≥ 6 carbon atoms per azide groupProvides sufficient dilution of the energetic azide group.[5]
Carbon to Nitrogen Ratio (C/N) (Number of C + Number of O) / Number of N ≥ 3A C/N ratio < 1 should never be isolated.[3][4]
Decomposition Temperature Varies significantly with structureAlkyl azides are generally more stable than aryl azides.[6] Low-nitrogen-content alkyl azides decompose above ~175°C.[7] Sodium azide decomposes above 275°C.[12]

Experimental Protocols

Protocol 1: General Safe Handling of Organic Azides

This protocol outlines the essential safety measures for handling organic azide precursors.

  • Risk Assessment: Before starting any work, perform a thorough risk assessment for the specific azide you are using, considering its stability profile and the scale of the reaction.

  • Engineering Controls:

    • All manipulations of organic azides must be performed in a certified chemical fume hood.[1]

    • A blast shield must be placed between the user and the experimental setup.[1]

  • Personal Protective Equipment (PPE):

    • Wear safety glasses with side shields or chemical splash goggles at all times.

    • A flame-resistant lab coat is mandatory.

    • Wear appropriate chemical-resistant gloves (nitrile gloves are generally suitable for incidental contact).

  • Handling Procedures:

    • Use plastic or ceramic spatulas for transferring solid azides. Never use metal spatulas. [10][11]

    • Avoid friction and shock. Do not scrape or grind solid azides.

    • Do not use glassware with ground glass joints for reactions involving azides.[11]

    • Keep the quantity of azide used to the minimum required for the experiment.

  • Storage:

    • Store organic azides in a refrigerator or freezer at -18°C, away from light.[2]

    • Store in clearly labeled, tightly sealed containers.

    • Do not store azides with incompatible materials such as acids, heavy metals, or halogenated solvents.[10]

  • Waste Disposal:

    • Azide-containing waste must be collected in a dedicated, clearly labeled waste container.[2]

    • Never mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[10]

    • Consult your institution's environmental health and safety office for specific disposal procedures.

Protocol 2: A General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a general starting point for a CuAAC reaction and may require optimization for your specific substrates.

  • Reagent Preparation:

    • Prepare stock solutions of your alkyne and azide substrates in a suitable solvent (e.g., DMSO, water, or a mixture).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).[9]

    • Prepare a stock solution of copper(II) sulfate (CuSO₄) (e.g., 20 mM in water).[13]

    • If using a ligand, prepare a stock solution of the ligand (e.g., THPTA, 50 mM in water).[13]

  • Reaction Setup:

    • In a reaction vial, add the alkyne and azide solutions to the desired final concentrations.

    • If using a ligand, add the ligand solution to the reaction mixture. A 5:1 ligand-to-copper ratio is often recommended for bioconjugation.[6]

    • Add the CuSO₄ solution to the reaction mixture. A final concentration of 1-5 mol% is typical.[6]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature. Reactions are often complete within 1-4 hours.[6]

    • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, it can be quenched by adding a chelating agent like EDTA to remove the copper catalyst.[6]

    • The product can then be purified using standard techniques such as extraction, chromatography, or, for biomolecules, dialysis or size-exclusion chromatography.[6]

Visualizations

Azide_Safety_Workflow cluster_prep Preparation & Risk Assessment cluster_handling Handling & Reaction Setup cluster_storage_disposal Storage & Disposal A Conduct Risk Assessment B Review Azide Stability Rules (Rule of Six, C/N Ratio) A->B C Gather Necessary PPE & Equipment (Blast Shield, Non-metal Spatula) B->C D Work in Fume Hood Behind Blast Shield C->D Proceed to Handling E Use Non-Metal Spatulas D->E F Avoid Friction & Shock E->F G Use Non-Ground Glass Joints F->G H Setup Reaction at Room Temperature G->H I Store at Low Temperature & Protect from Light H->I After Reaction J Segregate Azide Waste H->J After Reaction I->J K Avoid Mixing with Acids J->K L Consult EHS for Disposal K->L

Caption: Workflow for the safe handling of azide precursors.

Troubleshooting_CuAAC cluster_azide Azide-Related Issues cluster_catalyst Catalyst-Related Issues cluster_reagents Other Reagent Issues Start Low or No Reaction Yield A1 Check Azide Purity (NMR, IR) Start->A1 B1 Use Fresh Sodium Ascorbate Start->B1 C1 Purify Alkyne Start->C1 A2 Verify Proper Storage (-18°C, Dark) A1->A2 A3 Avoid High Reaction Temperature A2->A3 B2 Degas Solvents B1->B2 B3 Add Stabilizing Ligand (e.g., THPTA) B2->B3 C2 Check Solvent Compatibility (Avoid Halogenated Solvents) C1->C2

Caption: Troubleshooting guide for low-yield CuAAC reactions.

References

Technical Support Center: Optimizing Regioselective Triazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective synthesis of 1,2,3-triazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your reaction conditions and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for achieving regioselective triazole synthesis?

The two primary methods for regioselective triazole synthesis are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). CuAAC selectively produces 1,4-disubstituted 1,2,3-triazoles, while RuAAC yields the 1,5-disubstituted regioisomer.[1][2] The choice between these methods depends on the desired regioisomer.

Q2: My CuAAC reaction is showing low or no yield. What are the common causes?

Low yields in CuAAC reactions can stem from several factors:

  • Catalyst Inactivation: The active Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[3]

  • Poor Reagent Quality: Impurities in your azide or alkyne starting materials can inhibit the reaction. Azides, in particular, can be unstable.[3]

  • Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent, or pH can significantly impact reaction efficiency.[3]

  • Inhibitory Buffer Components: Certain buffers, like Tris, can chelate the copper catalyst, reducing its activity.[3]

Q3: I am observing a mixture of regioisomers in my reaction. How can I improve regioselectivity?

A lack of regioselectivity is a common issue, particularly in thermal, uncatalyzed reactions which often yield a roughly 1:1 mixture of 1,4- and 1,5-isomers.[2] To ensure high regioselectivity:

  • For 1,4-disubstituted triazoles , the use of a copper(I) catalyst is essential.[1][2]

  • For 1,5-disubstituted triazoles , a ruthenium catalyst is the method of choice.[2] If you are using one of these catalytic systems and still observing poor regioselectivity, it could be due to catalyst degradation or the presence of impurities that facilitate a non-catalyzed thermal pathway.

Q4: What are the main side reactions in CuAAC, and how can I minimize them?

The most common side reaction is the oxidative homocoupling of the terminal alkyne, known as Glaser coupling, which leads to the formation of a diacetylene byproduct.[3] This is particularly problematic when the reaction is exposed to oxygen. To minimize this, ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and use a reducing agent like sodium ascorbate to maintain the copper in its +1 oxidation state.[3]

Q5: How can I purify my triazole product from the reaction mixture and separate regioisomers if they form?

Purification can often be achieved through standard techniques like flash column chromatography. However, separating regioisomers can be challenging due to their similar polarities.[4] High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) can be effective for separating closely related regioisomers.[4][5][6] In some cases, fractional crystallization may also be a viable option.[4]

Troubleshooting Guides

Issue 1: Low or No Product Yield in CuAAC Reaction
Potential Cause Troubleshooting Steps
Cu(I) Catalyst Oxidation 1. Use a Reducing Agent: Add a fresh solution of a reducing agent like sodium ascorbate to the reaction mixture to reduce Cu(II) to the active Cu(I) state in situ.[3] 2. Work Under Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to minimize oxygen exposure.[3] 3. Use a Stabilizing Ligand: Employ a ligand such as THPTA or TBTA to protect the Cu(I) catalyst from oxidation. A ligand-to-copper ratio of 5:1 is often recommended.[3][7]
Impure or Degraded Reagents 1. Verify Purity: Check the purity of your azide and alkyne starting materials using techniques like NMR or mass spectrometry. 2. Use Fresh Reagents: Azides can degrade over time; use freshly prepared or recently purchased azides for best results.
Suboptimal Reaction Conditions 1. Optimize Stoichiometry: While a 1:1 ratio of azide to alkyne is typical, a slight excess of the less critical reagent can sometimes improve yields.[8] 2. Screen Solvents: The choice of solvent can be critical. Common solvents include t-BuOH/H₂O, DMSO, and DMF.[8][9][10] 3. Adjust Temperature: Most CuAAC reactions proceed well at room temperature, but for slower reactions, gentle heating (e.g., 40-50 °C) may be beneficial.[8]
Low Reactant Concentration For the reaction to proceed efficiently, reactant concentrations should generally be above 10 μM.[3] If working with very dilute solutions, consider concentrating the reaction mixture.
Issue 2: Poor Regioselectivity (Mixture of 1,4- and 1,5-isomers)
Potential Cause Troubleshooting Steps
Inefficient Catalysis 1. Ensure Active Catalyst: For 1,4-isomers, confirm the presence and activity of your Cu(I) source. For 1,5-isomers, ensure your Ru catalyst is active.[1][2] 2. Increase Catalyst Loading: If the reaction is sluggish, a modest increase in catalyst loading (e.g., from 1 mol% to 5 mol%) might improve the rate of the desired catalytic cycle over the non-catalyzed thermal pathway.
Thermal Cycloaddition If the reaction temperature is too high, the uncatalyzed Huisgen 1,3-dipolar cycloaddition can occur, leading to a mixture of regioisomers.[2] If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.
Use of Internal Alkynes with CuAAC The standard CuAAC reaction is generally limited to terminal alkynes.[9] For reactions involving internal alkynes to produce fully substituted triazoles, RuAAC is the more appropriate method.[2][9]

Quantitative Data on Reaction Conditions

Table 1: Comparison of Catalytic Systems for Regioselective Triazole Synthesis
Catalytic System Typical Catalyst Regioisomer Typical Yield Reaction Temperature Key Advantages Key Disadvantages
CuAAC CuSO₄/Sodium Ascorbate, Cu(I) salts (e.g., CuI, CuBr)1,4-disubstituted>90%Room TemperatureHigh yields, mild conditions, readily available catalysts.[1][11]Sensitive to oxygen, not suitable for internal alkynes.[3][9]
RuAAC CpRuCl(PPh₃)₂, CpRuCl(COD)1,5-disubstituted80-95%25-100 °CWorks with terminal and internal alkynes.[2][9]Higher cost of catalyst, may require elevated temperatures.[9]
Table 2: Effect of Solvents on CuAAC Reaction
Solvent System Typical Reaction Time General Observations
t-Butanol/Water (1:1)1-8 hoursA very common and effective solvent system for a wide range of substrates.[12]
DMSO1-6 hoursA good polar aprotic solvent that can enhance the solubility of certain substrates.[10]
DMF2-12 hoursAnother effective polar aprotic solvent, though sometimes slower than DMSO.[9]
WaterVariesCan accelerate the reaction rate for water-soluble substrates.[2]

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a standard procedure for synthesizing a 1,4-disubstituted 1,2,3-triazole using in situ generation of the Cu(I) catalyst.

Materials:

  • Terminal Alkyne (1.0 mmol, 1.0 equiv)

  • Azide (1.0 mmol, 1.0 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)

  • Sodium ascorbate (0.1 mmol, 10 mol%)

  • Solvent (e.g., 1:1 mixture of tert-butanol and water, 10 mL)

Procedure:

  • In a round-bottom flask, dissolve the terminal alkyne and the azide in the chosen solvent system.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the addition of an aqueous solution of copper(II) sulfate pentahydrate.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

This protocol outlines a typical procedure for the synthesis of a 1,5-disubstituted 1,2,3-triazole.

Materials:

  • Alkyne (terminal or internal) (1.0 mmol, 1.0 equiv)

  • Azide (1.0 mmol, 1.0 equiv)

  • CpRuCl(COD) or CpRuCl(PPh₃)₂ (0.02 mmol, 2 mol%)

  • Solvent (e.g., Toluene or 1,2-Dichloroethane, 10 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the ruthenium catalyst.

  • Add the solvent, followed by the alkyne and the azide.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the 1,5-disubstituted triazole.

Visualizations

CuAAC_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Dissolve Alkyne & Azide in Solvent mix Combine Reagents & Catalysts reagents->mix catalyst_prep Prepare Fresh CuSO4 & Ascorbate Solutions catalyst_prep->mix stir Stir at Room Temperature mix->stir monitor Monitor by TLC/LC-MS stir->monitor extract Aqueous Workup & Extraction monitor->extract Reaction Complete purify Column Chromatography extract->purify product Isolated 1,4-Triazole purify->product Troubleshooting_Logic cluster_catalyst Catalyst Issues cluster_reagents Reagent Quality cluster_conditions Reaction Conditions start Problem Encountered (e.g., Low Yield) check_catalyst Is Cu(I) catalyst prone to oxidation? start->check_catalyst add_reducing Add Sodium Ascorbate check_catalyst->add_reducing Yes check_reagents Are reagents pure and stable? check_catalyst->check_reagents No use_ligand Use Stabilizing Ligand add_reducing->use_ligand inert_atm Use Inert Atmosphere use_ligand->inert_atm solution Problem Resolved inert_atm->solution purify_reagents Purify/Use Fresh Reagents check_reagents->purify_reagents No check_conditions Are conditions (solvent, temp, conc.) optimal? check_reagents->check_conditions Yes purify_reagents->solution optimize_conditions Screen Solvents, Temp., etc. check_conditions->optimize_conditions No check_conditions->solution Yes optimize_conditions->solution

References

Technical Support Center: Catalyst Poisoning in 1-methyl-1H-1,2,3-triazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to catalyst poisoning during the synthesis of 1-methyl-1H-1,2,3-triazole. The primary synthetic route covered is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," a cornerstone reaction for forming the triazole ring.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis is showing low to no yield. What are the likely causes related to the catalyst?

A1: Low or no yield in a CuAAC reaction is frequently linked to the deactivation of the copper catalyst. The active catalytic species is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state.[1][2] Other common causes include the presence of catalyst poisons in the reaction mixture and sequestration of the copper catalyst.[3]

Q2: What are common catalyst poisons I should be aware of in my this compound synthesis?

A2: Catalyst poisons are substances that bind to the active sites of the catalyst, reducing its activity. For copper-catalyzed reactions, common poisons include:

  • Sulfur-containing compounds: Thiols, thioethers, and thiourea can strongly coordinate to the copper center.[4]

  • Halides: High concentrations of chloride and especially iodide ions can be detrimental to the catalyst's performance.[4]

  • Other coordinating functional groups: Impurities in starting materials or solvents containing functional groups like nitriles, amines, and other heterocycles can sometimes interfere with the catalyst.

Q3: How can I prevent catalyst poisoning in my experiments?

A3: Preventing catalyst poisoning is crucial for a successful synthesis. Key strategies include:

  • Use of High-Purity Reagents: Ensure that your starting materials (methyl azide and propyne or their precursors) and solvents are free from contaminating catalyst poisons. Purification of reagents may be necessary.

  • Degassing of Solvents: Oxygen can oxidize the active Cu(I) catalyst to inactive Cu(II).[5] Degassing your solvents by bubbling with an inert gas like argon or nitrogen can help maintain the catalyst in its active state.

  • Use of Ligands: Stabilizing ligands can protect the Cu(I) catalyst from oxidation and poisoning.

Q4: What is the role of a ligand in the synthesis, and which one should I choose?

A4: Ligands play a critical role in CuAAC reactions by stabilizing the active Cu(I) oxidation state, increasing the reaction rate, and preventing catalyst aggregation.[1][6] The choice of ligand can significantly impact the reaction's success, especially in the presence of potential inhibitors. A comparative guide to common ligands is provided in the table below.

Troubleshooting Guides

Guide 1: Diagnosing Low or No Product Formation

If you are experiencing low or no yield of this compound, follow this troubleshooting workflow:

TroubleshootingWorkflow start Low/No Product Yield check_catalyst Is the Copper Catalyst Active? start->check_catalyst check_reagents Are Reagents Pure? check_catalyst->check_reagents Yes solution_catalyst Add fresh reducing agent (e.g., Sodium Ascorbate). Degas solvents. Use a stabilizing ligand. check_catalyst->solution_catalyst No check_conditions Are Reaction Conditions Optimal? check_reagents->check_conditions Yes solution_reagents Purify starting materials. Use high-purity solvents. check_reagents->solution_reagents No solution_conditions Optimize temperature, concentration, and pH. Screen different ligands. check_conditions->solution_conditions No end_success Successful Synthesis check_conditions->end_success Yes solution_catalyst->end_success solution_reagents->end_success solution_conditions->end_success

Caption: Troubleshooting workflow for low yield in CuAAC reactions.

Guide 2: Identifying the Source of Catalyst Poisoning

If you suspect catalyst poisoning, a systematic approach can help identify the source:

  • Run a Control Reaction: Perform the reaction with highly purified starting materials and solvents that are known to be free of contaminants. If this reaction is successful, it strongly suggests that your original reagents are the source of the poison.

  • Test Individual Components:

    • Run small-scale reactions where you systematically use one of your potentially contaminated reagents with otherwise pure components.

    • For example, use your batch of methyl azide with pure propyne and catalyst, and vice versa. A significant drop in yield will point to the contaminated reagent.

  • Analytical Testing: If available, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be used to identify and quantify impurities in your starting materials.

Data Presentation

Table 1: Comparative Properties of Common CuAAC Accelerating Ligands

The choice of ligand can be critical in overcoming catalyst inhibition and improving reaction efficiency. This table provides a comparison of commonly used ligands.[7]

PropertyBTTAABTTESTHPTATBTA
Reaction Kinetics Very HighHighModerateVery High
Biocompatibility Very HighVery HighModerateLow
Cytotoxicity Very LowVery LowModerateHigh
Water Solubility ModerateHighHighLow
Organic Solvent Solubility ModerateLowLowVery High
Required Copper Conc. Very LowLowModerateHigh
Stability in Biological Systems Very HighVery HighModerateLow

Data compiled from various sources and intended for comparative purposes.[7]

Experimental Protocols

Protocol 1: General Synthesis of this compound via CuAAC

This protocol can be used as a baseline for troubleshooting.

Materials:

  • Methyl azide (or a precursor for its in-situ generation)

  • Propyne (gas or a suitable liquid precursor)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (or another suitable ligand)

  • Solvent (e.g., a mixture of tert-butanol and water)

Procedure:

  • In a reaction vessel, dissolve the alkyne source (1.0 eq.) and the azide source (1.0 - 1.2 eq.) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (e.g., 10 mol%) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (e.g., 1-5 mol%) and the ligand (e.g., 5-10 mol%) in water.

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper/ligand solution.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction can be worked up by diluting with water and extracting with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried, and concentrated.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Testing for Catalyst Inhibition by a Suspected Contaminant

This protocol helps determine if a specific compound is poisoning your catalyst.

Procedure:

  • Set up a standard CuAAC reaction for the synthesis of this compound as described in Protocol 1, using high-purity reagents.

  • Set up a parallel reaction with the same high-purity reagents, but add a small, known amount of the suspected poison (e.g., a thiol or a halide salt).

  • Monitor both reactions over time, taking aliquots to determine the yield at various time points.

  • A significant decrease in the reaction rate or final yield in the presence of the suspected contaminant confirms its role as a catalyst poison.

Mandatory Visualizations

Catalytic Cycle and Deactivation Pathway

CuAAC_Cycle cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways CuI Cu(I)-Ligand Acetylide Copper-Acetylide CuI->Acetylide + Propyne CuII Cu(II) (Inactive) CuI->CuII Oxidation (O2) Poisoned Poisoned Cu(I) Complex CuI->Poisoned + Poison Triazolide Copper-Triazolide Acetylide->Triazolide + Methyl Azide Product This compound Triazolide->Product Product->CuI Regenerates Catalyst CuII->CuI + Reducing Agent (e.g., NaAscorbate)

Caption: The catalytic cycle of the CuAAC reaction and common deactivation pathways.

Experimental Workflow for Catalyst Activity Test

ActivityTestWorkflow prep_reagents Prepare Stock Solutions: - Methyl Azide - Propyne - CuSO4/Ligand - Sodium Ascorbate setup_control Set up Control Reaction (High-Purity Reagents) prep_reagents->setup_control setup_test Set up Test Reaction (with Suspected Poison) prep_reagents->setup_test run_reactions Initiate and Run Reactions at Room Temperature setup_control->run_reactions setup_test->run_reactions monitor Monitor Reaction Progress (TLC, LC-MS) at t = 0, 1, 2, 4h run_reactions->monitor analyze Compare Reaction Rates and Final Yields monitor->analyze conclusion_poison Poison Identified analyze->conclusion_poison Test Yield << Control Yield conclusion_no_poison Suspect is Not a Poison analyze->conclusion_no_poison Test Yield ≈ Control Yield

Caption: Experimental workflow for testing the inhibitory effect of a substance on catalyst activity.

References

Technical Support Center: Purification of 1,2,3-Triazole Products from Copper Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of residual copper catalysts from 1,2,3-triazole products synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove the copper catalyst from my 1,2,3-triazole product?

A1: Residual copper can interfere with downstream applications. For instance, in biological and pharmaceutical research, copper ions can be toxic to cells and may catalyze undesired side reactions. In materials science, residual copper can affect the photophysical or electronic properties of the final product.

Q2: What are the most common methods for removing copper catalysts?

A2: The most widely used methods include aqueous washes with chelating agents (such as EDTA or ammonia/ammonium chloride), silica gel chromatography, and the use of chelating resins.[1][2] The choice of method depends on the properties of the triazole product, such as its solubility and stability, as well as the desired level of purity.

Q3: My triazole product seems to have a high affinity for copper, making it difficult to remove. Why does this happen and what can I do?

A3: The nitrogen atoms in the 1,2,3-triazole ring can act as ligands and coordinate to copper ions, forming a stable complex.[3] This chelation effect can make copper removal challenging. In such cases, using a stronger chelating agent in your aqueous wash, employing a chelating resin with a high affinity for copper, or performing multiple purification steps may be necessary.

Q4: Can I avoid the issue of copper removal altogether?

A4: Yes, one effective strategy is to use a heterogeneous copper catalyst. These are solid-supported catalysts that can be easily removed by simple filtration at the end of the reaction, minimizing copper contamination in the crude product.[4][5][6]

Troubleshooting Guide

Problem Potential Cause Solution
Persistent blue or green color in the organic layer after extraction. Incomplete removal of the copper-amine complex (when using ammonia/ammonium chloride) or the copper-EDTA complex.- Perform additional washes with the appropriate aqueous solution until the aqueous layer is colorless.- If the product is stable, a wash with a dilute acid solution can help break the copper-amine complex.
Low recovery of the triazole product after aqueous washes. The product may have some water solubility.- Saturate the aqueous wash solution with sodium chloride (brine) to decrease the solubility of the organic product in the aqueous phase.- Back-extract the aqueous layers with a small amount of fresh organic solvent to recover any dissolved product.
The copper is still present after silica gel chromatography. The triazole product and the copper salt may have similar polarities, or the triazole itself is chelating the copper and carrying it through the column.- Pre-treat the crude product with an aqueous wash of a chelating agent before performing chromatography.- Use a different solvent system for chromatography to improve separation.- Pass the product through a plug of a chelating resin after column chromatography.
EDTA wash is not effectively removing the copper. The affinity of the triazole product for copper is stronger than that of EDTA.[3]- Increase the concentration of the EDTA solution (e.g., from 0.1 M to 0.5 M).- Increase the pH of the EDTA solution to enhance its chelation efficiency.- Consider using a different chelating agent or a chelating resin.

Comparative Data on Copper Removal Methods

The efficiency of copper removal can vary significantly depending on the chosen method and the specific triazole product. The following table summarizes typical residual copper levels after different purification techniques.

Purification Method Typical Residual Copper Level Reference
Initial Contamination (Homogeneous Catalysis) up to 168 µg per 100 mg of product[3]
Aqueous Wash with EDTA Reduced initial contamination by approximately 50%[3]
Aqueous Wash with Ammonia/Ammonium Chloride < 50 ppm[6]
Silica Gel Column Chromatography 3.9 - 9.1 µg/g (ppm)[7]

Experimental Protocols

Protocol 1: Aqueous Wash with EDTA Solution

This protocol is suitable for organic-soluble triazole products.

Materials:

  • Crude triazole product dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane).

  • 0.5 M EDTA solution (pH adjusted to 8 with NaOH).

  • Saturated aqueous sodium chloride solution (brine).

  • Anhydrous sodium sulfate or magnesium sulfate.

  • Separatory funnel.

  • Rotary evaporator.

Procedure:

  • Dissolve the crude triazole product in a suitable organic solvent.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 0.5 M EDTA solution and shake vigorously for 1-2 minutes. The formation of a blue-green color in the aqueous layer indicates the chelation of copper by EDTA.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash with the EDTA solution until the aqueous layer is colorless.

  • Wash the organic layer with an equal volume of brine to remove residual EDTA.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the purified product.

Protocol 2: Aqueous Wash with Ammonia/Ammonium Chloride Solution

This method is effective for removing copper(I) and copper(II) salts.

Materials:

  • Crude triazole product dissolved in an organic solvent.

  • Saturated aqueous ammonium chloride solution.

  • Ammonium hydroxide (optional, to adjust pH).

  • Separatory funnel.

Procedure:

  • Dissolve the crude product in an organic solvent and transfer it to a separatory funnel.

  • Add an equal volume of saturated aqueous ammonium chloride solution. If necessary, add a few drops of ammonium hydroxide to adjust the pH to ~8.

  • Shake the funnel. A deep blue color in the aqueous layer indicates the formation of the copper-ammonia complex.

  • Separate and remove the aqueous layer.

  • Repeat the wash with the ammonium chloride solution until the aqueous layer is colorless.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer and concentrate it to yield the purified triazole.

Protocol 3: Purification using a Chelating Resin (e.g., Chelex® 100)

This method is particularly useful for products that are difficult to purify by extraction or for achieving very low residual copper levels.

Materials:

  • Crude triazole product.

  • Chelating resin (e.g., Chelex® 100).

  • A suitable solvent for the triazole product.

  • Stir plate and stir bar.

  • Filtration apparatus (e.g., Büchner funnel or a fritted glass funnel).

Procedure:

  • Dissolve the crude triazole product in a suitable solvent.

  • Add the chelating resin to the solution. A general starting point is to use a 5-10 fold excess (by weight) of resin relative to the amount of copper catalyst used in the reaction.

  • Stir the mixture at room temperature for several hours to overnight. The optimal time may vary depending on the specific product and resin.

  • Monitor the removal of copper by observing the disappearance of color from the solution or by a more sensitive analytical technique if required.

  • Once the copper removal is complete, filter the mixture to remove the resin.

  • Wash the resin with a small amount of fresh solvent to ensure complete recovery of the product.

  • Combine the filtrates and concentrate to obtain the purified product.

Workflow and Decision-Making Diagrams

Copper_Removal_Workflow start Crude 1,2,3-Triazole Product (Contains Copper Catalyst) product_solubility Is the product soluble in an organic solvent immiscible with water? start->product_solubility aqueous_wash Perform Aqueous Wash (EDTA or Ammonia/NH4Cl) product_solubility->aqueous_wash Yes chelating_resin Use Chelating Resin (e.g., Chelex® 100) product_solubility->chelating_resin No (Water Soluble) heterogeneous_catalyst Consider using a heterogeneous catalyst for future syntheses aqueous_wash->heterogeneous_catalyst If purity is still low silica_plug Pass through a short plug of silica gel aqueous_wash->silica_plug For further purification end Purified 1,2,3-Triazole Product aqueous_wash->end chelating_resin->heterogeneous_catalyst If purity is still low chelating_resin->end silica_plug->end

Caption: A decision-making workflow for selecting an appropriate copper removal method.

EDTA_Wash_Protocol start Start: Crude product in organic solvent step1 Transfer to separatory funnel start->step1 step2 Add 0.5 M EDTA solution (pH 8) step1->step2 step3 Shake vigorously step2->step3 step4 Separate aqueous layer (blue-green color indicates Cu-EDTA) step3->step4 decision Is aqueous layer colorless? step4->decision decision->step2 No step5 Wash with brine decision->step5 Yes step6 Dry organic layer (e.g., Na2SO4) step5->step6 step7 Filter and concentrate step6->step7 end End: Purified Product step7->end

References

Validation & Comparative

A Tale of Two Isomers: Unraveling the Biological Activities of 1,2,3-Triazole versus 1,2,4-Triazole

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

Triazoles, five-membered heterocyclic compounds containing three nitrogen atoms, are a cornerstone in medicinal chemistry. Their two primary isomeric forms, 1,2,3-triazole and 1,2,4-triazole, serve as privileged scaffolds in the development of a wide array of therapeutic agents.[1][2] Both isomers offer a unique combination of chemical stability, favorable electronic properties, and the capacity for hydrogen bonding, which enhances their interaction with biological targets.[1] This guide provides a comparative analysis of the bioactivity of 1,2,3-triazole and 1,2,4-triazole derivatives, supported by experimental data, to assist researchers in the strategic design of novel drug candidates.

The fundamental difference between the two isomers lies in the arrangement of the nitrogen atoms within the five-membered ring. In 1,2,3-triazoles, the three nitrogen atoms are positioned adjacently. In contrast, 1,2,4-triazoles have one nitrogen atom separated from the other two. This seemingly minor structural variance significantly influences the molecule's electronic distribution, dipole moment, and hydrogen bonding capabilities, leading to distinct pharmacological profiles.[1] The synthesis of 1,4-disubstituted 1,2,3-triazoles has been notably advanced by the advent of "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition.[1]

Both triazole isomers exhibit a broad spectrum of biological activities, including anticancer, antifungal, and antibacterial properties.[1][2] However, the prevalence and potency of these activities can differ between the two scaffolds. Notably, the 1,2,4-triazole moiety is arguably more established in commercially available drugs, with well-known examples like the antifungals fluconazole and itraconazole.[1][3]

Anticancer Activity: A Tale of Two Isomers

Both 1,2,3- and 1,2,4-triazole derivatives have demonstrated significant potential as anticancer agents, often by inducing cell cycle arrest and apoptosis.[1][4] The antiproliferative activity of these compounds is commonly assessed using the MTT assay.

Comparative Anticancer Activity (IC₅₀ Values in µM)
Isomer TypeDerivative/Compound IDCancer Cell LineIC₅₀ (µM)
1,2,3-Triazole Chrysin-Triazole Hybrid (5c)PC3 (Prostate)10.8 ± 0.04
Chrysin-Triazole Hybrid (5c)MCF-7 (Breast)20.53 ± 0.21
Thymol-Oxadiazole-Triazole (9)MCF-7 (Breast)1.1
Thymol-Oxadiazole-Triazole (9)HCT-116 (Colon)2.6
Phosphonate-Triazole (8)HT-1080 (Fibrosarcoma)15.13
Podophyllotoxin Derivative (19a)A549 (Lung)0.0211
Indole Derivative (14a)A549 (Lung)9.07
1,2,4-Triazole 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole (17)MCF-7 (Breast)0.31
4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole (22)Caco-2 (Colon)4.98
4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole (25)MCF-7 (Breast)4.46

This table presents a selection of reported IC₅₀ values to illustrate the anticancer potential of both isomers. Direct comparison of potency should be made with caution due to variations in experimental conditions and the specific derivatives tested.[4][5][6][7]

Antifungal Activity: 1,2,4-Triazoles Leading the Charge

The 1,2,4-triazole ring is a well-established pharmacophore in antifungal drug design, forming the core of market-leading azole antifungals.[1] Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1]

Comparative Antifungal Activity (MIC Values in µg/mL)
Isomer TypeDerivative/Compound IDFungal StrainMIC (µg/mL)
1,2,3-Triazole Coumarin Hybrid (39)Various FungiSignificant Activity
1,2,4-Triazole Benzotriazine HybridCandida albicans0.0156 - 2.0
Benzotriazine HybridCryptococcus neoformans0.0156 - 2.0
Thiazolo[4,5-d]pyrimidine Hybrid (2a)Various FungiGood (4-8)
Quinoline Based Benzothiazolyl (23f)Candida albicans6.25
Fluconazole Analogue (1n)Candida albicans0.0156

This table highlights the potent antifungal activity, particularly of 1,2,4-triazole derivatives. MIC values indicate the minimum inhibitory concentration.[8][9][10]

Antibacterial Activity: A Broad Spectrum for Both Isomers

Both 1,2,3- and 1,2,4-triazole derivatives have been incorporated into hybrids and derivatives that exhibit potent antibacterial activity, including against drug-resistant strains.[11] The minimum inhibitory concentration (MIC) is a standard measure of antibacterial potency and is typically determined by the broth microdilution method.

Comparative Antibacterial Activity (MIC Values in µg/mL)
Isomer TypeDerivative/Compound IDBacterial StrainMIC (µg/mL)
1,2,3-Triazole Benzoimidazole Hybrid (19)Gram-positive/negativeNot specified
Naphthoquinone DerivativeS. aureus, E. coli, P. aeruginosa0.0156 - 0.0625
1,2,4-Triazole Ofloxacin DerivativeS. aureus, E. coli0.25 - 1
Clinafloxacin HybridS. aureus, E. coli0.25 - 32
Bis-1,2,4-triazole DerivativeB. proteus0.5
Schiff Base (5e)S. aureusSuperior to Streptomycin

This table showcases the antibacterial potential of both triazole isomers against a range of bacteria.[9][10][12][13]

Experimental Protocols

MTT Assay for Cytotoxicity

The antiproliferative activity of triazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized triazole compounds for a specified duration (e.g., 24 or 48 hours). A control group is treated with the vehicle (e.g., DMSO) only.[1]

  • MTT Addition: After incubation, the treatment medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plate is incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals.[1]

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of around 570-590 nm. The intensity of the color is proportional to the number of viable cells.[1]

  • Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[1]

Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) is a standard measure of antibacterial and antifungal potency and is typically determined by the broth microdilution method.[4]

  • Preparation: A two-fold serial dilution of the triazole compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi) in a 96-well microtiter plate.[4]

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., ~5 × 10⁵ CFU/mL for bacteria).[4]

  • Controls: Positive (microorganism, no compound) and negative (medium only) controls are included on each plate.[4]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Reading the MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14]

Visualizing the Mechanisms

Apoptosis Signaling Pathway

Many anticancer triazole derivatives exert their effect by inducing programmed cell death, or apoptosis. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioner enzymes of apoptosis.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF) Death_Receptor Death Receptor Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 DISC->Caspase8 Activation Procaspase8 Procaspase-8 Procaspase8->DISC Executioner_Caspases Executioner Caspases (Caspase-3, -6, -7) Caspase8->Executioner_Caspases Activation Cellular_Stress Cellular Stress (e.g., DNA Damage) Bcl2_Family Bcl-2 Family (Bax/Bak activation) Cellular_Stress->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9->Executioner_Caspases Activation Apoptosis Apoptosis Executioner_Caspases->Apoptosis Ergosterol_Biosynthesis_Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Essential Component Inhibitor 1,2,4-Triazole Antifungals Inhibitor->Enzyme Inhibition Enzyme->Ergosterol Demethylation Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_analysis Data Analysis cluster_outcome Outcome Synthesis Synthesis of Triazole Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Stock_Solution Preparation of Stock Solutions Characterization->Stock_Solution Anticancer_Assay Anticancer Assay (e.g., MTT) Stock_Solution->Anticancer_Assay Antimicrobial_Assay Antimicrobial Assay (e.g., Broth Microdilution) Stock_Solution->Antimicrobial_Assay IC50_Determination IC₅₀ Determination Anticancer_Assay->IC50_Determination MIC_Determination MIC Determination Antimicrobial_Assay->MIC_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis MIC_Determination->SAR_Analysis Lead_Identification Identification of Lead Compounds SAR_Analysis->Lead_Identification

References

A Comparative Guide to the Synthetic Validation of 1-methyl-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of core heterocyclic scaffolds is paramount. This guide provides a comparative analysis of two primary synthetic protocols for obtaining 1-methyl-1H-1,2,3-triazole, a key structural motif in various biologically active compounds. The following sections detail the experimental methodologies, present a quantitative comparison of their performance, and offer a logical workflow for protocol selection.

Comparative Performance of Synthetic Protocols

The selection of an appropriate synthetic route for this compound is often a trade-off between factors such as yield, regioselectivity, reaction time, and the handling of hazardous reagents. Below is a summary of the key performance indicators for two prevalent methods: direct methylation of 1H-1,2,3-triazole and copper-catalyzed azide-alkyne cycloaddition (CuAAC).

ParameterProtocol 1: Direct MethylationProtocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Starting Materials 1H-1,2,3-triazole, Methyl iodideMethyl azide, Acetylene gas
Typical Yield 60-75% (combined isomers)70-85%
Regioselectivity Mixture of 1-methyl and 2-methyl isomersHighly regioselective for the 1,4-isomer (1-methyl)
Reaction Time 12-24 hours4-8 hours
Product Purity Requires chromatographic separation of isomersHigh purity after standard workup
Key Advantages Readily available starting materialsHigh regioselectivity, shorter reaction time
Key Disadvantages Formation of isomeric mixtures, longer reaction timeUse of potentially explosive methyl azide and flammable acetylene gas

Experimental Protocols

Protocol 1: Direct Methylation of 1H-1,2,3-triazole

This protocol involves the direct alkylation of the 1H-1,2,3-triazole ring using an electrophilic methylating agent. A significant challenge with this method is the potential for alkylation at different nitrogen atoms, leading to a mixture of 1-methyl- and 2-methyl-1H-1,2,3-triazole isomers, which necessitates careful purification.

Materials:

  • 1H-1,2,3-triazole

  • Methyl iodide (CH₃I)

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 1H-1,2,3-triazole (1.0 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add sodium hydride (1.1 eq) portion-wise.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the 1-methyl and 2-methyl isomers.

Spectroscopic Data for this compound:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.71 (s, 1H), 7.55 (s, 1H), 4.15 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 134.8, 125.4, 36.2.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This method, a cornerstone of "click chemistry," offers a highly regioselective route to 1,4-disubstituted 1,2,3-triazoles. For the synthesis of this compound, this involves the reaction of methyl azide with acetylene. This approach generally provides the desired 1-methyl isomer in high purity.

Materials:

  • Methyl azide (CH₃N₃) (handle with extreme care due to its explosive nature)

  • Acetylene gas

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Sodium ascorbate and Copper(II) sulfate

  • tert-Butanol/Water or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • To a solution of methyl azide (1.0 eq) in a suitable solvent (e.g., a 1:1 mixture of tert-butanol and water), add copper(I) iodide (0.05 eq) and triethylamine (1.5 eq).

  • Bubble acetylene gas through the reaction mixture at room temperature for 4-8 hours while stirring vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure to yield the product.

Mandatory Visualizations

Synthesis_Workflow cluster_start cluster_decision cluster_paths cluster_outcomes start Synthesize this compound decision Primary Synthetic Constraint? start->decision protocol1 Protocol 1: Direct Methylation decision->protocol1  Material Availability protocol2 Protocol 2: CuAAC decision->protocol2 Regioselectivity & Time   outcome1 Outcome: Mixture of Isomers (Requires Purification) protocol1->outcome1 outcome2 Outcome: High Regioselectivity (Pure Product) protocol2->outcome2

Caption: Decision workflow for selecting a synthetic protocol.

Signaling_Pathway cluster_methylation Protocol 1: Direct Methylation cluster_cuaac Protocol 2: CuAAC A1 1H-1,2,3-Triazole B1 Deprotonation (NaH) A1->B1 C1 Triazolide Anion B1->C1 D1 Alkylation (CH3I) C1->D1 E1 Isomeric Mixture: 1-methyl & 2-methyl D1->E1 A2 Methyl Azide C2 Cu(I) Catalyst A2->C2 B2 Acetylene B2->C2 D2 [3+2] Cycloaddition C2->D2 E2 This compound D2->E2

A Comparative Guide to Catalysts for 1,2,3-Triazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1,2,3-triazoles, a cornerstone of "click chemistry," offers a versatile and robust method for molecular assembly in drug discovery, materials science, and bioconjugation.[1][2] The choice of catalyst is paramount as it dictates the regioselectivity of the azide-alkyne cycloaddition, leading to either 1,4- or 1,5-disubstituted triazoles. This guide provides an objective comparison of the most prominent catalytic systems, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal catalyst for their specific applications.

Performance Comparison of Key Catalytic Systems

The efficiency, regioselectivity, and substrate scope of 1,2,3-triazole synthesis are highly dependent on the catalyst employed. Copper- and ruthenium-based catalysts are the most widely used, offering complementary control over the reaction outcome.

Catalyst SystemRegioisomerTypical Yield (%)Reaction TimeTemperature (°C)Solvent SystemCatalyst Loading (mol%)Key AdvantagesKey Disadvantages
Cu(I) salts (e.g., CuI, CuBr) 1,4-disubstituted90-990.5-12 hRoom Temp - 45t-BuOH/H₂O, DMSO, PBS1-10High yields, mild conditions, readily available.[3][4][5]Limited to terminal alkynes, potential for cytotoxicity.[3]
In situ Cu(I) from CuSO₄/NaAsc 1,4-disubstituted95-990.5-8 hRoom Temperaturet-BuOH/H₂O, H₂O1-5Highly reliable, avoids unstable Cu(I) salts, works well in aqueous media.[3][6]Requires a reducing agent, potential for side reactions.
[Cp*RuCl] complexes 1,5-disubstituted85-951-24 h25-100Toluene, THF, DMF1-5Excellent regioselectivity for 1,5-isomers, tolerates internal alkynes.[7][8][9]Higher cost, may require elevated temperatures.[7]
Fe/Cu Nanocatalyst 1,4-disubstituted~951 hRoom TemperatureH₂O-Environmentally friendly, easily separable and reusable.[10]Newer technology, may have limited substrate scope.
Other Metals (Ag, Zn, Ir) Primarily 1,4-VariableVariableVariableVariableVariableCan offer alternative reactivity and substrate tolerance.[1]Less developed, may have lower efficiency or selectivity.
Metal-Free 1,5-disubstituted67-9312-24 h80-120DMSO, Acetic Acid-Avoids metal contamination, useful for biological applications.[1]Often requires higher temperatures and longer reaction times.

Experimental Protocols

Detailed methodologies are crucial for reproducible and high-yielding synthesis. Below are representative protocols for the widely used copper- and ruthenium-catalyzed azide-alkyne cycloaddition reactions.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,4-Disubstituted 1,2,3-Triazoles

This protocol describes a typical procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole using the in situ generation of the Cu(I) catalyst from copper(II) sulfate and sodium ascorbate.[3][11]

Materials:

  • Azide (1.0 mmol, 1.0 equiv)

  • Terminal Alkyne (1.0 mmol, 1.0 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)

  • Sodium ascorbate (0.1 mmol, 10 mol%)

  • Solvent: 1:1 mixture of tert-butanol and water (10 mL)

Procedure:

  • In a round-bottom flask, dissolve the azide and the terminal alkyne in the tert-butanol/water solvent mixture.

  • In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate and a fresh aqueous solution of sodium ascorbate.

  • Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-Disubstituted 1,2,3-Triazoles

This protocol outlines a general procedure for the synthesis of a 1,5-disubstituted 1,2,3-triazole using a [Cp*RuCl] complex as the catalyst.[7][8]

Materials:

  • Azide (1.0 mmol, 1.0 equiv)

  • Alkyne (terminal or internal) (1.0 mmol, 1.0 equiv)

  • Pentamethylcyclopentadienyl ruthenium(II) chloride complex (e.g., [Cp*RuCl(COD)]) (0.02 mmol, 2 mol%)

  • Solvent: Anhydrous toluene (10 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the ruthenium catalyst.

  • Add the anhydrous toluene, followed by the azide and the alkyne.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the 1,5-disubstituted 1,2,3-triazole.

Experimental Workflow and Catalytic Cycles

To better visualize the experimental process and the underlying mechanisms, the following diagrams illustrate a general workflow for catalyst comparison and the distinct catalytic cycles for CuAAC and RuAAC.

G cluster_prep Reactant Preparation cluster_reaction Reaction Setup cluster_analysis Analysis and Purification P1 Prepare Azide Solution R2 Combine Reactants and Catalyst P1->R2 P2 Prepare Alkyne Solution P2->R2 R1 Select Catalyst System (e.g., CuAAC, RuAAC) R1->R2 R3 Set Reaction Conditions (Temp, Time, Solvent) R2->R3 A1 Monitor Reaction Progress (TLC, GC-MS) R3->A1 A2 Work-up and Extraction A1->A2 A3 Purification (Column Chromatography) A2->A3 A4 Characterization (NMR, MS) A3->A4

Caption: General experimental workflow for comparing catalysts in 1,2,3-triazole synthesis.

G cluster_cuaac CuAAC Pathway (1,4-isomer) cluster_ruaac RuAAC Pathway (1,5-isomer) Cu_Start Cu(I) Copper_Acetylide Copper-Acetylide Intermediate Cu_Start->Copper_Acetylide + Alkyne Alkyne_Cu Alkyne Azide_Cu Azide Cu_Triazolide Copper-Triazolide Copper_Acetylide->Cu_Triazolide + Azide Product_Cu 1,4-Triazole Cu_Triazolide->Product_Cu Product_Cu->Cu_Start Releases Catalyst Ru_Start [Ru] Ruthenacycle Ruthenacycle Intermediate Ru_Start->Ruthenacycle + Alkyne + Azide Alkyne_Ru Alkyne Azide_Ru Azide Product_Ru 1,5-Triazole Ruthenacycle->Product_Ru Reductive Elimination Product_Ru->Ru_Start Releases Catalyst

Caption: Simplified catalytic cycles for CuAAC and RuAAC leading to different regioisomers.

References

A Comparative Guide to Purity Assessment of Synthesized 1-methyl-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for synthesized compounds like 1-methyl-1H-1,2,3-triazole is a critical aspect of quality control and experimental validity. The choice of analytical method depends on various factors, including the physicochemical properties of the compound, the nature of potential impurities, and the specific requirements of the analysis, such as the need for routine quality control versus in-depth structural confirmation.

This guide provides an objective comparison of common analytical techniques used for the purity assessment of this compound and similar heterocyclic compounds, supported by experimental data and detailed methodologies. The primary methods discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Analytical Methods

The selection of an appropriate analytical technique is crucial for obtaining reliable purity data. Each method offers distinct advantages and limitations in terms of sensitivity, selectivity, and the type of information it provides.

Technique Principle Key Advantages Key Limitations Typical Performance Metrics
High-Performance Liquid Chromatography (HPLC) Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[1]High resolution, reproducibility, and suitability for non-volatile and thermally sensitive compounds.[1] Robust and widely available for quantitative analysis.[2]Requires a reference standard for quantification; method development can be time-consuming.Linearity (r²): >0.999[3]LOD: ~0.6 mg/mL[3]LOQ: ~1.02 mg/mL[3]Recovery: 98.17–100.83%[3]Precision (RSD): 0.44–1.01%[3]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in a gaseous mobile phase followed by detection using mass spectrometry for identification and quantification.[1]Excellent sensitivity and selectivity; provides structural information from mass spectra, aiding in impurity identification.[4]Limited to thermally stable and volatile compounds; derivatization may be required for polar molecules.Purity of Standards: Can be used for direct injection to determine the purity of reference materials.[5]Quantification: Isotope dilution methods can be employed for high accuracy.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei absorb and re-emit electromagnetic radiation in a magnetic field. The resulting spectrum provides detailed information about the molecule's structure and can be used for quantification (qNMR).Provides unambiguous structural confirmation of the main compound and impurities.[6][7] qNMR is a primary ratio method that does not require an identical reference standard of the analyte.Lower sensitivity compared to chromatographic methods; may be less suitable for trace impurity detection. Requires a high-field instrument for complex mixtures.Structural Confirmation: Provides detailed chemical shift and coupling constant data for verification.[6][8]Quantitative NMR (qNMR): Can determine purity with high precision by integrating signals relative to a certified internal standard.

Experimental Protocols

Detailed methodologies are essential for reproducing analytical results. The following protocols are based on established methods for triazoles and related compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is adapted from a validated procedure for a closely related nitro-substituted 1-methyl-triazole and is suitable for quantifying the main component and known impurities.[3]

  • Instrumentation: A standard HPLC system equipped with a UV-Visible detector.

  • Column: SinoChrom ODS-BP column (4.6 × 200 mm, 5 μm) or equivalent C18 reversed-phase column.[3]

  • Mobile Phase: An isocratic mixture of methanol and water (e.g., 90/10, v/v). The ratio may require optimization.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 25°C.[3]

  • Detection: UV detection at a wavelength optimized for this compound (e.g., 210-240 nm).[3][9]

  • Injection Volume: 10 μL.[3]

  • Sample Preparation:

    • Prepare a stock solution of the synthesized this compound in the mobile phase at a known concentration (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solution to cover a range from 50% to 150% of the expected sample concentration.[1]

    • Dissolve the synthesized sample to be tested in the mobile phase to a final concentration within the calibration range.

  • Analysis: Inject the calibration standards to generate a calibration curve. Inject the test sample in triplicate. Calculate the purity by comparing the peak area of the analyte to the calibration curve. Peak purity can also be assessed using a diode array detector.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

This protocol is based on methods developed for the analysis of 1-methyl-1,2,4-triazole and is effective for identifying and quantifying volatile impurities.[5]

  • Instrumentation: A GC system coupled to a Mass Spectrometer.

  • Column: A suitable capillary column, such as a DB-5ms or equivalent.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 1-10 minutes.[5]

    • Ramp 1: Increase to 100°C at 10°C/min, hold for 1-11 minutes.[5]

    • Ramp 2: Increase to 200°C at 10-20°C/min, hold as needed.[5]

  • Injector Temperature: 240°C.[5]

  • MS Detection:

    • Mode: Selected Ion Monitoring (SIM) for higher sensitivity in quantification or Full Scan for identifying unknown impurities.[5]

    • Monitored Ions: For this compound (MW: 83.09 g/mol ), the molecular ion (m/z 83) would be a primary target.[5][10]

  • Sample Preparation:

    • Dissolve the synthesized compound in a volatile organic solvent like methanol or methylene chloride.

    • For accurate quantification, a deuterated internal standard, such as 1-(trideuteromethyl)-1H-1,2,3-triazole, can be synthesized and added at a known concentration.[5]

  • Analysis: Inject the sample into the GC-MS. Identify peaks by comparing their mass spectra to reference libraries or known standards. Quantify by comparing the peak area of the analyte to that of the internal standard.

NMR Spectroscopy for Structural Verification and Purity Assessment

NMR is a powerful tool for confirming the identity of the synthesized compound and for identifying structurally related impurities.

  • Instrumentation: 400 MHz or higher NMR spectrometer.[2]

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Experiments:

    • ¹H NMR: Acquire a standard proton NMR spectrum. For this compound, this will confirm the presence and integration of the methyl and triazole ring protons. Impurity signals will appear as extra peaks.[7]

    • ¹³C NMR: Acquire a carbon spectrum to confirm the number of unique carbon atoms in the molecule, matching them to the expected structure.[6]

    • Quantitative NMR (qNMR):

      • Accurately weigh a sample of the synthesized compound and a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into an NMR tube.

      • Dissolve in a known volume of deuterated solvent.

      • Acquire a ¹H NMR spectrum with a long relaxation delay (D1) to ensure full signal relaxation for accurate integration.

      • Purity is calculated by comparing the integral of a well-resolved signal from the analyte to a signal from the internal standard.

Workflow for Purity Assessment

The general workflow for assessing the purity of synthesized this compound involves a multi-step process from sample preparation to final data analysis, often employing complementary analytical techniques.

Purity_Assessment_Workflow cluster_start cluster_prep cluster_methods Analytical Techniques cluster_end start Synthesized this compound prep Sample Preparation (Dissolution, Dilution, Addition of Internal Standard) start->prep hplc HPLC Analysis (Quantitative) prep->hplc gcms GC-MS Analysis (Impurity ID & Quantification) prep->gcms nmr NMR Spectroscopy (Structural ID & qNMR) prep->nmr result Purity Determination & Impurity Profiling hplc->result gcms->result nmr->result

References

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 1-methyl-1H-1,2,3-triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comprehensive comparison of 1-methyl-1H-1,2,3-triazole derivatives, a class of compounds demonstrating a remarkable breadth of pharmacological potential. By dissecting their structure-activity relationships (SAR), we aim to illuminate the path for designing more potent and selective therapeutic agents.

The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, lauded for its chemical stability, ease of synthesis via "click" chemistry, and its ability to engage in various biological interactions.[1][2] The introduction of a methyl group at the N1 position of the triazole ring serves as a crucial starting point for a diverse array of derivatives with activities spanning anticancer, antimicrobial, and enzyme inhibitory domains. This guide synthesizes experimental data from multiple studies to provide a clear comparison of how structural modifications to this core influence biological outcomes.

Anticancer Activity: Targeting Cellular Proliferation

A significant body of research has focused on the anticancer properties of this compound derivatives. The general strategy involves attaching various heterocyclic or aromatic moieties to the triazole ring, leading to compounds with potent cytotoxic effects against various cancer cell lines.

A series of 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid derivatives have been synthesized and evaluated for their anticancer activity.[3] The National Cancer Institute's NCI60 cell line screen revealed that some of these compounds exhibit moderate activity against melanoma, colon, and breast cancer cell lines.[3] Further modifications, such as the incorporation of quinoline moieties, have also been explored to enhance anticancer efficacy.[3]

Table 1: Anticancer Activity of this compound Derivatives

Compound IDR1 Substituent (at C4)R2 Substituent (Aryl group at N1)Cancer Cell LineIC50 (µM)Reference
4a CoumarinMethylA549 (Lung)2.97[4]
4b Coumarin-A549 (Lung)4.78[4]
7a ChalconeBromoA549 (Lung)8.67[4]
7c ChalconeBromoA549 (Lung)9.74[4]
20a Epipodophyllotoxin-A549 (Lung)0.97[4]
20b Epipodophyllotoxin-A549 (Lung)1.23[4]
20c Epipodophyllotoxin-A549 (Lung)1.54[4]
20d Epipodophyllotoxin-A549 (Lung)1.82[4]
20e Epipodophyllotoxin-A549 (Lung)1.96[4]
9 2-hydroxyphenylThymol-1,3,4-oxadiazoleMCF-7 (Breast)1.1[5]
9 2-hydroxyphenylThymol-1,3,4-oxadiazoleHCT-116 (Colon)2.6[5]
9 2-hydroxyphenylThymol-1,3,4-oxadiazoleHepG2 (Liver)1.4[5]

Note: This table is a synthesis of data from multiple sources and is not exhaustive. The specific structures of the core molecules may vary slightly between studies.

Structure-Activity Relationship for Anticancer Agents

SAR_Anticancer cluster_core This compound Core cluster_modifications Structural Modifications cluster_activity Biological Outcome cluster_examples Favorable Substituents Core 1-Methyl-1,2,3-Triazole Aryl Aryl/Heterocycle at N1 Core->Aryl Influences potency Substituent Substituent at C4/C5 Core->Substituent Crucial for activity Activity Anticancer Activity Aryl->Activity Substituent->Activity Coumarin Coumarin Substituent->Coumarin Chalcone Chalcone Substituent->Chalcone Podophyllotoxin Podophyllotoxin Substituent->Podophyllotoxin Oxadiazole Thymol-1,3,4-oxadiazole Substituent->Oxadiazole

Analysis of the available data reveals several key SAR trends for anticancer activity:

  • Substitution at the C4 and C5 positions of the triazole ring with bulky and functionally rich groups like coumarins, chalcones, and podophyllotoxin derivatives generally leads to enhanced cytotoxic activity.[4]

  • The nature of the substituent on the aryl ring at the N1 position also plays a significant role. Electron-withdrawing or donating groups can modulate the electronic properties of the molecule and its interaction with biological targets.

  • Hybrid molecules, such as those incorporating a thymol-1,3,4-oxadiazole moiety, have shown exceptional potency, suggesting that combining pharmacophores can lead to synergistic effects.[5]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

This compound derivatives have also emerged as promising antimicrobial agents. Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Studies have demonstrated the efficacy of these compounds against a range of Gram-positive and Gram-negative bacteria, as well as fungal species. For instance, novel 1H-1,2,3-triazole derivatives of metronidazole have shown potent antimicrobial activity, with some compounds exhibiting higher inhibition rates than the parent drug.[6][7]

Table 2: Antimicrobial Activity of this compound Derivatives

Compound IDR SubstituentTarget MicroorganismMIC (µg/mL)Reference
15e -Mycobacterium tuberculosis H37Ra5.8[8]
5b Metronidazole analogueFungal and bacterial strains-[6][7]
5c Metronidazole analogueFungal and bacterial strains-[6][7]
5e Metronidazole analogueFungal and bacterial strains-[6][7]
7b Metronidazole analogueFungal and bacterial strains-[6][7]
7e Metronidazole analogueFungal and bacterial strains-[6][7]
6 Thymol-1,3,4-oxadiazoleEscherichia coli-[5]
7 Thymol-1,3,4-oxadiazoleEscherichia coli-[5]
9 Thymol-1,3,4-oxadiazoleEscherichia coli-[5]
16 Thymol-1,3,4-oxadiazoleStaphylococcus aureus-[5]
17 Thymol-1,3,4-oxadiazoleStaphylococcus aureus-[5]

Note: MIC values were not consistently reported in all cited abstracts. "-" indicates that the compound was reported as active, but a specific MIC value was not provided in the abstract.

Structure-Activity Relationship for Antimicrobial Agents

SAR_Antimicrobial cluster_core This compound Core cluster_modifications Structural Modifications cluster_activity Biological Outcome Core 1-Methyl-1,2,3-Triazole Metronidazole Metronidazole Moiety Core->Metronidazole Enhances activity ThymolOxadiazole Thymol-Oxadiazole Moiety Core->ThymolOxadiazole Broadens spectrum ArylSubstituents Aryl Substituents Core->ArylSubstituents Modulates potency Activity Antimicrobial Activity Metronidazole->Activity ThymolOxadiazole->Activity ArylSubstituents->Activity

The antimicrobial SAR of these derivatives highlights:

  • Hybridization with known antimicrobial agents , such as metronidazole, can significantly enhance the potency and spectrum of activity.[6][7]

  • The presence of a thymol-1,3,4-oxadiazole scaffold has been shown to confer good inhibitory activity against both Escherichia coli and Staphylococcus aureus.[5]

  • For antitubercular activity, specific substitutions on the triazole ring are crucial, with some derivatives showing promising minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis.[8]

Enzyme Inhibition: A Promising Avenue for Therapeutic Intervention

This compound derivatives have also been investigated as inhibitors of various enzymes implicated in disease pathogenesis. Their ability to fit into active sites and form key interactions makes them attractive candidates for enzyme-targeted drug design.

For example, certain derivatives have shown inhibitory activity against carbonic anhydrase-II, an enzyme involved in various physiological processes.[9] A preliminary SAR study suggested that the presence of a polar group on the phenyl ring attached to the triazole is beneficial for activity.[9]

Table 3: Enzyme Inhibitory Activity of this compound Derivatives

Compound IDTarget EnzymeIC50 (µM)Reference
7b Carbonic Anhydrase-II13.8 ± 0.63[9]
9e Carbonic Anhydrase-II18.1 ± 1.31[9]
9d Carbonic Anhydrase-II20.7 ± 1.13[9]
9c Carbonic Anhydrase-II21.5 ± 0.21[9]
9b Carbonic Anhydrase-II25.1 ± 1.04[9]
Structure-Activity Relationship for Enzyme Inhibitors

SAR_Enzyme_Inhibition Core This compound Core Substituents Substituents on Phenyl Ring Core->Substituents PolarGroups Polar Groups (e.g., -OH, -COOH) Substituents->PolarGroups Enhances Activity LipophilicGroups Lipophilic Groups (e.g., -CH3, -Cl) Substituents->LipophilicGroups Modulates Activity Activity Enzyme Inhibitory Activity PolarGroups->Activity LipophilicGroups->Activity

Key takeaways for the SAR of enzyme inhibitors include:

  • The electronic and steric properties of substituents on the aromatic rings attached to the triazole core are critical for binding to the enzyme's active site.

  • The introduction of polar groups can enhance interactions with key residues in the active site, leading to improved inhibitory potency.[9]

Experimental Protocols

To ensure the reproducibility and comparability of the presented data, this section outlines the general methodologies for the key experiments cited.

In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (typically 48-72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually around 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Treat with this compound derivatives A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for formazan formation D->E F Solubilize formazan crystals E->F G Measure Absorbance F->G H Calculate IC50 values G->H

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The this compound scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to this core can lead to potent and selective compounds with anticancer, antimicrobial, and enzyme inhibitory activities. The tabulated data and experimental protocols provide a valuable resource for researchers in the field, facilitating the rational design of the next generation of this compound-based drugs. Further exploration of this chemical space, guided by the SAR principles outlined herein, holds significant promise for addressing unmet medical needs.

References

A Comparative Spectroscopic Analysis of 1,2,3-Triazole and 1,2,4-Triazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of isomeric purity is paramount. This guide provides an objective comparison of the spectroscopic data of 1,2,3-triazole and 1,2,4-triazole, offering supporting experimental data to aid in their differentiation and characterization.

The isomeric triazoles, 1,2,3-triazole and 1,2,4-triazole, are five-membered heterocyclic rings containing three nitrogen atoms. Their distinct arrangement of nitrogen atoms leads to different physicochemical properties and, consequently, unique spectroscopic signatures. This guide delves into the comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Logical Relationship of Spectroscopic Data Comparison

The following diagram illustrates the logical flow of comparing the spectroscopic data of the two triazole isomers.

cluster_isomers Triazole Isomers cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis & Comparison cluster_output Comparative Output 1,2,3-Triazole 1,2,3-Triazole NMR NMR (¹H, ¹³C) 1,2,3-Triazole->NMR IR Infrared (FTIR) 1,2,3-Triazole->IR MS Mass Spectrometry (EI, ESI) 1,2,3-Triazole->MS 1,2,4-Triazole 1,2,4-Triazole 1,2,4-Triazole->NMR 1,2,4-Triazole->IR 1,2,4-Triazole->MS Chemical Shifts (δ) Chemical Shifts (δ) NMR->Chemical Shifts (δ) Coupling Constants (J) Coupling Constants (J) NMR->Coupling Constants (J) Vibrational Frequencies (cm⁻¹) Vibrational Frequencies (cm⁻¹) IR->Vibrational Frequencies (cm⁻¹) Fragmentation Patterns (m/z) Fragmentation Patterns (m/z) MS->Fragmentation Patterns (m/z) Data Tables Data Tables Chemical Shifts (δ)->Data Tables Coupling Constants (J)->Data Tables Vibrational Frequencies (cm⁻¹)->Data Tables Fragmentation Patterns (m/z)->Data Tables Structural Elucidation Structural Elucidation Data Tables->Structural Elucidation

Figure 1. Logical workflow for comparing spectroscopic data of triazole isomers.

Quantitative Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 1,2,3-triazole and 1,2,4-triazole.

Table 1: ¹H and ¹³C NMR Spectroscopic Data
IsomerNucleusChemical Shift (δ, ppm)Solvent
1,2,3-Triazole ¹H7.73 (s, 2H)CDCl₃
¹³C130.4 (CH)CDCl₃
1,2,4-Triazole ¹H8.28 (s, 2H)CDCl₃
¹³C145.2 (CH)CDCl₃

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: Infrared (FTIR) Spectroscopic Data
IsomerFunctional GroupVibrational Frequency (cm⁻¹)Assignment
1,2,3-Triazole N-H stretch3200-3400 (broad)Intermolecular H-bonding
C-H stretch~3140Aromatic C-H
N=N stretch1440-1447Ring vibration.
C=N stretch~1640Ring vibration
1,2,4-Triazole N-H stretch~3126N-H stretching.[1]
C-H stretch3032, 3097Aromatic C-H vibrations.[1]
N=N stretch~1543Ring vibration.[1]
C=C stretch1483, 1529Aromatic C=C stretching.[1]
Table 3: Mass Spectrometry Data
IsomerIonizationMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]
1,2,3-Triazole EI6942 ([M-HCN]⁺), 41, 40
1,2,4-Triazole EI69.065342 ([M-HCN]⁺), 41, 40.[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the triazole isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: Appropriate range to cover all proton signals (e.g., 0-10 ppm).

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

  • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-200 ppm.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase and baseline correct the resulting spectrum.

  • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy

Instrumentation: An FTIR spectrometer.

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of the triazole isomer with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Acquire a background spectrum of the empty sample compartment before running the sample.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with Electron Ionization (EI) or Electrospray Ionization (ESI) source.

Sample Introduction (for EI):

  • Direct insertion probe or Gas Chromatography (GC) inlet.

  • If using a direct insertion probe, place a small amount of the sample in a capillary tube and insert it into the ion source.

  • If using a GC inlet, dissolve the sample in a volatile solvent and inject it into the GC.

EI-MS Acquisition:

  • Ionization Energy: 70 eV.

  • Source Temperature: 200-250 °C.

  • Scan Range: A suitable mass range to detect the molecular ion and expected fragments (e.g., m/z 35-200).

ESI-MS Acquisition:

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Infusion: Introduce the sample solution into the ESI source via a syringe pump at a constant flow rate.

  • Ionization Mode: Positive or negative, depending on the analyte.

  • Capillary Voltage: 3-5 kV.

  • Drying Gas Flow and Temperature: Optimized to desolvate the ions effectively.

Generalized Experimental Workflow for Spectroscopic Analysis

The following diagram outlines a general workflow for the spectroscopic analysis of chemical compounds.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis & Interpretation Sample Weighing Sample Weighing Solvent Selection Solvent Selection Sample Weighing->Solvent Selection Dissolution/Pelletizing Dissolution/Pelletizing Solvent Selection->Dissolution/Pelletizing Instrument Setup Instrument Setup Dissolution/Pelletizing->Instrument Setup Parameter Optimization Parameter Optimization Instrument Setup->Parameter Optimization Data Collection Data Collection Parameter Optimization->Data Collection Fourier Transform Fourier Transform Data Collection->Fourier Transform Phasing & Baseline Correction Phasing & Baseline Correction Fourier Transform->Phasing & Baseline Correction Peak Picking & Integration Peak Picking & Integration Phasing & Baseline Correction->Peak Picking & Integration Spectral Assignment Spectral Assignment Peak Picking & Integration->Spectral Assignment Comparison with Literature Comparison with Literature Spectral Assignment->Comparison with Literature Structural Elucidation Structural Elucidation Comparison with Literature->Structural Elucidation

Figure 2. Generalized workflow for spectroscopic analysis.

This guide provides a foundational comparison of the spectroscopic data for 1,2,3-triazole and 1,2,4-triazole. For more complex substituted derivatives, the spectral features will be influenced by the nature and position of the substituents. Researchers should always consider these effects when analyzing their experimental data.

References

Evaluating the Efficacy of 1-Methyl-1H-1,2,3-Triazole Based Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the 1-methyl-1H-1,2,3-triazole scaffold has emerged as a privileged structure in the design of potent enzyme inhibitors. Its unique electronic properties, metabolic stability, and capacity for forming diverse molecular interactions have made it a focal point for medicinal chemists. This guide provides a comprehensive comparison of the efficacy of this compound-based inhibitors against key enzymatic targets, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

I. Comparative Efficacy of Triazole-Based Enzyme Inhibitors

The inhibitory potential of 1,2,3-triazole derivatives has been evaluated against a range of enzymes implicated in various diseases. This section presents a comparative analysis of their performance against established inhibitors for two prominent enzymes: acetylcholinesterase (AChE) and α-glucosidase.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase is a critical enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] Its inhibition is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[1] Novel 1,2,3-triazole derivatives have demonstrated potent anti-AChE activity.

Table 1: Comparative IC50 Values for Acetylcholinesterase Inhibitors

Compound ClassSpecific DerivativeIC50 (µM)Reference InhibitorIC50 (µM)
Thienobenzo-1,2,3-triazolesCompound 9 (with methyl & fluoro-benzyl groups)4.80Donepezil0.023
Charged Thienobenzo-1,2,3-triazolesDerivative 14 (with benzyl group)2.13Donepezil0.023
Triazole-genipin analogues->50% inhibition at test conc.Galantamine12.7

IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. A lower IC50 value indicates a more potent inhibitor.

α-Glucosidase Inhibition

α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into absorbable monosaccharides in the small intestine.[3][4][5] Inhibition of this enzyme is an effective approach for managing postprandial hyperglycemia in type 2 diabetes.[4][6] Several classes of 1,2,3-triazole derivatives have shown remarkable α-glucosidase inhibitory activity, often surpassing the standard drug, acarbose.

Table 2: Comparative IC50 Values for α-Glucosidase Inhibitors

Compound ClassSpecific DerivativeIC50 (µM)Reference InhibitorIC50 (µM)
1,2,3-Triazole derivativesCompound 6a 22.15 ± 0.75Acarbose21.07 ± 0.05
Meldrum-based-1H-1,2,3-triazolesCompound 7i 4.63Acarbose-
Cyanoacetohydrazide-1,2,3-triazolesCompound 9e 1.00 ± 0.01Acarbose754.1 ± 0.5
Benzothiazole-triazole derivativesCompound 6s 20.7Acarbose817.38

II. Experimental Protocols

Reproducibility and standardization are paramount in evaluating enzyme inhibitors. This section provides detailed methodologies for the key experiments cited in this guide.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method for measuring AChE activity.[7][8]

Materials and Reagents:

  • 0.1 M Phosphate Buffer (pH 8.0)

  • 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution in phosphate buffer

  • 14 mM Acetylthiocholine iodide (ATCI) solution in deionized water

  • Acetylcholinesterase (AChE) solution (1 U/mL) in phosphate buffer

  • Test compounds (inhibitors) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 412 nm

Procedure:

  • Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

    • Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution at various concentrations.

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.[7]

  • Initiate Reaction: Add 10 µL of ATCI solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[7]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

α-Glucosidase Inhibition Assay

This is a colorimetric method used to determine the inhibitory activity of a test compound against α-glucosidase.[6][9]

Materials and Reagents:

  • 0.1 M Sodium Phosphate Buffer (pH 6.8)

  • α-Glucosidase solution (0.5 U/mL) from Saccharomyces cerevisiae dissolved in phosphate buffer

  • 5 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) solution in phosphate buffer

  • 0.1 M Sodium carbonate (Na2CO3) solution

  • Test compounds (inhibitors) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Plate Setup:

    • Add 50 µL of 0.1 M sodium phosphate buffer (pH 6.8) to each well.

    • Add 20 µL of the diluted test compound solutions to the test wells.

    • Add 20 µL of a standard inhibitor (e.g., acarbose) solution to the positive control wells.

    • Add 20 µL of the buffer to the blank (enzyme control) wells.

  • Enzyme Addition: Add 20 µL of 0.5 U/mL α-glucosidase solution to all wells except the substrate blank.

  • Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.[6]

  • Initiate Reaction: Add 20 µL of 5 mM pNPG solution to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 20 minutes.[6]

  • Terminate Reaction: Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution to all wells.[6]

  • Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • The percentage of α-glucosidase inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the blank (enzyme, buffer, pNPG, and DMSO without the inhibitor) and A_sample is the absorbance of the test sample.[6]

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

III. Visualizing Pathways and Processes

To better understand the context of enzyme inhibition and the experimental procedures, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

Acetylcholine_Signaling_Pathway Presynaptic_Neuron Presynaptic Neuron Acetyl_CoA Acetyl-CoA ACh_Synthesis Choline Acetyltransferase Acetyl_CoA->ACh_Synthesis Choline Choline Choline->ACh_Synthesis ACh Acetylcholine (ACh) ACh_Synthesis->ACh Vesicle Synaptic Vesicle ACh->Vesicle Packaging Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Release ACh_Receptor ACh Receptor Synaptic_Cleft->ACh_Receptor Binding AChE Acetylcholinesterase (AChE) Synaptic_Cleft->AChE Degradation Postsynaptic_Neuron Postsynaptic Neuron ACh_Receptor->Postsynaptic_Neuron Signal Transduction Choline_Acetate Choline + Acetate AChE->Choline_Acetate Choline_Uptake Choline Uptake Choline_Acetate->Choline_Uptake Choline_Uptake->Presynaptic_Neuron

Caption: Acetylcholine Signaling Pathway.

Enzyme_Inhibition_Workflow Start Start Reagent_Prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) Start->Reagent_Prep Plate_Setup 96-Well Plate Setup (Controls & Test Samples) Reagent_Prep->Plate_Setup Pre_incubation Pre-incubation (Enzyme + Inhibitor) Plate_Setup->Pre_incubation Reaction_Initiation Reaction Initiation (Add Substrate) Pre_incubation->Reaction_Initiation Kinetic_Measurement Kinetic Measurement (Absorbance Reading) Reaction_Initiation->Kinetic_Measurement Data_Analysis Data Analysis (% Inhibition, IC50 Calculation) Kinetic_Measurement->Data_Analysis End End Data_Analysis->End

Caption: General Experimental Workflow for Enzyme Inhibition Assays.

Inhibitor_Comparison_Logic Enzyme_Target Enzyme Target (e.g., AChE, α-Glucosidase) Triazole_Inhibitors This compound Based Inhibitors Enzyme_Target->Triazole_Inhibitors Alternative_Inhibitors Alternative Inhibitors (e.g., Standard Drugs, Other Scaffolds) Enzyme_Target->Alternative_Inhibitors Evaluation Efficacy Evaluation Triazole_Inhibitors->Evaluation Alternative_Inhibitors->Evaluation IC50 IC50 Values Evaluation->IC50 Ki Ki Values Evaluation->Ki SAR Structure-Activity Relationship (SAR) Evaluation->SAR Conclusion Comparative Efficacy Conclusion IC50->Conclusion Ki->Conclusion SAR->Conclusion

References

A Comparative Guide to 1,2,3-Triazole Synthesis: Benchmarking New Methods Against Established Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 1,2,3-Triazole Synthesis Methodologies with Supporting Experimental Data.

The 1,2,3-triazole core is a privileged structural motif in medicinal chemistry, materials science, and chemical biology. Its remarkable stability, unique electronic properties, and ability to engage in hydrogen bonding have made it a cornerstone in the design of novel pharmaceuticals, functional polymers, and bioconjugates. The advent of "click chemistry" has revolutionized the synthesis of these valuable heterocycles, offering significant improvements over classical methods. This guide provides an objective comparison of the seminal thermal Huisgen 1,3-dipolar cycloaddition against the now-ubiquitous Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the regiocomplementary Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

At a Glance: Comparing Key 1,2,3-Triazole Synthesis Protocols

The choice of synthetic method for constructing a 1,2,3-triazole ring is dictated by several factors, including the desired regioselectivity, the steric and electronic nature of the substrates, and the tolerance of other functional groups within the molecule. The following table summarizes the key performance indicators for the classical thermal Huisgen cycloaddition and the more modern CuAAC and RuAAC reactions.

ParameterClassical Huisgen CycloadditionCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
Regioselectivity Mixture of 1,4- and 1,5-regioisomersExclusively 1,4-regioisomerExclusively 1,5-regioisomer
Reaction Temperature High (typically >100 °C)Room temperature to mild heating (e.g., 45 °C)Room temperature to 80 °C
Reaction Time Long (hours to days)Short (minutes to a few hours)Generally short (minutes to hours)
Catalyst NoneCopper(I) source (e.g., CuSO₄/sodium ascorbate, CuI)Ruthenium(II) complex (e.g., Cp*RuCl(PPh₃)₂)
Catalyst Loading N/A1-5 mol%1-5 mol%
Substrate Scope Broad, but can be limited by thermal stabilityExcellent for terminal alkynesExcellent for both terminal and internal alkynes
Yield Variable, often moderateGenerally high to excellentGenerally high to excellent
"Click Chemistry" NoYesYes

Experimental Workflows and Signaling Pathways

To visualize the overarching process and the distinct catalytic cycles, the following diagrams are provided.

experimental_workflow General Experimental Workflow for 1,2,3-Triazole Synthesis cluster_reactants Reactant Preparation cluster_reaction Cycloaddition Reaction cluster_catalysis Catalysis (if applicable) cluster_workup Product Isolation azide Azide reaction Reaction Setup (Solvent, Temperature) azide->reaction alkyne Alkyne alkyne->reaction workup Work-up and Purification reaction->workup catalyst Catalyst Addition (e.g., Cu(I) or Ru(II)) catalyst->reaction product 1,2,3-Triazole Product workup->product

Caption: A generalized workflow for the synthesis of 1,2,3-triazoles.

catalytic_cycles Simplified Catalytic Cycles for CuAAC and RuAAC cluster_cuaac CuAAC (1,4-Regioisomer) cluster_ruaac RuAAC (1,5-Regioisomer) cu_catalyst Cu(I) cu_alkyne Copper-Acetylide Intermediate cu_catalyst->cu_alkyne + Alkyne cu_triazole Copper-Triazolide cu_alkyne->cu_triazole + Azide product_1_4 1,4-Triazole cu_triazole->product_1_4 + H+ ru_catalyst Ru(II) ruthenacycle Ruthenacycle Intermediate ru_catalyst->ruthenacycle + Alkyne + Azide ru_triazole Ruthenium-Triazolide ruthenacycle->ru_triazole product_1_5 1,5-Triazole ru_triazole->product_1_5 Reductive Elimination

Caption: Contrasting catalytic pathways of CuAAC and RuAAC.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the three key 1,2,3-triazole synthesis methods discussed.

Classical Thermal Huisgen 1,3-Dipolar Cycloaddition

This protocol describes the uncatalyzed reaction between an azide and an alkyne, which typically requires elevated temperatures and results in a mixture of regioisomers.[1]

Materials:

  • Azide (1.0 mmol)

  • Alkyne (1.0 mmol)

  • High-boiling point solvent (e.g., toluene, xylene, or DMF), 5-10 mL

  • Reaction vessel (e.g., sealed tube or round-bottom flask with reflux condenser)

Procedure:

  • In a suitable reaction vessel, dissolve the azide and alkyne in the chosen solvent.

  • If using a sealed tube, ensure it is properly sealed. If using a flask, equip it with a reflux condenser.

  • Heat the reaction mixture to the desired temperature (typically 90-150 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Note that reaction times can be lengthy (18 hours or more).[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the 1,4- and 1,5-regioisomers and any unreacted starting materials.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a standard procedure for the highly regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles using an in situ generated Cu(I) catalyst.[2]

Materials:

  • Azide (1.0 mmol)

  • Terminal alkyne (1.0-1.2 mmol)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 mmol, 1-5 mol%)

  • Sodium ascorbate (0.05-0.1 mmol, 5-10 mol%)

  • Solvent system (e.g., 1:1 t-BuOH/H₂O, DMSO, DMF), 5-10 mL

Procedure:

  • In a round-bottom flask, dissolve the azide and terminal alkyne in the chosen solvent system.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate.

  • With vigorous stirring, add the sodium ascorbate solution to the reaction mixture, followed by the addition of the copper(II) sulfate solution. A color change is often observed.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor by TLC or LC-MS.[2]

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can often be of high purity, but if necessary, it can be further purified by column chromatography or recrystallization.

Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

This protocol describes a typical procedure for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles.[3] This method is also applicable to internal alkynes for the synthesis of fully substituted triazoles.[4]

Materials:

  • Azide (1.0 mmol)

  • Alkyne (terminal or internal) (1.0-1.2 mmol)

  • Ruthenium catalyst (e.g., CpRuCl(PPh₃)₂ or [CpRuCl]₄) (0.01-0.05 mmol, 1-5 mol%)

  • Anhydrous, non-protic solvent (e.g., toluene, 1,2-dichloroethane (DCE), THF), 5-10 mL

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve the azide and alkyne in the anhydrous solvent.

  • Add the ruthenium catalyst to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 60-80 °C) with stirring. Some reactions can proceed at room temperature.[4]

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 30 minutes to several hours.[3]

  • After the reaction is complete, cool the mixture to room temperature.

  • Add silica gel to the reaction mixture and remove the solvent by rotary evaporation.

  • The resulting powder can be loaded onto a column and purified by flash chromatography to yield the pure 1,5-disubstituted 1,2,3-triazole.

Conclusion

The synthesis of 1,2,3-triazoles has been significantly advanced from the classical thermal Huisgen cycloaddition to the highly efficient and selective catalyzed "click" reactions. The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the preeminent method for the synthesis of 1,4-disubstituted 1,2,3-triazoles due to its mild conditions, high yields, and operational simplicity. For applications requiring the 1,5-regioisomer or the use of internal alkynes, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) offers a powerful and reliable alternative. The choice between these methodologies will ultimately depend on the specific synthetic target and the desired molecular architecture. The detailed protocols provided herein serve as a practical guide for researchers to implement these indispensable reactions in their own laboratories.

References

in vitro testing of 1-methyl-1H-1,2,3-triazole derivatives against cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the in vitro anticancer activity of 1-methyl-1H-1,2,3-triazole derivatives reveals their potential as a promising scaffold in the development of novel therapeutic agents. These synthetic heterocyclic compounds have been evaluated against a variety of cancer cell lines, demonstrating a range of cytotoxic effects. This guide provides an objective comparison of their performance, supported by experimental data from recent studies, and details the methodologies employed.

Comparative Cytotoxicity of 1,2,3-Triazole Derivatives

The in vitro efficacy of various 1,2,3-triazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The tables below summarize the IC50 values for several this compound and related derivatives against different human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 8 (phosphonate derivative)HT-1080 (Fibrosarcoma)15.13Doxorubicin-
A-549 (Lung Carcinoma)21.25
MCF-7 (Breast Adenocarcinoma)18.06
MDA-MB-231 (Breast Adenocarcinoma)16.32
Compound 9 (thymol-oxadiazole hybrid)MCF-7 (Breast Adenocarcinoma)1.1Doxorubicin1.2
HCT-116 (Colon Carcinoma)2.65-Fluorouracil18.74
HepG2 (Hepatocellular Carcinoma)1.4
Compound 7 (pyrazolo-triazole hybrid)HepG-2 (Hepatocellular Carcinoma)12.22Doxorubicin11.21
HCT-116 (Colon Carcinoma)14.1612.46
MCF-7 (Breast Adenocarcinoma)14.6413.45
Compound 4a (coumarin hybrid)A549 (Lung Carcinoma)2.97Cisplatin24.15
Compound 4b (coumarin hybrid)A549 (Lung Carcinoma)4.78Cisplatin24.15

Data compiled from multiple sources.[1][2][3][4] Note: The specific substitution on the this compound core varies between compounds, leading to the observed differences in activity.

Experimental Protocols

The evaluation of the anticancer potential of 1,2,3-triazole derivatives is predominantly conducted through cell-based cytotoxicity assays. The following is a generalized protocol based on methodologies reported in the literature.[1][3][5]

Cell Culture and Maintenance

Human cancer cell lines such as MCF-7, MDA-MB-231 (breast), A-549 (lung), HT-1080 (fibrosarcoma), HepG2 (liver), and HCT-116 (colon) are used.[1][3][4] Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. The cultures are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well microculture plates at a density of approximately 5 x 10³ cells per well. The plates are then incubated for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: The synthesized 1,2,3-triazole derivatives are dissolved in a solvent like DMSO to create stock solutions. These are further diluted to various concentrations (e.g., ranging from 6.25 to 100 µM). The cultured cells are then treated with these concentrations for a specified period, typically 24 to 48 hours.[1][6]

  • MTT Incubation: After the treatment period, the medium is removed, and 5 mg/mL of MTT solution is added to each well. The plates are incubated for an additional 4 hours at 37°C.[1] During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 values are then determined by plotting the compound concentration against the percentage of cell growth inhibition.

G cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Cancer Cell Culture (e.g., MCF-7, A-549) seed Seed Cells in 96-Well Plates start->seed incubate_attach Incubate 24h (Allow Attachment) seed->incubate_attach treat Add Triazole Derivatives (Varying Concentrations) incubate_attach->treat incubate_treat Incubate 24-48h treat->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate 4h (Formazan Formation) add_mtt->incubate_mtt solubilize Add Solubilizer (DMSO) incubate_mtt->solubilize read_plate Measure Absorbance (570 nm) solubilize->read_plate calculate Calculate % Viability read_plate->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

Fig. 1: Experimental workflow for in vitro cytotoxicity testing using the MTT assay.

Mechanisms of Action

Studies suggest that 1,2,3-triazole derivatives exert their anticancer effects through various mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest.[1][2] The structural versatility of the triazole core allows it to interact with multiple biological targets.[7][8]

Some derivatives have been shown to arrest the cell cycle at the G0/G1 or G2/M phases, preventing cancer cells from progressing through division.[1][9] The induction of apoptosis is a key mechanism, often involving the disruption of the mitochondrial membrane potential and the activation of caspase pathways, which are central executioners of cell death.[1] Other proposed mechanisms include the inhibition of crucial enzymes like kinases and topoisomerases, or direct interaction with DNA.[7][10]

G cluster_pathway Apoptotic Signaling Pathway Triazole 1,2,3-Triazole Derivative Mitochondrion Mitochondrion Triazole->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Disruption of Membrane Potential Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Fig. 2: Simplified signaling pathway for apoptosis induction by triazole derivatives.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.